Product packaging for 6-Iodoquinolin-4-ol(Cat. No.:CAS No. 342617-07-6)

6-Iodoquinolin-4-ol

Cat. No.: B1312100
CAS No.: 342617-07-6
M. Wt: 271.05 g/mol
InChI Key: ZAZOVHUNVUSQMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Iodoquinolin-4-ol (CAS 16064-08-7) is a high-value iodinated quinoline derivative with a molecular formula of C9H6INO and a molecular weight of 271.05 g/mol . This compound serves as a crucial synthetic intermediate in medicinal chemistry, particularly for constructing novel bioactive molecules. The iodine atom at the 6-position makes it a versatile precursor for further functionalization via metal-catalyzed cross-coupling reactions, enabling the rapid exploration of chemical space for drug discovery . Quinoline-based compounds represent a privileged scaffold in pharmacology, forming the core of numerous therapeutic agents including antibiotics, antimalarials, and anticancer drugs . Recent research highlights the significant potential of iodine-substituted quinoline derivatives as novel antimicrobial agents. Studies show that such compounds exhibit promising in vitro activity against a range of pathogens, including Staphylococcus epidermidis , Klebsiella pneumoniae , and Candida parapsilosis . The initial stage of microbial biofilm development is a key target, positioning this compound as a valuable scaffold for developing anti-biofilm agents . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions; it has a calculated flash point of 192 °C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6INO B1312100 6-Iodoquinolin-4-ol CAS No. 342617-07-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodo-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZOVHUNVUSQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10413268
Record name 6-iodoquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10413268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342617-07-6
Record name 6-iodoquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10413268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of the 6-Iodoquinolin-4-ol Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 6-Iodoquinolin-4-ol: Synthesis, Properties, and Applications

This compound is a halogenated derivative of the quinolin-4-one scaffold, a core structure of significant interest in medicinal chemistry and materials science. The quinolin-4-one motif is a privileged structure, found in numerous natural products and synthetic compounds with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The introduction of an iodine atom at the 6-position provides a crucial synthetic handle for further molecular elaboration. This iodine atom is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, designed for researchers and professionals in drug discovery and organic synthesis.

PART 1: Physicochemical and Structural Properties

This compound exists in a tautomeric equilibrium with its 6-iodo-1H-quinolin-4-one form, with the keto form generally being more stable.[2] Its fundamental properties are summarized below.

PropertyValueSource
IUPAC Name 6-iodo-1H-quinolin-4-onePubChem[3]
Molecular Formula C₉H₆INOPubChem[3]
Molecular Weight 271.05 g/mol PubChem[3]
Monoisotopic Mass 270.94941 DaPubChem[3]
CAS Number 342617-07-6PubChem[3]
Appearance Expected to be a solid powderGeneral knowledge
XLogP (Predicted) 1.2PubChem[3]
SMILES C1=CC2=C(C=C1I)C(=O)C=CN2PubChem[3]
InChIKey ZAZOVHUNVUSQMU-UHFFFAOYSA-NPubChem[3]

PART 2: Synthesis of this compound

The most common and effective method for synthesizing the quinolin-4-one core is the Conrad-Limpach reaction. This process involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. For this compound, the synthesis commences with commercially available 4-iodoaniline.

Synthetic Workflow: Conrad-Limpach Cyclization

The following diagram illustrates the two-stage process for the synthesis of this compound.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization A 4-Iodoaniline C Intermediate (β-anilinoacrylate) A->C Acid Catalyst (e.g., H₂SO₄) B Ethyl Acetoacetate B->C E This compound C->E Heat (~250 °C) D High-Boiling Solvent (e.g., Dowtherm A)

Caption: Conrad-Limpach synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar quinolin-4-one syntheses.[4][5]

Materials:

  • 4-iodoaniline (1 equivalent)

  • Ethyl acetoacetate (1.1 equivalents)

  • High-boiling point inert solvent (e.g., Dowtherm A or Diphenyl ether)

  • Petroleum ether or Hexane for washing

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine 4-iodoaniline (1 equiv.) and ethyl acetoacetate (1.1 equiv.).

    • Rationale: A slight excess of the β-ketoester is used to ensure the complete consumption of the aniline starting material.

  • Condensation (Optional Acid Catalysis): While the condensation can proceed thermally, adding a catalytic amount of a strong acid (e.g., a drop of concentrated H₂SO₄) can accelerate the formation of the β-anilinoacrylate intermediate at a lower temperature before the cyclization step.

  • Thermal Cyclization: Add the mixture to a preheated high-boiling point solvent (e.g., Dowtherm A) at approximately 250 °C under an inert atmosphere (e.g., Nitrogen).

    • Rationale: The high temperature is necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution (cyclization) that forms the quinolone ring. An inert atmosphere prevents oxidation of the starting materials and product at these high temperatures.

  • Reaction Monitoring: Stir the mixture vigorously for 30-60 minutes. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Product Precipitation and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, this compound, should precipitate out of the solvent.

    • Rationale: The product is typically much less soluble in the non-polar, high-boiling solvent at room temperature, allowing for easy isolation.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid sequentially with petroleum ether (or hexane) to remove the residual high-boiling solvent, followed by a small amount of cold ethanol or isopropanol.[4]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol, dimethylformamide (DMF), or acetic acid to yield the final product.

PART 3: Spectral Properties

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (in DMSO-d₆):

    • N-H Proton: A broad singlet is expected around δ 11.5-12.0 ppm.[6]

    • Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (δ 7.0-8.5 ppm). Due to the iodine substituent, the proton at C5 will likely be a doublet, the proton at C7 a doublet of doublets, and the proton at C8 a doublet. The protons on the pyridinone ring (C2 and C3) will also appear as doublets in this region.

    • For 6-bromoquinolin-4-ol, characteristic peaks are observed at δ 8.15 (d, H5), 7.95 (m, H7), and 7.51 (d, H8).[7] A similar pattern is expected for the iodo-analog.

  • ¹³C NMR (in DMSO-d₆):

    • Carbonyl Carbon (C4): Expected to be significantly downfield, around δ 175-180 ppm.[6]

    • C-I Carbon (C6): The carbon directly attached to the iodine will have a chemical shift significantly influenced by the halogen, typically appearing further upfield than if it were attached to a proton.

    • Other aromatic carbons will resonate in the typical δ 110-150 ppm range.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

  • Technique: High-Resolution Mass Spectrometry (HRMS) or GC-MS can be employed.[3][8]

  • Expected Molecular Ion Peak (M⁺): The monoisotopic mass is 270.9494 Da.[3] HRMS should show a prominent peak at m/z ≈ 270.9494.

  • Fragmentation: Common fragmentation patterns for quinolones involve the loss of CO (28 Da) and subsequent cleavages of the ring system.[9] The presence of iodine (atomic mass ≈ 127) will lead to a characteristic isotopic pattern and fragmentation pathways involving the loss of I or HI.

  • Predicted Data: Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ at m/z 271.95668 and [M-H]⁻ at m/z 269.94212, are available.[10]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

  • N-H Stretch: A broad absorption band is expected in the range of 3200-3400 cm⁻¹ corresponding to the N-H bond of the pyridinone ring.

  • C=O Stretch: A strong, sharp absorption peak characteristic of the ketone carbonyl group should appear around 1620-1660 cm⁻¹.

  • C=C and C=N Stretches: Multiple peaks in the 1450-1600 cm⁻¹ region correspond to the aromatic ring vibrations.

PART 4: Chemical Reactivity and Synthetic Utility

The primary value of this compound in synthetic chemistry lies in the reactivity of the C-I bond, which serves as a versatile anchor for building molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is highly susceptible to oxidative addition by palladium(0) catalysts, initiating a catalytic cycle for various cross-coupling reactions. This makes this compound an ideal substrate for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.

G cluster_0 Cross-Coupling Reactions cluster_1 Resulting Scaffolds A This compound B Suzuki Coupling (Boronic Acids/Esters) A->B Pd Catalyst, Base C Sonogashira Coupling (Terminal Alkynes) A->C Pd/Cu Catalysts, Base D Buchwald-Hartwig Amination (Amines) A->D Pd Catalyst, Base E Heck Coupling (Alkenes) A->E Pd Catalyst, Base F 6-Aryl/Heteroaryl Quinolin-4-ols B->F G 6-Alkynyl Quinolin-4-ols C->G H 6-Amino Quinolin-4-ols D->H I 6-Alkenyl Quinolin-4-ols E->I

Caption: Synthetic utility of this compound in cross-coupling.

This reactivity allows for the regioselective functionalization of the quinolone core, which is a powerful strategy for generating libraries of diverse compounds for screening in drug discovery programs.[7]

PART 5: Applications in Drug Discovery and Research

The quinolin-4-one scaffold is a cornerstone in medicinal chemistry.[1] this compound serves as a key intermediate for accessing novel analogs with potential therapeutic applications.

  • Anticancer Agents: Many substituted quinolin-4-ones exhibit cytotoxic activity against various cancer cell lines.[1] The ability to functionalize the 6-position allows for the exploration of structure-activity relationships (SAR) to develop potent and selective anticancer agents.

  • Enzyme Inhibition: Substituted 8-hydroxyquinolines, structurally related to this compound, are potent inhibitors of enzymes like catechol O-methyltransferase (COMT), a target in neuropharmacological studies.[11][12] The 6-iodo intermediate allows for the synthesis of analogs to probe interactions within enzyme active sites.

  • Antimicrobial Agents: The quinolone family is famous for its antibacterial agents (e.g., ciprofloxacin).[1] While most antibacterial quinolones have a carboxylic acid at the 3-position, the core scaffold is crucial for activity. This compound can be used to synthesize novel derivatives for screening against bacterial, fungal, and protozoal pathogens.[11][13]

PART 6: Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety.

  • GHS Hazard Classification:

    • H315: Causes skin irritation (Warning, Skin corrosion/irritation).[3]

    • H319: Causes serious eye irritation (Warning, Serious eye damage/eye irritation).[3]

    • H335: May cause respiratory irritation (Warning, Specific target organ toxicity, single exposure).[3]

  • Precautionary Measures:

    • P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[3]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

References

Structure Elucidation of 6-Iodoquinolin-4-ol: A Multi-Technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-4-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a halogen, such as iodine, at the C6 position can significantly modulate the molecule's physicochemical properties and biological activity, making its unambiguous structural confirmation a critical step in drug discovery and development. This guide provides a comprehensive, field-proven framework for the complete structure elucidation of 6-iodoquinolin-4-ol. We move beyond a simple listing of procedures to explain the causal-driven strategy behind the synthesis and the integration of multiple spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each protocol is designed as a self-validating system, ensuring the highest degree of confidence in the final structural assignment.

Foundational Strategy: Synthesis as the First Step in Elucidation

Before any characterization can occur, the target molecule must be synthesized. The choice of synthetic route is the first and most critical step, as a well-understood reaction mechanism provides a strong logical basis for the expected structure. For the synthesis of the 4-hydroxyquinoline core, the Gould-Jacobs reaction is an exceptionally reliable and well-documented method.[1][2][3][4] This pathway involves the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[3][4]

The strategic choice of 4-iodoaniline as the starting material directs the regiochemistry of the reaction, ensuring the iodine atom is positioned at the desired C6 location on the resulting quinoline ring. This predictability is paramount for an efficient elucidation workflow.

Experimental Protocol: Gould-Jacobs Synthesis of this compound

This protocol details the synthesis via condensation and subsequent thermal cyclization.

Materials:

  • 4-Iodoaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling inert solvent (e.g., Diphenyl ether or Dowtherm A)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution

  • Hydrochloric Acid (HCl)

  • Reaction flask with reflux condenser and heating mantle

Methodology:

  • Step 1: Condensation. In a round-bottom flask, combine 4-iodoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 110-130 °C for 1-2 hours. The reaction progression, forming the anilidomethylenemalonate intermediate, can be monitored by Thin Layer Chromatography (TLC). Remove the ethanol byproduct under reduced pressure.

  • Step 2: Thermal Cyclization. Add the high-boiling solvent (e.g., Diphenyl ether) to the flask containing the intermediate. Heat the mixture to reflux (approximately 250-260 °C) for 30-60 minutes to induce the 6-electron electrocyclization that forms the quinoline ring.[3]

  • Step 3: Isolation & Saponification. Cool the reaction mixture to room temperature, allowing the cyclized ester product (ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate) to precipitate. Isolate the solid by filtration. Subsequently, hydrolyze the ester by refluxing with an aqueous solution of sodium hydroxide (e.g., 10% NaOH) until the reaction is complete (monitored by TLC).

  • Step 4: Decarboxylation. Cool the hydrolyzed mixture and acidify with concentrated HCl to precipitate the carboxylic acid intermediate. Collect the solid by filtration and wash it with cold water. Dry the solid thoroughly. Place the dried 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in a flask and heat it above its melting point (typically >250 °C) until the evolution of CO₂ gas ceases.[4]

  • Step 5: Purification. The resulting crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the final product.

Visualization: Synthetic Workflow

cluster_synthesis Synthesis Workflow Reactants 4-Iodoaniline + Diethyl Ethoxymethylenemalonate Intermediate1 Anilidomethylenemalonate Intermediate Reactants->Intermediate1 Condensation (110-130 °C) Intermediate2 Ethyl 6-Iodo-4-hydroxyquinoline-3-carboxylate Intermediate1->Intermediate2 Thermal Cyclization (~250 °C in Diphenyl Ether) Intermediate3 6-Iodo-4-hydroxyquinoline-3-carboxylic Acid Intermediate2->Intermediate3 Saponification (NaOH, Reflux) Product This compound Intermediate3->Product Decarboxylation (Heat, >250 °C)

Caption: Gould-Jacobs reaction pathway for this compound.

Spectroscopic Analysis: The Triad of Confirmation

With the purified compound in hand, the core elucidation phase begins. A multi-technique approach using NMR, MS, and IR is essential. Each technique provides a unique and complementary piece of the structural puzzle, and their combined data provide an unassailable confirmation.

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry is the first line of analytical inquiry, as it directly measures the mass-to-charge ratio, providing the molecular weight and elemental composition.

Causality: High-Resolution Mass Spectrometry (HRMS) is chosen over nominal mass instruments because its sub-ppm mass accuracy allows for the unambiguous determination of the molecular formula. This is critical for distinguishing between potential isobaric impurities and confirming the presence of both iodine and nitrogen.[5]

  • Sample Preparation: Dissolve 1-2 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Analyze the sample using an HRMS instrument, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source in positive ion mode.

  • Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 100-500.

  • Data Analysis: Determine the exact mass of the protonated molecular ion ([M+H]⁺). Use the instrument's software to calculate the molecular formula based on this exact mass and compare it to the theoretical value for C₉H₆INO.

ParameterExpected ValueRationale
Molecular Formula C₉H₆INODerived from the synthetic pathway.
Theoretical Exact Mass 270.94941 DaCalculated for the neutral molecule.[6]
Expected [M+H]⁺ Ion 271.95668 m/zThe primary ion observed in ESI+ mode.[7]
Isotopic Pattern A single, strong peak for the molecular ion.Iodine (¹²⁷I) is monoisotopic, so no characteristic halogen isotopic cluster (like with Cl or Br) is expected.

The observation of an ion with an m/z value matching 271.95668 within a 5 ppm mass error window provides definitive evidence for the elemental composition of the synthesized compound.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy probes the vibrational frequencies of functional groups, providing a rapid and non-destructive method to confirm their presence.

Causality: For this compound, IR is particularly powerful for investigating the keto-enol tautomerism common to 4-hydroxyquinolines. The molecule can exist as the -ol form (A) or the -one form (B). The presence and relative intensity of O-H, N-H, and C=O stretching bands provide direct evidence for the dominant tautomer in the solid state.[8]

  • Sample Preparation: Place a small amount (a few milligrams) of the dry, purified solid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the spectrum on an FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.

Wavenumber (cm⁻¹)Vibration TypeInterpretation
3300-2500 (broad) O-H stretch & N-H stretchThe presence of a broad absorption in this region is characteristic of the hydrogen-bonded N-H and O-H groups in the quinolinone/ol system.
~1650 (strong) C=O stretch (amide)A strong, sharp peak here is a definitive marker for the quinolin-4-one tautomer (B), which is often the predominant form.[9]
1610-1500 C=C and C=N ring stretchingMultiple sharp bands corresponding to the aromatic and heterocyclic ring system.[10]
~1340-1240 C-N stretchingConfirms the presence of the amine/amide functionality within the ring.[9]
Below 600 C-I stretchA weak absorption in the far-IR region, confirming the carbon-iodine bond.

The IR spectrum serves as a rapid confirmation of the core quinolinone structure and the presence of the key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

NMR is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, connectivity, and the chemical environment of each atom.

Causality: A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment. While ¹H and ¹³C provide the number and type of protons and carbons, 2D experiments are essential to piece them together. HMBC, in particular, is critical for confirming the position of the iodine substituent by observing long-range correlations from protons on the iodinated ring to carbons across the molecule.[11]

  • Sample Preparation: Dissolve 10-15 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to observe exchangeable protons (OH/NH).[12]

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Perform ¹H, ¹³C, COSY, HSQC, and HMBC experiments using standard instrument parameters.

¹H NMR (400 MHz, DMSO-d₆): The quinolin-4-one system has a unique set of signals. The protons on the pyridine ring (H2, H3) are typically distinct from those on the benzene ring (H5, H7, H8).

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
NH/OH ~11.5broad singlet-Exchangeable proton, characteristic of the 4-quinolone system.[13]
H5 ~8.3dJ ≈ 2.0Ortho to iodine and deshielded. Appears as a doublet due to meta-coupling with H7.
H2 ~8.0dJ ≈ 7.0Adjacent to the ring nitrogen. Coupled to H3.
H7 ~7.8ddJ ≈ 9.0, 2.0Coupled to H8 (ortho) and H5 (meta).
H8 ~7.5dJ ≈ 9.0Coupled to H7 (ortho).
H3 ~6.1dJ ≈ 7.0Coupled to H2. Shielded due to its position relative to the carbonyl.[13]

¹³C NMR (101 MHz, DMSO-d₆): The spectrum will show 9 distinct carbon signals.

CarbonPredicted δ (ppm)Rationale
C4 ~175Carbonyl carbon of the quinolin-4-one, highly deshielded.
C8a ~140Bridgehead carbon adjacent to the nitrogen.
C2 ~139Carbon adjacent to the nitrogen.
C7 ~135Deshielded by the electron-withdrawing effect of the adjacent iodine.
C5 ~127Aromatic CH.
C4a ~124Bridgehead carbon.
C8 ~118Aromatic CH.
C3 ~110Shielded carbon adjacent to the carbonyl.
C6 ~92Key Signal: Carbon directly attached to iodine, shows significant shielding (heavy atom effect).

2D NMR for Connectivity Confirmation:

  • COSY (Correlation Spectroscopy): Confirms proton-proton couplings. Key correlations expected: H2-H3, H7-H8, and a weaker H5-H7. This establishes the two isolated spin systems of the rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon. This definitively assigns the chemical shifts for C2, C3, C5, C7, and C8.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals 2- and 3-bond correlations between protons and carbons. This is the final step to assemble the full structure. Crucial correlations to confirm the C6-I position include:

    • H5 and H7 correlating to the low-field C6 (~92 ppm).

    • H5 correlating to C4, C8a, and C6.

    • H8 correlating to C4a, C6, and C5.

Integrated Elucidation Strategy

The power of this workflow lies not in any single technique, but in the logical integration of the data. The process is self-validating at each step.

Visualization: Data Integration Workflow

cluster_elucidation Integrated Structure Elucidation Synthesis Gould-Jacobs Synthesis HRMS HRMS Analysis Synthesis->HRMS IR FTIR Spectroscopy Synthesis->IR NMR 1D & 2D NMR Spectroscopy Synthesis->NMR Data_Formula Molecular Formula: C₉H₆INO HRMS->Data_Formula Provides Data_FG Functional Groups: C=O, N-H, Aromatic Rings, C-I IR->Data_FG Identifies Data_Framework C-H Framework & Atom Connectivity NMR->Data_Framework Defines Confirmation Unambiguous Structure: This compound Data_Formula->Confirmation Data_FG->Confirmation Data_Framework->Confirmation

Caption: Logical flow of integrating multi-technique data.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of synthesis and spectroscopy. By starting with a regioselective synthesis (the Gould-Jacobs reaction), a strong hypothesis for the molecular structure is established. This hypothesis is then rigorously tested and confirmed through a triad of analytical techniques. High-resolution mass spectrometry validates the elemental composition, infrared spectroscopy confirms the key functional groups and provides insight into tautomerism, and a full suite of NMR experiments definitively establishes the atomic connectivity and substitution pattern. This integrated, causality-driven approach provides an unshakeable foundation for the identity and purity of the molecule, a non-negotiable requirement for its advancement in any research or drug development pipeline.

References

A Comprehensive Technical Guide to 6-Iodoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 6-Iodoquinolin-4-ol, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document synthesizes critical technical data with practical insights into its synthesis, properties, and applications, grounded in authoritative scientific literature.

Core Compound Identification and Properties

This compound is a derivative of the quinoline scaffold, a privileged structure in drug development due to its presence in a wide array of biologically active compounds. The introduction of an iodine atom at the 6-position offers a valuable handle for further chemical modifications, making it a versatile intermediate in synthetic chemistry.

The formal identification of this compound is as follows:

  • IUPAC Name: 6-iodo-1H-quinolin-4-one[1]

  • CAS Number: 342617-07-6[1]

  • Molecular Formula: C₉H₆INO[1]

It is important to note the tautomeric nature of 4-hydroxyquinolines, which exist in equilibrium with their 4-quinolone form. The IUPAC name reflects the more stable keto-enol tautomer, 1H-quinolin-4-one.

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in the table below. These parameters are crucial for predicting its behavior in biological systems and for designing synthetic and analytical protocols.

PropertyValueSource
Molecular Weight 271.05 g/mol PubChem[1]
Monoisotopic Mass 270.94941 DaPubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 0PubChem[1]
Topological Polar Surface Area 29.1 ŲPubChem[1]
LogP (Computed) 1.2PubChem[1]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via the Conrad-Limpach reaction. This established method involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization to form the quinolin-4-one ring system. The choice of 4-iodoaniline as the starting material directly introduces the iodine atom at the desired 6-position of the quinoline core.

Synthetic Workflow Diagram

Synthesis_Workflow Start Starting Materials: 4-Iodoaniline Ethyl Acetoacetate Condensation Step 1: Condensation Reaction Start->Condensation Intermediate Intermediate: Ethyl 3-((4-iodophenyl)amino)but-2-enoate Condensation->Intermediate Cyclization Step 2: Thermal Cyclization (High-Boiling Solvent, e.g., Dowtherm A) Intermediate->Cyclization Product Final Product: This compound Cyclization->Product

Caption: Synthetic workflow for this compound via the Conrad-Limpach reaction.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous quinolin-4-one derivatives.[2][3]

Materials:

  • 4-Iodoaniline

  • Ethyl acetoacetate

  • High-boiling point inert solvent (e.g., Dowtherm A)

  • Ethanol

Procedure:

  • Condensation: In a round-bottom flask, combine 4-iodoaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents). The mixture can be stirred at room temperature or gently heated to initiate the condensation reaction, forming the enamine intermediate, ethyl 3-((4-iodophenyl)amino)but-2-enoate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: The crude intermediate is added to a high-boiling point solvent such as Dowtherm A. The reaction mixture is then heated to approximately 250 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon). This high temperature facilitates the intramolecular cyclization.

  • Precipitation and Isolation: After the reaction is complete (as indicated by TLC), the mixture is allowed to cool to room temperature. The product, this compound, will typically precipitate out of the solvent.

  • Purification: The precipitated solid is collected by filtration and washed with a suitable solvent, such as ethanol, to remove any residual high-boiling solvent and impurities. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Applications in Drug Development

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antibacterial, anticancer, and antiprotozoal properties.[4][5] this compound serves as a valuable intermediate in the synthesis of more complex and potent therapeutic agents.

Role as a Synthetic Intermediate

The iodine atom at the 6-position is a key feature, enabling further functionalization through various palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.[6] This allows for the introduction of diverse substituents to explore the structure-activity relationship (SAR) and optimize the pharmacological profile of lead compounds. For instance, related iodoquinoline derivatives are used in the synthesis of targeted cancer therapies.[3][7]

Potential Pharmacological Activity

While this compound itself may not be the final active pharmaceutical ingredient (API), the quinolin-4-one core is associated with several mechanisms of action.

  • Antimicrobial Agents: Fluoroquinolones, a major class of antibiotics, are based on the quinolin-4-one structure.[4] They primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

  • Anticancer Agents: Numerous quinoline derivatives have demonstrated cytotoxic activity against various cancer cell lines.[4] Their mechanisms can be diverse, including the inhibition of tyrosine kinases, topoisomerases, and angiogenesis.

  • Neuropharmacology: Substituted 8-hydroxyquinolines have been identified as potent inhibitors of catechol O-methyltransferase (COMT), an enzyme involved in dopamine metabolism, highlighting their potential in treating neurological disorders like Parkinson's disease.[8]

Illustrative Signaling Pathway: Kinase Inhibition

The following diagram illustrates the general principle of how a quinoline-based kinase inhibitor, potentially synthesized from a 6-iodo-4-quinolone intermediate, can block a signaling pathway involved in cell proliferation.

Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Signal Transduction Transcription Transcription Factors Kinase_Cascade->Transcription Proliferation Cell Proliferation Transcription->Proliferation Inhibitor Quinoline-based Kinase Inhibitor Inhibitor->Receptor Inhibition

Caption: Generalized pathway of a receptor tyrosine kinase and its inhibition.

Safety and Handling

  • Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[1]

  • Precautions:

    • Handle in a well-ventilated area or fume hood.[9]

    • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10]

    • Avoid breathing dust.[11]

    • Wash hands thoroughly after handling.[9]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes.[9]

    • Skin: Wash with plenty of soap and water.[9]

    • Inhalation: Move to fresh air.[9]

    • Ingestion: Rinse mouth and seek medical advice.[9]

Always consult the specific SDS provided by the supplier before handling this chemical.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those in drug discovery and organic synthesis. Its defined chemical identity, accessible synthetic routes, and the strategic placement of the iodine atom make it a highly valuable and versatile building block for the creation of novel therapeutic agents. A thorough understanding of its properties, synthesis, and potential applications, coupled with stringent safety protocols, will enable researchers to fully harness its potential in advancing pharmaceutical research.

References

6-Iodoquinolin-4-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 6-Iodoquinolin-4-ol: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. We will delve into its fundamental physicochemical properties, outline its synthetic pathways with mechanistic insights, discuss its reactivity and potential for derivatization, and explore its applications as a crucial building block for novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of this versatile chemical intermediate.

Core Physicochemical Properties

This compound, also known by its tautomeric name 6-iodo-1H-quinolin-4-one, is a quinoline derivative characterized by an iodine atom at the 6-position and a hydroxyl group at the 4-position.[1] This substitution pattern makes it a highly valuable and versatile scaffold in synthetic organic chemistry. The presence of the iodine atom provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation, while the quinolin-4-one core is a well-established pharmacophore found in numerous biologically active molecules.[2][3]

Table 1: Physicochemical Data for this compound

PropertyValueSource
IUPAC Name 6-iodo-1H-quinolin-4-onePubChem[1]
Molecular Formula C₉H₆INOPubChem[1]
Molecular Weight 271.05 g/mol PubChem[1]
CAS Number 342617-07-6PubChem[1]
Monoisotopic Mass 270.94941 DaPubChem[1]

Synthesis of this compound

The construction of the this compound scaffold is most effectively achieved through the Conrad-Limpach reaction. This classic method involves the condensation of a substituted aniline with a β-ketoester, followed by a high-temperature thermal cyclization to form the quinolin-4-one ring system.[4] This approach is favored for its reliability and ability to introduce substituents at specific positions on the quinoline core.

Synthetic Workflow: The Conrad-Limpach Reaction

The synthesis commences with commercially available 4-iodoaniline and an appropriate β-ketoester, such as ethyl acetoacetate. The choice of 4-iodoaniline directly installs the essential iodine atom at the desired 6-position of the final quinoline ring.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization A 4-Iodoaniline C Intermediate: Ethyl 3-((4-iodophenyl)amino)but-2-enoate A->C Condensation (Acid Catalyst, e.g., AcOH) B Ethyl Acetoacetate B->C D This compound C->D High-Temperature Inert Solvent (e.g., Dowtherm A) ~250 °C

Caption: Synthetic workflow for this compound via the Conrad-Limpach reaction.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-((4-iodophenyl)amino)but-2-enoate (Condensation)

  • To a round-bottom flask, add 4-iodoaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the condensation.

  • Heat the mixture gently (e.g., 80-100 °C) with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aniline.

  • Upon completion, remove the water formed during the reaction, typically under reduced pressure, to yield the crude enamine intermediate.

Causality: The initial step is a nucleophilic attack of the aniline nitrogen onto the ketone carbonyl of the β-ketoester, followed by dehydration. The acid catalyst protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the reaction. Driving off the water by-product shifts the equilibrium towards the formation of the enamine product.

Step 2: Synthesis of this compound (Thermal Cyclization)

  • The crude enamine intermediate is added to a high-boiling point, inert solvent such as Dowtherm A or diphenyl ether.[4][5]

  • The reaction mixture is heated to a high temperature, typically around 250 °C, under an inert atmosphere (e.g., nitrogen or argon).[4]

  • The cyclization reaction is usually rapid (30-60 minutes) and can be monitored by TLC.

  • Upon completion, the mixture is cooled to room temperature, causing the solid product, this compound, to precipitate.

  • The precipitate is collected by filtration, washed with a suitable solvent (e.g., cold isopropanol or ethanol) to remove residual high-boiling solvent, and dried.[4]

Causality: The high temperature provides the necessary activation energy for the intramolecular Friedel-Crafts-type cyclization. The electron-donating character of the enamine nitrogen activates the aromatic ring, which then attacks the ester carbonyl. This is followed by the elimination of ethanol to form the stable heterocyclic quinolin-4-one system. An inert, high-boiling solvent is crucial to achieve the required temperature while preventing unwanted side reactions.

Chemical Reactivity and Derivatization Potential

This compound is a valuable intermediate precisely because its functional groups offer distinct and orthogonal handles for further chemical modification. This allows for the systematic construction of diverse molecular libraries for structure-activity relationship (SAR) studies.

  • The 6-Iodo Group: The iodine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This position can be functionalized via Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination reactions to introduce a wide variety of aryl, alkynyl, vinyl, or amino substituents. This versatility is critical for tuning the electronic and steric properties of potential drug candidates.

  • The 4-Hydroxyl Group: The hydroxyl group exists in tautomeric equilibrium with its keto form (quinolin-4-one). It can be readily converted into a 4-chloro group using reagents like phosphorus oxychloride (POCl₃).[4][5] This 4-chloroquinoline derivative is highly reactive towards nucleophilic aromatic substitution (SₙAr), allowing for the facile introduction of amines and other nucleophiles at the 4-position. This transformation is fundamental in the synthesis of many antimalarial drugs and kinase inhibitors.[3][6]

G cluster_0 Reactions at 6-Iodo Position cluster_1 Reactions at 4-Hydroxy Position A This compound B Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) A->B C Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) A->C F Chlorination (POCl₃) A->F D 6-Aryl-quinolin-4-ol B->D E 6-Alkynyl-quinolin-4-ol C->E G 4-Chloro-6-iodoquinoline F->G H Nucleophilic Substitution (R-NH₂) G->H I 4-Amino-6-iodoquinoline Derivatives H->I

Caption: Key derivatization pathways for this compound.

Applications in Research and Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[2] this compound serves as a key starting material for accessing novel quinoline derivatives with therapeutic potential.

  • Anticancer Agents: The 4-aminoquinoline scaffold is a known pharmacophore for kinase inhibitors.[3] For instance, 6-Iodo-4(H)-quinazolinone, a related heterocyclic intermediate, is a key building block for Lapatinib, a targeted cancer therapy.[7] By converting this compound to its 4-amino derivatives and further modifying the 6-position, researchers can synthesize libraries of compounds to screen for inhibitory activity against various protein kinases implicated in cancer progression.

  • Antimalarial Drugs: The 4-aminoquinoline core is famously present in antimalarial drugs like Chloroquine. The ability to functionalize both the 4- and 6-positions of the quinoline ring using this compound as a precursor allows for the development of new analogs to combat drug-resistant strains of malaria.[6]

  • Antiviral and Antibacterial Agents: Quinolone derivatives have a long history as antibiotics.[2] Modifications to the core structure, enabled by intermediates like this compound, can lead to the discovery of new agents with improved potency, spectrum of activity, or reduced resistance.[8]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate safety precautions.

  • Hazard Identification: According to the Globally Harmonized System (GHS) classifications, this compound is associated with the following hazards:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Recommended Handling Procedures:

    • Always handle this compound in a well-ventilated chemical fume hood.[9]

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[10]

    • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[11]

    • In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[10]

    • Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[9]

Conclusion

This compound is a strategically important chemical intermediate whose value lies in its pre-installed, orthogonally reactive functional groups. Its synthesis via the robust Conrad-Limpach reaction is well-established. The compound provides a direct route to a vast chemical space of substituted quinolines, making it an indispensable tool for medicinal chemists engaged in the discovery and development of novel therapeutics, particularly in the fields of oncology and infectious diseases. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in research.

References

Physical and chemical properties of 6-Iodoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Iodoquinolin-4-ol

Abstract

This compound, a halogenated heterocyclic compound, stands as a pivotal intermediate in the landscape of medicinal chemistry and materials science. Its quinolin-4-one core is a "privileged scaffold," frequently encountered in molecules exhibiting a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] The presence of an iodine atom at the 6-position not only influences its physicochemical properties but also serves as a versatile synthetic handle for introducing further molecular complexity through modern cross-coupling reactions.[3] This guide provides a comprehensive technical overview of this compound, synthesizing data on its physical and chemical properties, spectroscopic signatures, synthesis, and safety protocols. It is intended to serve as an essential resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents and functional materials.

Chemical Identity and Structural Elucidation

This compound is systematically identified by its IUPAC name, 6-iodo-1H-quinolin-4-one , which reflects its existence in a tautomeric equilibrium.[4] The keto-enol tautomerism is a characteristic feature of 4-hydroxyquinolines, with the quinolone (keto) form generally predominating in the solid state and in various solvents. This equilibrium is crucial as it influences the molecule's hydrogen bonding capabilities, reactivity, and interaction with biological targets.

The primary identifiers for this compound are:

  • CAS Number: 342617-07-6[4]

  • Molecular Formula: C₉H₆INO[4]

  • Molecular Weight: 271.05 g/mol [4]

  • InChIKey: ZAZOVHUNVUSQMU-UHFFFAOYSA-N[4]

Caption: Tautomeric equilibrium between the enol and keto forms.

Physical and Chemical Properties

A summary of the key computed and experimental physical properties of this compound is presented below. While extensive experimental data is not publicly available, computed properties from reliable databases provide valuable estimates for experimental design.

PropertyValueSource
Molecular Formula C₉H₆INO[4][5][6]
Molecular Weight 271.05 g/mol [4][5]
Monoisotopic Mass 270.94941 Da[4]
IUPAC Name 6-iodo-1H-quinolin-4-one[4]
CAS Number 342617-07-6[4]
Predicted XlogP 1.2[4]
Appearance Expected to be a solid powder[7][8]
Solubility Expected to be poorly soluble in water[8]
Predicted CCS (Ų) [M+H]⁺: 134.3, [M-H]⁻: 129.7[6]

Reactivity Insights: The chemical behavior of this compound is dictated by its quinolone core and iodo-substituent.

  • Iodine as a Synthetic Handle: The carbon-iodine bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the straightforward introduction of aryl, alkyl, alkynyl, and amino groups at the 6-position, making it an invaluable building block for creating libraries of derivatives for structure-activity relationship (SAR) studies.[3]

  • Quinoline Nitrogen: The nitrogen atom in the quinoline ring imparts basic properties, allowing for the formation of salts with various acids.[5] This can be leveraged to improve the solubility and handling of the compound.

  • Metal Chelation: The related 8-hydroxyquinoline scaffold is a well-known metal chelator.[5] While the 4-quinolone structure is different, the presence of the carbonyl oxygen and the ring nitrogen can facilitate coordination with certain metal ions, a property that is often linked to the biological activity of this class of compounds.

Spectroscopic Characterization (Predicted)

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a strong absorption band for the C=O (carbonyl) stretch of the quinolone form, typically appearing in the 1650-1700 cm⁻¹ region. A broad absorption between 3200-3500 cm⁻¹ would indicate N-H stretching (and potentially O-H stretching from the enol tautomer), while C-H stretching from the aromatic ring would appear around 3000-3100 cm⁻¹.[9][10]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum in a solvent like DMSO-d₆ would show distinct signals for the five aromatic protons. The protons on the carbocyclic ring (positions 5, 7, and 8) and the heterocyclic ring (positions 2 and 3) would appear as doublets or doublets of doublets in the aromatic region (typically 7.0-8.5 ppm). A broad singlet corresponding to the N-H proton would likely appear downfield (>10 ppm).[11]

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum would display nine distinct signals. The carbonyl carbon (C4) would be the most downfield signal, expected around 170-180 ppm. The carbon bearing the iodine (C6) would show a characteristic upfield shift compared to an unsubstituted carbon due to the heavy atom effect. The remaining seven aromatic carbons would appear in the typical range of 110-150 ppm.[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would show a molecular ion peak ([M+H]⁺) at m/z 271.9567, corresponding to the formula C₉H₇INO⁺.[6] The isotopic pattern would be characteristic of a molecule containing one iodine atom.

Synthesis Protocol: Conrad-Limpach Reaction

The most reliable and field-proven method for synthesizing the 6-iodo-4-quinolone scaffold is the Conrad-Limpach reaction, followed by thermal cyclization. This approach offers high yields and uses commercially available starting materials. The following protocol is adapted from the synthesis of structurally similar compounds.[12][13]

Objective: To synthesize this compound from 4-iodoaniline and diethyl malonate.

Overall Reaction Scheme:

synthesis_workflow start_materials 4-Iodoaniline + Diethyl Malonate intermediate Diethyl (4-iodophenylamino)methylenemalonate start_materials->intermediate Step 1: Condensation cyclization Thermal Cyclization (Dowtherm A, ~250 °C) intermediate->cyclization hydrolysis Saponification & Acidification (NaOH, then HCl) cyclization->hydrolysis product This compound hydrolysis->product

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

Step 1: Synthesis of Diethyl (4-iodophenylamino)methylenemalonate

  • Reagents Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-iodoaniline (1 equivalent), diethyl malonate (1.1 equivalents), and toluene (as solvent).

  • Condensation: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Continue heating until no more water is formed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the intermediate product and can often be used in the next step without further purification.

Step 2: Thermal Cyclization and Saponification

  • Cyclization: Prepare a separate flask containing a high-boiling point inert solvent, such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl), and preheat it to approximately 250 °C under an inert atmosphere (e.g., nitrogen).

  • Addition: Add the crude intermediate from Step 1 dropwise to the hot Dowtherm A with vigorous stirring. Maintain the temperature at 250 °C for 30-60 minutes. Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the intermediate.

  • Hydrolysis (Saponification): After completion, cool the mixture to about 100 °C and cautiously pour it into a solution of aqueous sodium hydroxide (e.g., 10% NaOH). Stir this two-phase mixture vigorously while it cools to room temperature to hydrolyze the ethyl ester.

  • Isolation: Separate the aqueous layer. Wash the organic (Dowtherm A) layer with additional aqueous NaOH. Combine the aqueous extracts.

Step 3: Acidification and Product Collection

  • Precipitation: Cool the combined aqueous layer in an ice bath and slowly acidify it with concentrated hydrochloric acid (HCl) until the pH is approximately 5-6. The product, this compound, will precipitate as a solid.

  • Filtration: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid cake thoroughly with cold water, followed by a small amount of cold ethanol or isopropanol to remove residual impurities. Dry the product under vacuum to yield the final this compound.

Applications in Drug Discovery and Chemical Research

The quinolin-4-one scaffold is a cornerstone in medicinal chemistry.[1] this compound serves as a key starting material for accessing novel compounds with potential therapeutic value.

  • Antimicrobial Agents: Fluoroquinolones, a major class of antibiotics, are based on the quinolin-4-one structure. Modifications at various positions of the quinoline ring, including position 6, are critical for tuning the antibacterial spectrum and potency.[1]

  • Anticancer Agents: Numerous quinoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1][2] The ability to functionalize this compound allows for the synthesis of compounds designed to inhibit specific kinases or other targets implicated in cancer progression.

  • Antiviral and Antiparasitic Drugs: The quinoline core is present in established drugs like chloroquine (antimalarial) and elvitegravir (anti-HIV).[1][2] this compound provides a platform for developing new agents against a range of pathogens.

  • Neurodegenerative Diseases: Halogenated quinolines, such as the related compound clioquinol (5-chloro-7-iodoquinolin-8-ol), have been investigated for their ability to chelate metal ions and modulate pathways involved in diseases like Alzheimer's and Parkinson's.[8][14] This highlights the potential for iodo-quinolones in neuropharmacology.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions. The following safety information is derived from GHS classifications.[4]

Hazard ClassStatementCode
Skin Corrosion/Irritation Causes skin irritationH315
Serious Eye Damage/Irritation Causes serious eye irritationH319
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritationH335

Recommended Handling Procedures:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[15][16]

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[17]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[15]

  • First Aid:

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[17]

    • Skin Contact: Immediately wash with plenty of soap and water.[15]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[15]

    • Ingestion: Rinse mouth and seek immediate medical attention.[15]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[15][18]

Conclusion

This compound is a compound of significant strategic importance for chemical synthesis and drug discovery. Its well-defined physical and chemical properties, combined with the synthetic versatility afforded by the iodine substituent, make it an ideal building block for the development of novel, high-value molecules. The robust synthetic routes and the established biological relevance of the quinolin-4-one scaffold ensure that this compound will continue to be a valuable tool for researchers pushing the boundaries of science and medicine.

References

An In-Depth Technical Guide to the Solubility of 6-Iodoquinolin-4-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

6-Iodoquinolin-4-ol and its derivatives represent a promising class of heterocyclic compounds with significant potential in medicinal chemistry, demonstrating a range of biological activities including antimicrobial and anticancer properties. A fundamental understanding of the solubility of this compound in various organic solvents is paramount for its synthesis, purification, formulation, and in vitro/in vivo screening. This technical guide provides a comprehensive framework for assessing and predicting the solubility of this compound, blending theoretical principles with practical experimental methodologies. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide equips researchers with the necessary tools to determine and interpret its solubility profile, thereby accelerating drug discovery and development efforts.

Introduction: The Significance of this compound in Modern Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. The introduction of an iodine atom at the 6-position of the quinolin-4-ol core can significantly modulate the molecule's physicochemical and pharmacological properties. Halogen bonding, a non-covalent interaction involving the iodine atom, can enhance binding affinity to biological targets, making this compound a compound of considerable interest for the development of novel therapeutics.[1]

The journey from a promising lead compound to a viable drug candidate is fraught with challenges, with poor solubility being a primary cause of attrition. A thorough characterization of a compound's solubility in a range of organic solvents is a critical early-stage activity that informs:

  • Reaction Condition Optimization: Selecting appropriate solvents for synthesis and purification.

  • Formulation Development: Designing suitable delivery systems for preclinical and clinical studies.

  • High-Throughput Screening (HTS): Ensuring compound integrity and availability in assay media.

  • Predictive Modeling: Building robust structure-activity relationship (SAR) and quantitative structure-property relationship (QSPR) models.

This guide will delve into the theoretical underpinnings of solubility, provide detailed protocols for its experimental determination, and offer insights into the interpretation of the resulting data for this compound.

Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. A more quantitative prediction can be achieved by considering the physicochemical properties of this compound and the application of established theoretical models.

Physicochemical Properties of this compound

A comprehensive analysis of the molecular structure of this compound provides critical insights into its expected solubility behavior.

PropertyValueSource
Molecular Formula C₉H₆INO--INVALID-LINK--[2]
Molecular Weight 271.05 g/mol --INVALID-LINK--[2]
Topological Polar Surface Area (TPSA) 29.1 Ų--INVALID-LINK--[2]
Hydrogen Bond Donors 1 (the hydroxyl group)Inferred from structure
Hydrogen Bond Acceptors 1 (the nitrogen atom)Inferred from structure
logP (predicted) ~2.5 - 3.5Various prediction models
IUPAC Name 6-iodo-1H-quinolin-4-one--INVALID-LINK--[2]

The presence of both a hydrogen bond donor (-OH) and acceptor (ring nitrogen) suggests that this compound can participate in hydrogen bonding with protic solvents. The relatively low TPSA and predicted logP value indicate a degree of lipophilicity, suggesting better solubility in less polar organic solvents compared to water.

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter (HSP) theory offers a more nuanced approach by dissecting the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle posits that substances with similar HSP values are likely to be miscible. By determining the HSP of this compound, one can predict its solubility in a wide array of solvents for which HSP values are known.

Logical Workflow for HSP Determination:

hsp_workflow cluster_exp Experimental Determination cluster_analysis Data Analysis exp_setup Prepare saturated solutions of this compound in a range of solvents with known HSPs observation Observe and classify solubility (e.g., soluble, partially soluble, insoluble) exp_setup->observation hsp_calc Input solubility data into HSP software to calculate the HSP sphere of this compound observation->hsp_calc Solubility Data prediction Use the calculated HSP to predict solubility in other solvents hsp_calc->prediction

Caption: Workflow for determining Hansen Solubility Parameters.

Experimental Determination of Solubility

While theoretical predictions are valuable for initial screening, experimental determination remains the gold standard for obtaining accurate solubility data. Two key types of solubility are relevant in drug discovery: thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is a widely accepted technique for its determination.

Step-by-Step Protocol for the Shake-Flask Method:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium. A controlled temperature water bath or incubator is recommended.

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. Centrifugation is highly recommended to ensure complete separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution).

  • Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Self-Validating System: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should plateau, indicating that the system is at equilibrium.

Kinetic Solubility

Kinetic solubility is a measure of how much of a compound, initially dissolved in a stock solvent (typically DMSO), will remain in solution when diluted into an aqueous or organic medium. This is particularly relevant for high-throughput screening applications.

Experimental Workflow for Kinetic Solubility:

kinetic_solubility stock_prep Prepare a high-concentration stock solution of this compound in DMSO dilution Add small aliquots of the DMSO stock to the target organic solvent in a multi-well plate stock_prep->dilution incubation Incubate the plate with shaking for a defined period (e.g., 2 hours) at a controlled temperature dilution->incubation precipitation_check Measure the turbidity or visually inspect for precipitation incubation->precipitation_check quantification Quantify the concentration of the dissolved compound in the supernatant after centrifugation precipitation_check->quantification

Caption: Workflow for determining kinetic solubility.

Data Presentation and Interpretation

For ease of comparison, the experimentally determined solubility data for this compound should be summarized in a structured table.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents at 25°C

SolventSolvent TypeThermodynamic Solubility (mg/mL)Kinetic Solubility (µM at 2% DMSO)
Dimethyl Sulfoxide (DMSO)Polar AproticTo be determinedTo be determined
N,N-Dimethylformamide (DMF)Polar AproticTo be determinedTo be determined
AcetonitrilePolar AproticTo be determinedTo be determined
MethanolPolar ProticTo be determinedTo be determined
EthanolPolar ProticTo be determinedTo be determined
Dichloromethane (DCM)NonpolarTo be determinedTo be determined
TolueneNonpolarTo be determinedTo be determined
HexaneNonpolarTo be determinedTo be determined

Interpretation of Results:

  • High Solubility in Polar Aprotic Solvents (e.g., DMSO, DMF): This is expected due to the polar nature of the quinolin-4-ol core and the ability of these solvents to act as strong hydrogen bond acceptors.

  • Moderate to High Solubility in Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group of this compound can act as a hydrogen bond donor, and the nitrogen as an acceptor, facilitating interactions with these solvents.

  • Lower Solubility in Nonpolar Solvents (e.g., Toluene, Hexane): The polar functional groups of this compound will have limited favorable interactions with nonpolar solvents, leading to lower solubility.

The Influence of Temperature and Crystalline Form

The solubility of a solid in a liquid is an equilibrium process that is influenced by temperature. For most organic compounds, solubility increases with increasing temperature. This relationship can be described by the van't Hoff equation.

Furthermore, the crystalline form (polymorphism) of this compound can have a significant impact on its solubility. Different polymorphs of the same compound can exhibit different crystal lattice energies, leading to variations in their solubility. It is crucial to characterize the solid form of the material used in solubility studies to ensure consistency and reproducibility of the data.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that can cause skin and serious eye irritation.[2] It is therefore imperative that appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, be worn when handling this compound. All experimental work should be conducted in a well-ventilated fume hood.

Conclusion

A thorough understanding of the solubility of this compound in organic solvents is a cornerstone of its successful development as a therapeutic agent. This guide has provided a comprehensive overview of the theoretical principles and practical experimental protocols necessary to establish a robust solubility profile. By integrating theoretical predictions with rigorous experimental determination, researchers can make informed decisions regarding synthesis, formulation, and screening, ultimately paving the way for the advancement of this promising class of compounds in the drug discovery pipeline.

References

6-Iodoquinolin-4-ol and its Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone of heterocyclic chemistry and a recurring motif in a multitude of pharmacologically active compounds. Its rigid, planar structure and the presence of a nitrogen heteroatom provide a unique scaffold for molecular recognition by biological targets. The strategic functionalization of the quinoline core allows for the fine-tuning of its physicochemical and pharmacokinetic properties, leading to the development of potent therapeutic agents. This guide focuses on a specific, yet highly promising member of this family: 6-iodoquinolin-4-ol, and explores the landscape of its derivatives in the context of modern drug discovery. The introduction of an iodine atom at the 6-position offers a unique handle for both modulating biological activity and for further synthetic elaboration, making this scaffold a fertile ground for the generation of novel chemical entities.

The Core Moiety: this compound

This compound, also known as 6-iodo-4-hydroxyquinoline, is a solid, crystalline compound that serves as a pivotal intermediate in the synthesis of a diverse array of more complex molecules. Its structure is characterized by a quinoline core with a hydroxyl group at the 4-position and an iodine atom at the 6-position. It's important to recognize the tautomeric relationship of this compound, existing in equilibrium between the this compound and 6-iodoquinolin-4(1H)-one forms. This tautomerism can influence its reactivity and biological interactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthetic chemistry and for predicting the behavior of its derivatives in biological systems.

PropertyValueSource
CAS Number 342617-07-6[1]
Molecular Formula C₉H₆INO[1]
Molecular Weight 271.05 g/mol [1]
IUPAC Name 6-iodo-1H-quinolin-4-one[1]
Appearance Typically a solid
Solubility Generally soluble in organic solvents like DMSO and DMF
Synthesis of the this compound Scaffold

The construction of the this compound core can be achieved through several established synthetic routes for quinolin-4-ones. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two of the most reliable and versatile methods are the Gould-Jacobs reaction and the Conrad-Limpach synthesis.

1.2.1. Conrad-Limpach Synthesis: A Robust Approach

The Conrad-Limpach synthesis is a powerful method for the preparation of 4-hydroxyquinolines. This reaction involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. For the synthesis of this compound, the logical starting material is 4-iodoaniline.

Experimental Protocol: Conrad-Limpach Synthesis of this compound

Materials:

  • 4-Iodoaniline

  • Ethyl acetoacetate

  • Dowtherm A (or other high-boiling point solvent)

  • Ethanol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • Condensation: In a round-bottom flask, a mixture of 4-iodoaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents) in ethanol is stirred. A catalytic amount of hydrochloric acid is added. The mixture is heated to reflux for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: Upon completion of the condensation, the ethanol is removed under reduced pressure.

  • Cyclization: The resulting crude intermediate is added to a high-boiling point solvent such as Dowtherm A. The mixture is heated to approximately 250 °C for 30-60 minutes to induce thermal cyclization.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The solid is washed with a suitable solvent (e.g., hexane or ether) to remove the high-boiling point solvent. The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Causality in Experimental Choices: The use of a high-boiling point solvent in the cyclization step is crucial to provide the necessary thermal energy to overcome the activation barrier for the intramolecular ring closure. The initial acid-catalyzed condensation promotes the formation of the enamine intermediate, which is essential for the subsequent cyclization.

Conrad_Limpach_Synthesis Start 4-Iodoaniline + Ethyl Acetoacetate Condensation Condensation (Ethanol, H+ catalyst, Reflux) Start->Condensation Intermediate Enamine Intermediate Condensation->Intermediate Cyclization Thermal Cyclization (Dowtherm A, ~250°C) Intermediate->Cyclization Product This compound Cyclization->Product

Figure 1: Conrad-Limpach synthesis workflow.

The Landscape of this compound Derivatives and their Therapeutic Potential

The true value of this compound lies in its role as a versatile scaffold for the generation of a diverse library of derivatives with a wide spectrum of biological activities. The hydroxyl group at the 4-position and the iodine atom at the 6-position are key functional handles for further chemical modifications.

Derivatization Strategies

The primary points of derivatization on the this compound core are the 4-hydroxyl group and the 6-iodo substituent.

  • At the 4-Position: The hydroxyl group can be converted to a variety of other functional groups. A common and highly useful transformation is the conversion to a 4-chloroquinoline using reagents like phosphorus oxychloride (POCl₃). This chloro derivative is then a versatile precursor for nucleophilic aromatic substitution reactions, allowing for the introduction of amines, thiols, and other nucleophiles to generate 4-aminoquinoline and 4-thioquinoline derivatives.

  • At the 6-Position: The iodine atom is an excellent group for transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at this position, significantly expanding the chemical space of accessible derivatives.

Derivatization_Strategies cluster_pos4 Derivatization at Position 4 cluster_pos6 Derivatization at Position 6 Core This compound Pos4_Chloro 4-Chloro-6-iodoquinoline Core->Pos4_Chloro POCl₃ Pos6_Aryl 6-Aryl-quinolin-4-ol Derivatives Core->Pos6_Aryl Suzuki Coupling Pos6_Alkynyl 6-Alkynyl-quinolin-4-ol Derivatives Core->Pos6_Alkynyl Sonogashira Coupling Pos4_Amino 4-Amino-6-iodoquinoline Derivatives Pos4_Chloro->Pos4_Amino Amines Pos4_Thio 4-Thio-6-iodoquinoline Derivatives Pos4_Chloro->Pos4_Thio Thiols

Figure 2: Key derivatization pathways.

Biological Activities of Iodo-Quinoline Derivatives

While specific biological data for this compound is limited in publicly available literature, the broader class of iodo-quinoline and quinolin-4-one derivatives has demonstrated significant potential in several therapeutic areas.

2.2.1. Antimicrobial Activity

A number of studies have highlighted the antimicrobial properties of quinoline derivatives. The presence of a halogen, such as iodine, can enhance the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes. A study on a library of 6-iodo-substituted carboxy-quinolines demonstrated their in vitro antimicrobial activity against Staphylococcus epidermidis, Klebsiella pneumoniae, and Candida parapsilosis[2]. The mechanism of action for many quinoline-based antimicrobials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.

2.2.2. Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents. Derivatives of 4-aminoquinoline have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines, including human breast tumor cell lines MCF7 and MDA-MB468[3]. Some of these compounds have shown greater potency than existing drugs like chloroquine and amodiaquine[3]. The anticancer mechanisms of quinoline derivatives are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways. For instance, some quinoline-based compounds have been shown to inhibit enzymes that act on DNA, such as DNA methyltransferases[4].

A notable example of a clinically used iodo-hydroxyquinoline is Clioquinol (5-chloro-7-iodo-quinolin-8-ol), which has been investigated for its anticancer properties. Although structurally different from this compound, its biological activities provide valuable insights into the potential of this class of compounds.

Experimental Workflow: In Vitro Cytotoxicity Assessment

For researchers and drug development professionals, a key step in evaluating the potential of a new compound is to assess its cytotoxicity against cancer cell lines. The following is a detailed, self-validating protocol for determining the half-maximal inhibitory concentration (IC₅₀) of a this compound derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the IC₅₀ value of a test compound against a selected cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (a derivative of this compound)

  • Doxorubicin (positive control)

  • Dimethyl sulfoxide (DMSO, vehicle)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound and doxorubicin in DMSO. Create a series of dilutions of the test compound and doxorubicin in the complete culture medium. The final DMSO concentration in the wells should be less than 0.5%.

  • Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium only (blank), cells with vehicle (negative control), and cells with doxorubicin (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Self-Validation System: The inclusion of a positive control (doxorubicin) with a known IC₅₀ range for the specific cell line validates the assay's performance. The negative control (vehicle) ensures that the solvent used to dissolve the compound does not have a significant effect on cell viability.

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well Plate Incubate1 Incubate for 24h Start->Incubate1 Prepare_Compounds Prepare Serial Dilutions of Test Compound & Controls Incubate1->Prepare_Compounds Treat_Cells Treat Cells with Compounds Prepare_Compounds->Treat_Cells Incubate2 Incubate for 48-72h Treat_Cells->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan with DMSO Incubate3->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate % Viability & Determine IC50 Measure_Absorbance->Analyze_Data

Figure 3: Workflow for MTT cytotoxicity assay.

Concluding Remarks and Future Directions

This compound represents a valuable and underexplored scaffold in medicinal chemistry. Its straightforward synthesis and the versatility of its functional groups for further derivatization make it an attractive starting point for the development of novel therapeutic agents. While direct biological data on the parent compound is scarce, the extensive research on its derivatives strongly suggests a high potential for discovering new antimicrobial and anticancer drugs.

Future research should focus on the systematic exploration of the chemical space around the this compound core. The synthesis and biological evaluation of a focused library of derivatives, particularly those incorporating diverse substituents at the 4- and 6-positions, will be crucial for establishing structure-activity relationships (SAR). Furthermore, detailed mechanistic studies are needed to elucidate the specific molecular targets and signaling pathways modulated by these compounds. The insights gained from such studies will be instrumental in guiding the rational design of the next generation of quinoline-based therapeutics.

References

Spectroscopic Profile of 6-Iodoquinolin-4-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Iodoquinolin-4-ol, a halogenated derivative of the quinolinone scaffold, represents a significant building block in medicinal chemistry and materials science. The introduction of an iodine atom at the 6-position of the quinolin-4-ol core profoundly influences its electronic properties, lipophilicity, and potential for further functionalization, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials. Accurate structural elucidation and characterization of this compound are paramount for its effective utilization in research and development. This in-depth technical guide provides a comprehensive overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. The causality behind experimental choices and the interpretation of the spectral data are discussed to provide field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The structural integrity of this compound is unequivocally established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer a complete and validated characterization of the molecule. The IUPAC name for this compound is 6-iodo-1H-quinolin-4-one, and it has a molecular formula of C₉H₆INO with a molecular weight of approximately 271.05 g/mol [1].

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each proton and carbon atom, respectively. While specific experimental data for this compound is not widely available in public databases, data from the closely related 6-bromoquinolin-4-ol and other 6-iodo-substituted quinolines can be used to predict and interpret the expected spectra with a high degree of confidence[2][3].

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to display distinct signals for the aromatic protons. The solvent of choice for such analysis is typically deuterated dimethyl sulfoxide (DMSO-d₆), which can solubilize the compound and has a well-defined residual solvent peak.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.9 - 8.1d~7.0
H-3~6.0 - 6.2d~7.0
H-5~8.1 - 8.3d~2.0
H-7~7.7 - 7.9dd~9.0, 2.0
H-8~7.5 - 7.7d~9.0
N-H~11.5 - 12.0br s-
O-HTautomeric with N-H--

Interpretation: The downfield chemical shifts of the aromatic protons are characteristic of the electron-withdrawing nature of the quinolinone ring system. The proton at the 5-position (H-5) is expected to be the most deshielded due to the anisotropic effect of the carbonyl group and the inductive effect of the iodine atom. The protons on the carbocyclic ring (H-7 and H-8) will exhibit coupling patterns consistent with their ortho and meta relationships. The broad singlet for the N-H proton at a very downfield chemical shift is indicative of its acidic nature and involvement in hydrogen bonding. The quinolin-4-ol exists in tautomeric equilibrium with its 1H-quinolin-4-one form, with the latter being predominant in most solvents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~140 - 142
C-3~110 - 112
C-4~175 - 177
C-4a~123 - 125
C-5~128 - 130
C-6~90 - 92
C-7~135 - 137
C-8~120 - 122
C-8a~140 - 142

Interpretation: The most downfield signal is attributed to the carbonyl carbon (C-4) due to its sp² hybridization and the strong deshielding effect of the double-bonded oxygen atom. The carbon atom bearing the iodine (C-6) is expected to have a significantly upfield chemical shift compared to the corresponding carbon in the non-substituted quinolin-4-ol, a phenomenon known as the "heavy atom effect". The remaining aromatic carbons will resonate in the typical range of 110-145 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Table 3: Characteristic IR Absorption Bands for this compound.

Wavenumber (cm⁻¹)VibrationIntensity
3400 - 3200N-H / O-H stretch (hydrogen-bonded)Strong, Broad
3100 - 3000Aromatic C-H stretchMedium
1650 - 1630C=O stretch (amide I)Strong
1620 - 1580C=C stretch (aromatic)Medium to Strong
~1500N-H bend (amide II)Medium
1300 - 1000C-N stretch, C-I stretchMedium to Weak

Interpretation: The most prominent feature in the IR spectrum will be the strong and broad absorption band in the high-frequency region (3400-3200 cm⁻¹), which is characteristic of the N-H and O-H stretching vibrations involved in intermolecular hydrogen bonding. A strong absorption band in the range of 1650-1630 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the α,β-unsaturated lactam system. The presence of multiple bands in the 1620-1450 cm⁻¹ region confirms the presence of the aromatic quinoline core. The C-I stretching vibration is expected to appear in the fingerprint region, typically below 600 cm⁻¹, and may be difficult to assign definitively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. For this compound, electron ionization (EI) would likely be used.

Table 4: Expected Mass Spectrometry Data for this compound.

m/zInterpretation
271Molecular ion [M]⁺
243[M - CO]⁺
144[M - I]⁺
116[M - I - CO]⁺

Interpretation: The mass spectrum is expected to show a prominent molecular ion peak at m/z 271, corresponding to the molecular weight of this compound[1]. A characteristic fragmentation pattern would involve the loss of a carbon monoxide (CO) molecule from the quinolinone ring, resulting in a fragment at m/z 243. Another significant fragmentation pathway would be the loss of the iodine radical, leading to a peak at m/z 144. Subsequent loss of CO from this fragment would produce a peak at m/z 116. The isotopic pattern of the molecular ion peak would also be informative, although the natural abundance of isotopes for C, H, N, and O is low.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following are generalized protocols for the characterization of this compound.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for polar organic compounds and its high boiling point.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Key parameters to optimize include the number of scans (typically 16-64 for good signal-to-noise), relaxation delay (e.g., 1-2 seconds), and spectral width.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. A larger number of scans (typically 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is preferred due to its simplicity and minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: For a volatile and thermally stable compound like this compound, direct insertion probe or gas chromatography (GC) can be used to introduce the sample into the ion source.

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is typically used.

  • Data Acquisition: The EI energy is typically set to 70 eV to induce fragmentation. The mass analyzer (e.g., quadrupole or time-of-flight) scans a range of m/z values to detect the molecular ion and its fragments.

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides an unambiguous confirmation of its molecular structure. This technical guide serves as a valuable resource for researchers by not only presenting the expected spectral data but also by providing insights into the principles of data interpretation and acquisition. A thorough understanding of the spectroscopic profile of this key intermediate is essential for its confident application in the synthesis of more complex molecules with potential applications in drug discovery and materials science. The self-validating nature of combining these orthogonal analytical techniques ensures the scientific integrity of any research built upon the use of this compound.

References

An In-Depth Technical Guide to the Medicinal Chemistry of Iodinated Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quinoline Scaffold and the Strategic Role of Iodination

The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1][2] Its rigid structure and ability to participate in various non-covalent interactions have made it a "privileged structure" for the development of therapeutic agents across a wide spectrum of diseases.[3][4] Quinoline derivatives are found in numerous natural products and synthetic drugs, exhibiting activities ranging from antimalarial to anticancer and antimicrobial.[1][5][6][7]

The functionalization of the quinoline ring is a key strategy for modulating its pharmacological profile.[8] Halogenation, in particular, is a powerful tool used to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates. Among the halogens, iodine offers a unique combination of properties. Its large atomic size, high polarizability, and ability to form strong halogen bonds can lead to profound effects on molecular interactions with biological targets. This guide provides a comprehensive overview of the synthesis, diverse applications, and mechanistic principles of iodinated quinolines in modern drug discovery.

Part 1: Synthetic Strategies for Accessing Iodinated Quinolines

The precise placement of an iodine atom on the quinoline scaffold is critical for its biological activity. Several synthetic methodologies have been developed to achieve regioselective iodination.

Direct C-H Iodination

Direct C-H functionalization represents an atom-economical and efficient approach. Radical-based protocols have been developed for the direct C-H iodination of quinolines, often showing high regioselectivity. For instance, a method using potassium persulfate (K₂S₂O₈) and sodium iodide can achieve selective iodination at the C3 position.[9][10]

Classical and Modern Annulation Reactions

Traditional methods like the Doebner, Pfitzinger, and Friedländer annulation reactions remain highly relevant for building the quinoline core from iodinated precursors.[11][12][13] For example, the Doebner synthesis can utilize iodo-aniline, pyruvic acid, and various aldehydes to construct 6-iodo-substituted carboxy-quinolines in a one-pot, three-component reaction.[11][14] More recent innovations include iodine-mediated oxidative annulation, which offers an environmentally benign, solvent-free mechanochemical process for synthesizing multi-substituted quinolines.[15]

Workflow for Synthesis and Characterization

A typical workflow for the synthesis and characterization of novel iodinated quinolines is outlined below. This process ensures the generation of pure, well-characterized compounds for biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation Biological Evaluation start Reactant Selection (e.g., Iodo-aniline, Aldehyde, Pyruvic Acid) reaction One-Pot Reaction (e.g., Doebner Synthesis) start->reaction Catalyst (TFA) workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify nmr NMR Spectroscopy (1H, 13C) purify->nmr ms Mass Spectrometry (MS) purify->ms ir FT-IR Spectroscopy purify->ir xray Single-Crystal X-ray (if applicable) nmr->xray bio_assay In Vitro Screening (e.g., MIC, IC50) xray->bio_assay

Caption: General workflow from synthesis to biological screening of iodinated quinolines.

Part 2: Therapeutic Applications of Iodinated Quinolines

The introduction of iodine into the quinoline scaffold has unlocked a wide array of therapeutic applications. The unique properties of iodine significantly influence the compound's interaction with biological targets, leading to enhanced or novel activities.

Anticancer Agents

Quinoline derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization.[7][16] Iodination can significantly enhance this potential.

  • Mechanism of Action: Many iodinated quinolines function as potent enzyme inhibitors. For example, certain derivatives act as selective inhibitors of DYRK1A, a kinase implicated in neurodegenerative diseases and some cancers.[17] Docking studies suggest that the iodine atom can form critical interactions, such as halogen bonds, within the ATP-binding site of the kinase, contributing to high potency and selectivity.[17] Other iodinated quinolinium salts have demonstrated potent cytotoxicity against various human cancer cell lines, including A-549 (lung), HeLa (cervical), and SGC-7901 (gastric).[18]

  • Structure-Activity Relationship (SAR): SAR studies reveal that the position and electronic nature of substituents are crucial. For instance, in a series of pyrazolo-quinoline derivatives, specific substitutions in conjunction with the core structure led to compounds with low micromolar IC₅₀ values against neuroblastoma (SKNSH) and lung cancer (A549) cell lines.[19]

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pyrazolo-quinoline (7pa)A549 (Lung)2.43[19]
Pyrazolo-quinoline (7pc)SKNSH (Neuroblastoma)3.76[19]
Quinolinium Iodide (12)A-549 (Lung)4.45[18]
Quinolinium Iodide (12)HeLa (Cervical)4.74[18]
A summary of potent iodinated quinolines and their anticancer activity.
Antimicrobial Agents

The quinoline core is central to the quinolone class of antibiotics. Replacing the typical fluorine atom with iodine has been explored as a strategy to combat growing antimicrobial resistance.[11][13]

  • Mechanism of Action: While the exact mechanisms for all iodinated quinolines are not fully elucidated, they are believed to interfere with essential bacterial processes. Some compounds inhibit microbial adhesion, a critical first step in biofilm formation.[11][14] The well-known antiseptic povidone-iodine, a complex of polyvinylpyrrolidone and triiodide, highlights the potent antimicrobial nature of iodine itself.[11]

  • Activity Spectrum: Iodinated quinolines have shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[20] For example, 4-hydroxy-3-iodo-quinol-2-one exhibited MIC values against MRSA comparable to the antibiotic vancomycin.[20] A recently synthesized library of 6-iodo-substituted carboxy-quinolines showed promising activity against Staphylococcus epidermidis and the fungus Candida parapsilosis.[11][14]

Compound/ClassPathogenMIC (nmol/mL or µg/mL)Reference
Quinolinium Iodide (12)E. coli3.125 nmol/mL[18]
Quinolinium Iodide (12)S. aureus3.125 nmol/mL[18]
4-hydroxy-3-iodo-quinol-2-oneMRSA0.049-0.097 µg/mL[20]
A summary of potent iodinated quinolines and their antimicrobial activity.
Neuroprotective Agents and Enzyme Inhibitors

The application of iodinated quinolines extends to the central nervous system and enzyme inhibition.

  • Neuroprotection: The iodinated hydroxyquinoline, Clioquinol (5-chloro-7-iodo-quinolin-8-ol), has been investigated for its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[6] It acts as a zinc ionophore, restoring zinc levels in prostate cancer cells and has been shown to block the genetic action of Huntington's disease in animal models.[6] The neuroprotective effects of quinoline derivatives are often linked to their antioxidant and anti-inflammatory properties.[3][21][22]

  • Enzyme Inhibition: Beyond kinases, iodinated quinolines can inhibit a range of other enzymes. They have been shown to be effective inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms.[23] Some quinoline-based compounds can also inhibit enzymes that act on DNA, such as DNA methyltransferases (DNMTs), by intercalating into the DNA minor groove.[24]

G cluster_cancer Anticancer Effects cluster_neuro Neuroprotective Effects cluster_antimicrobial Antimicrobial Effects compound Iodinated Quinoline (e.g., Clioquinol) kinase Kinase Inhibition (e.g., DYRK1A) compound->kinase dna DNA Intercalation (DNMT Inhibition) compound->dna ion Metal Ion Homeostasis (Zinc Ionophore) compound->ion antiox Antioxidant & Anti-inflammatory compound->antiox biofilm Inhibition of Biofilm Formation compound->biofilm apoptosis Induction of Apoptosis kinase->apoptosis dna->apoptosis bacterial_death Bacterial Cell Death biofilm->bacterial_death

Caption: Multi-target effects of iodinated quinolines in medicinal chemistry.

Part 3: Key Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following provides a representative methodology for the synthesis and antimicrobial evaluation of an iodinated quinoline.

Protocol: Synthesis of a 6-Iodo-2-phenylquinoline-4-carboxylic Acid

This protocol is adapted from the Doebner synthesis methodology.[11]

Objective: To synthesize a representative 6-iodo-substituted carboxy-quinoline.

Materials:

  • 4-Iodoaniline

  • Benzaldehyde

  • Pyruvic acid

  • Trifluoroacetic acid (TFA), catalyst

  • Ethanol, solvent

  • Standard laboratory glassware and magnetic stirrer/hotplate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-iodoaniline (10 mmol), benzaldehyde (10 mmol), and pyruvic acid (12 mmol) in 50 mL of absolute ethanol.

  • Catalysis: Carefully add trifluoroacetic acid (1 mmol) to the stirring mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 12 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Workup: After completion, cool the mixture to room temperature. Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the crude residue in ethyl acetate (50 mL) and wash sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a suitable solvent gradient (e.g., hexane/ethyl acetate) to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[11]

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for assessing antimicrobial activity.[11][18]

Objective: To determine the lowest concentration of an iodinated quinoline that inhibits the visible growth of a target microbe.

Materials:

  • Synthesized iodinated quinoline compound

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Sterile DMSO for stock solution preparation

Procedure:

  • Stock Solution: Prepare a stock solution of the test compound in sterile DMSO (e.g., at 10 mg/mL).

  • Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in MHB to achieve a range of desired concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring absorbance at 600 nm.

Future Perspectives and Challenges

Iodinated quinolines represent a promising class of compounds with vast therapeutic potential. Future research will likely focus on:

  • Target Selectivity: Fine-tuning the quinoline structure to improve selectivity for specific enzyme isoforms or cellular targets to minimize off-target effects.

  • Combating Resistance: Developing novel iodinated quinolines that can overcome existing drug resistance mechanisms in cancer and infectious diseases.

  • Advanced Drug Delivery: Formulating these compounds into advanced delivery systems to improve their solubility, bioavailability, and targeted delivery to disease sites.

Despite their promise, challenges remain, including potential toxicity associated with halogenated aromatics and the need for scalable, cost-effective synthetic routes. Continued interdisciplinary collaboration between synthetic chemists, pharmacologists, and clinicians will be essential to translate the potential of iodinated quinolines into next-generation medicines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Iodoquinolin-4-ol from 4-Iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: AN-QI-20251231

Abstract

This document provides a comprehensive guide for the synthesis of 6-iodoquinolin-4-ol, a crucial intermediate in pharmaceutical research and drug development. The synthesis commences from commercially available 4-iodoaniline and proceeds via the well-established Gould-Jacobs reaction.[1][2] This application note details the underlying chemical principles, step-by-step experimental protocols for both conventional and microwave-assisted synthesis, and critical insights into reaction optimization and product purification. The described methodologies are designed to be robust and scalable, catering to the needs of researchers in medicinal chemistry and process development.

Introduction: The Significance of this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[3][4] Specifically, halogenated quinolines, such as this compound, serve as versatile building blocks for the synthesis of more complex molecules. The iodine substituent at the 6-position provides a reactive handle for further functionalization through various cross-coupling reactions, enabling the exploration of structure-activity relationships in drug discovery programs.[5] The 4-hydroxy (or 4-oxo tautomer) group is also a key feature, influencing the molecule's physicochemical properties and biological interactions.[6]

Strategic Synthesis via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful and widely used method for the synthesis of 4-hydroxyquinoline derivatives from anilines.[1][2][4] This reaction pathway was selected for the synthesis of this compound from 4-iodoaniline due to its reliability and the commercial availability of the starting materials. The overall transformation involves two key stages:

  • Condensation: The reaction is initiated by the condensation of 4-iodoaniline with diethyl (ethoxymethylene)malonate (DEEM). This step involves a nucleophilic attack of the aniline nitrogen onto the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form the stable intermediate, diethyl 2-(((4-iodophenyl)amino)methylene)malonate.[2][7]

  • Thermal Cyclization: The intermediate is then subjected to high temperatures (typically >250 °C) to induce an intramolecular 6-electron electrocyclization.[7][8] This thermal treatment is the rate-determining step and leads to the formation of the quinoline ring system. The resulting product is ethyl 6-iodo-4-hydroxyquinoline-3-carboxylate.

Subsequent saponification (hydrolysis) of the ester and decarboxylation are required to obtain the final this compound.[1][2]

Visualizing the Synthesis Workflow

The following diagram illustrates the multi-step synthesis of this compound from 4-iodoaniline.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification cluster_3 Step 4: Decarboxylation 4-Iodoaniline 4-Iodoaniline Intermediate Diethyl 2-(((4-iodophenyl)amino)methylene)malonate 4-Iodoaniline->Intermediate + DEEM (100-130 °C) DEEM Diethyl (ethoxymethylene)malonate Cyclized_Intermediate Ethyl 6-iodo-4-hydroxy quinoline-3-carboxylate Intermediate->Cyclized_Intermediate High Temperature (>250 °C) Carboxylic_Acid 6-Iodo-4-hydroxy quinoline-3-carboxylic acid Cyclized_Intermediate->Carboxylic_Acid Base (e.g., NaOH) Final_Product This compound Carboxylic_Acid->Final_Product Heat

Caption: Synthetic pathway for this compound.

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound. Both a conventional heating method and a more rapid microwave-assisted method are described.

4.1. Reagent and Solvent Data

Reagent/SolventFormulaMW ( g/mol )BP (°C)Density (g/mL)CAS No.
4-IodoanilineC₆H₆IN219.02273.4~1.8540-37-4
Diethyl (ethoxymethylene)malonate (DEEM)C₁₀H₁₆O₅216.232801.0887-13-8
Diphenyl etherC₁₂H₁₀O170.212591.07101-84-8
Sodium HydroxideNaOH40.0013902.131310-73-2
Hydrochloric Acid (conc.)HCl36.46~85~1.187647-01-0

4.2. Protocol 1: Conventional High-Temperature Synthesis

This protocol utilizes a high-boiling point solvent to achieve the necessary temperature for cyclization.[9]

Step 1: Synthesis of Diethyl 2-(((4-iodophenyl)amino)methylene)malonate (Intermediate)

  • In a round-bottom flask, combine 4-iodoaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.0-1.2 eq).

  • Heat the mixture at 100-130 °C for 1-2 hours. The reaction can be monitored by TLC to confirm the formation of the intermediate.

  • Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step or purified by recrystallization.[7]

Step 2: Synthesis of Ethyl 6-iodo-4-hydroxyquinoline-3-carboxylate

  • Dissolve the crude intermediate from Step 1 in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.

  • Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Add a non-polar solvent like cyclohexane or hexane to further facilitate precipitation.[7][10]

  • Collect the solid by filtration, wash thoroughly with the non-polar solvent to remove the diphenyl ether, and dry under vacuum.

Step 3: Synthesis of 6-Iodo-4-hydroxyquinoline-3-carboxylic acid

  • To a suspension of the ethyl ester from Step 2 in ethanol, add an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.[7]

Step 4: Synthesis of this compound

  • Place the dried carboxylic acid from Step 3 in a suitable flask.

  • Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.

  • The resulting crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).[7][11]

4.3. Protocol 2: Microwave-Assisted Synthesis of Ethyl 6-iodo-4-hydroxyquinoline-3-carboxylate

Microwave-assisted synthesis offers a significant advantage in terms of reduced reaction times and potentially improved yields.[9][12]

  • In a microwave-safe reaction vessel equipped with a magnetic stirrer, combine 4-iodoaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.0-1.2 eq).

  • Seal the vessel and place it in the microwave reactor.

  • Heat the mixture to the desired temperature (typically 250-300 °C) and hold for the optimized time (usually 1-15 minutes).[10] Monitor the internal temperature and pressure.

  • Allow the reaction vessel to cool to room temperature. A precipitate of the product should form.

  • Filter the solid product and wash it with ice-cold acetonitrile (3 mL).

  • Dry the resulting solid under vacuum. The product can be analyzed by HPLC-MS to determine purity and confirm its identity.[12]

The subsequent saponification and decarboxylation steps can be carried out as described in Protocol 1.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low yield of cyclized product Insufficient reaction temperature or time.Ensure the reaction temperature is maintained above 250 °C for conventional heating. For microwave synthesis, optimize the temperature and time.[10][12]
Decomposition of starting material or product.For conventional heating, use an inert atmosphere (e.g., nitrogen). For microwave synthesis, carefully control the temperature and time to minimize degradation.[10]
Formation of byproducts Incomplete condensation reaction.Ensure the condensation step is complete before proceeding to cyclization.
Decarboxylation of the ester during cyclization.This can occur at very high temperatures. Optimize the reaction conditions to favor cyclization over decarboxylation.[10]
Product is an oil or difficult to crystallize Presence of impurities, such as residual high-boiling solvent.Purify the crude product using column chromatography. Ensure thorough removal of the high-boiling solvent under high vacuum. Trituration with a non-polar solvent can induce crystallization.[13][14]

Safety and Handling Precautions

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[15][16]

  • 4-Iodoaniline is toxic if swallowed, in contact with skin, or if inhaled. Handle with care.

  • Diethyl (ethoxymethylene)malonate can cause skin and respiratory sensitization. Avoid inhalation and contact with skin.[15][17]

  • High-temperature reactions require careful monitoring and the use of appropriate equipment.

  • Microwave synthesis should be performed in specialized equipment designed for chemical reactions, and the pressure within the reaction vessel should be carefully monitored.

Conclusion

The synthesis of this compound from 4-iodoaniline via the Gould-Jacobs reaction is a reliable and adaptable method for producing this valuable synthetic intermediate. By following the detailed protocols and considering the troubleshooting advice provided in these application notes, researchers can efficiently synthesize this compound for their drug discovery and development endeavors. The choice between conventional and microwave-assisted heating allows for flexibility based on available equipment and desired reaction times.

References

Application Notes & Protocols: The Doebner Synthesis for Substituted Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Doebner synthesis, a powerful three-component reaction for preparing quinoline-4-carboxylic acids. We delve into the mechanistic underpinnings, offer field-proven insights into substrate scope and reaction optimization, and present detailed experimental protocols for both classical and modern variations of this important transformation.

Introduction: The Strategic Value of the Doebner Synthesis

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide spectrum of biological activities, including antitumor, antimalarial, antibacterial, and antiviral properties.[1][2] The Doebner reaction, first described by Oscar Doebner in 1887, offers a direct and versatile route to quinoline-4-carboxylic acids through the condensation of an aniline, an aldehyde, and pyruvic acid.[3][4]

This one-pot, multi-component approach is highly valued for its efficiency and atom economy.[2] It serves as a critical alternative to other quinoline syntheses like the Pfitzinger reaction, which often requires less accessible starting materials or harsher conditions.[3] While powerful, the classical Doebner reaction has limitations, particularly with electronically deactivated anilines.[1] This guide will address these challenges and introduce modern protocols, such as the Doebner hydrogen-transfer reaction, which significantly broaden the reaction's applicability in contemporary drug discovery programs.[5]

Mechanistic Deep Dive: Understanding the Reaction Cascade

The precise mechanism of the Doebner reaction can vary with conditions, but it is generally understood to proceed through a cascade of condensation, cyclization, and oxidation steps. The most widely accepted pathway begins with the formation of a Schiff base (an N-arylimine) from the aniline and aldehyde.[4]

Causality Behind the Mechanism:

  • Schiff Base Formation: The reaction is typically acid-catalyzed, which protonates the aldehyde's carbonyl oxygen, making it more electrophilic and activating it for nucleophilic attack by the aniline. This is a rapid and reversible process.

  • Addition of Pyruvic Acid: Pyruvic acid tautomerizes to its more nucleophilic enol form, which then attacks the electrophilic carbon of the protonated Schiff base.[4] This is the key C-C bond-forming step that links all three components.

  • Intramolecular Cyclization: The newly formed intermediate contains an electron-rich aromatic ring (from the aniline) and an electrophilic ketone (from the pyruvic acid moiety). An intramolecular Friedel-Crafts-type acylation occurs, where the aromatic ring attacks the ketone to form a six-membered dihydroquinoline ring.

  • Dehydration & Aromatization: The resulting cyclic intermediate readily dehydrates to form a dihydroquinoline-4-carboxylic acid. The final, crucial step is the oxidation of this intermediate to the aromatic quinoline product. In a key insight into the reaction's efficiency, a second molecule of the Schiff base can act as a hydrogen acceptor, being reduced in the process while the dihydroquinoline is oxidized. This "hydrogen-transfer" mechanism is central to modern, high-yield Doebner protocols.[1][6]

Doebner_Mechanism Figure 1: Proposed Mechanism of the Doebner Reaction cluster_1 Schiff Base Formation cluster_2 Condensation & Cyclization cluster_3 Aromatization Aniline Aniline SchiffBase Schiff Base (Imine) Aniline->SchiffBase + Aldehyde - H₂O Aldehyde Aldehyde PyruvicAcid Pyruvic Acid (Enol) Adduct Intermediate Adduct PyruvicAcid->Adduct + Schiff Base Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Intramolecular Cyclization FinalProduct Quinoline-4-Carboxylic Acid Dihydroquinoline->FinalProduct - 2H⁺, - 2e⁻ (Oxidation) Oxidant [O] Oxidant->Dihydroquinoline

Caption: Figure 1: Proposed Mechanism of the Doebner Reaction.

Application Notes: From Substrate Scope to Modern Optimization

Substrate & Reagent Considerations
  • Anilines: A wide array of substituted anilines can be employed. While anilines with electron-donating groups (e.g., methoxy, alkyl) generally react well, those bearing strong electron-withdrawing groups (e.g., nitro, trifluoromethyl) are notoriously challenging substrates in classical Doebner protocols, often resulting in low yields.[1][4] This is because the electron-deficient aromatic ring is less nucleophilic, hindering the crucial intramolecular cyclization step.

  • Aldehydes: The reaction is tolerant of various aromatic and aliphatic aldehydes. The choice of aldehyde directly determines the substituent at the 2-position of the resulting quinoline.

  • Catalysts: The reaction is acid-catalyzed. Traditional Brønsted acids (HCl, H₂SO₄) and Lewis acids (ZnCl₂) have been used. Modern protocols often favor Lewis acids like boron trifluoride etherate (BF₃·OEt₂) or Brønsted acids like p-toluenesulfonic acid (p-TSA), which can offer milder conditions and improved yields.[6][7]

Modern Advancement: The Doebner Hydrogen-Transfer Reaction

The primary limitation of low yields with electron-deficient anilines has been overcome by the development of the Doebner hydrogen-transfer reaction.[1]

Expert Insight: The key to this improved method is understanding the redox balance of the reaction. The oxidation of the dihydroquinoline intermediate is often the rate-limiting and yield-defining step. By optimizing conditions to favor the in-situ generated Schiff base acting as a hydrogen acceptor, the reaction can proceed efficiently even with challenging substrates. This often involves a careful choice of Lewis acid catalyst and solvent to stabilize key intermediates.[1][5] This approach has proven robust and scalable, making it highly valuable for pharmaceutical development.[1]

Doebner_Workflow Figure 2: General Experimental Workflow Start 1. Reagent Mixing (Aniline, Aldehyde, Solvent, Catalyst) Heating 2. Initial Heating (e.g., 65 °C, 1 hr) Start->Heating Addition 3. Pyruvic Acid Addition (Dropwise) Heating->Addition Reaction 4. Main Reaction (e.g., 65 °C, 20-24 hr) Addition->Reaction Workup 5. Aqueous Work-up (Quench, Extract, Wash) Reaction->Workup Purification 6. Purification (Crystallization or Chromatography) Workup->Purification End Product Characterization (NMR, MS, etc.) Purification->End

Caption: Figure 2: General Experimental Workflow.

Detailed Experimental Protocols

Protocol 1: Modified Doebner Hydrogen-Transfer Synthesis

This protocol is adapted from a high-yield, modern procedure suitable for a broad range of substrates, including those with electron-withdrawing groups.[6]

Materials and Reagents:

  • Substituted Aniline (1.0 equiv)

  • Substituted Aldehyde (1.1 equiv)

  • Pyruvic Acid (1.2 equiv)

  • Boron Trifluoride Tetrahydrofuran Complex (BF₃·THF) (0.5 equiv)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • BF₃·THF is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • Pyruvic acid is a corrosive liquid. Avoid contact with skin and eyes.

Procedure:

  • Reaction Setup: To a solution of the substituted aniline (e.g., 1.8 mmol) and the substituted aldehyde (e.g., 2.0 mmol) in anhydrous acetonitrile (1.0 mL) in a round-bottom flask, add BF₃·THF (0.5 equiv) at room temperature under a nitrogen atmosphere.

  • Initial Heating: Stir the reaction mixture at 65 °C for 1 hour. This step is crucial for the efficient formation of the Schiff base intermediate.

  • Addition of Pyruvic Acid: Prepare a solution of pyruvic acid (e.g., 2.2 mmol) in acetonitrile (1.67 mL). Add this solution dropwise to the heated reaction mixture over 5-10 minutes.

  • Reaction Progression: Continue to stir the reaction mixture at 65 °C for 20-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (EtOAc).

  • Quenching: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid. Be cautious of gas evolution.

  • Extraction: Separate the aqueous layer and extract it twice more with EtOAc.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure quinoline-4-carboxylic acid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Green Chemistry Approach using p-TSA

This protocol utilizes a more environmentally benign solvent system and catalyst.[7]

Materials and Reagents:

  • Aryl Amine (1.0 equiv)

  • Aryl Aldehyde (1.0 equiv)

  • Pyruvic Acid (1.2 equiv)

  • p-Toluenesulfonic acid (p-TSA) (20 mol%)

  • Ethylene Glycol and Water (1:1 mixture)

  • Other work-up reagents as listed in Protocol 1.

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aryl amine (1.0 equiv), aryl aldehyde (1.0 equiv), pyruvic acid (1.2 equiv), and p-TSA (0.2 equiv) in a 1:1 mixture of ethylene glycol and water.

  • Heating: Heat the reaction mixture to 80 °C and stir for the time required (typically 2-5 hours, substrate-dependent). Monitor by TLC.

  • Work-up and Purification: Follow steps 5-11 from Protocol 1. The product often precipitates upon cooling, simplifying isolation by filtration.

Data Presentation: Substrate Scope

The following table summarizes representative yields achieved using the modified Doebner hydrogen-transfer protocol, demonstrating its effectiveness across diverse electronic environments.

EntryAniline Substituent (R¹)Aldehyde Substituent (R²)Product Yield (%)
16-CF₃H85%
26-Cl4-Me95%
36-Br4-OMe91%
46-OMeH94%
5H4-Cl88%
67-Me2-F92%
(Data adapted from reference[1])

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive aniline (especially with strong EWGs).2. Insufficient heating.3. Impure or wet reagents/solvent.4. Inappropriate catalyst.1. Use the modified hydrogen-transfer protocol (Protocol 1).2. Ensure the internal reaction temperature reaches the set point.3. Use anhydrous solvents and freshly opened reagents.4. Screen catalysts (e.g., BF₃·OEt₂, p-TSA).
Formation of Tar/Side Products 1. Reaction temperature is too high.2. Incorrect stoichiometry.3. Aldehyde self-condensation.1. Lower the reaction temperature and increase the reaction time.2. Carefully measure all reagents; consider adding the aldehyde last.3. Ensure slow, controlled addition of pyruvic acid.
Incomplete Reaction 1. Insufficient reaction time.2. Steric hindrance from bulky substituents.3. Catalyst deactivation.1. Extend the reaction time and monitor by TLC.2. A higher reaction temperature or a stronger Lewis acid may be required.3. Add a fresh portion of the catalyst if stalling is observed.
Difficult Purification 1. Product is an oil or gummy solid.2. Co-elution of starting materials or byproducts.1. Attempt to form a salt (e.g., with HCl or NaOH) to induce crystallization.2. Optimize the chromatography solvent system; consider a gradient elution.3. An acid/base workup can help remove unreacted aniline or acidic impurities.

Conclusion

The Doebner synthesis is a cornerstone reaction for the construction of quinoline-4-carboxylic acids. While classical methods provided the initial framework, modern adaptations, particularly the hydrogen-transfer variant, have transformed it into a highly reliable and versatile tool for contemporary organic synthesis. By understanding the underlying mechanism and the rationale behind protocol modifications, researchers can effectively leverage this reaction to access a vast chemical space of quinoline derivatives for applications in drug discovery, materials science, and beyond.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 6-Iodoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The quinolin-4-ol framework is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents. The ability to functionalize this nucleus at specific positions is paramount for the development of novel drug candidates with tailored pharmacological profiles. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, offering a direct path to a diverse array of substituted quinolin-4-ols. This guide provides an in-depth exploration of the palladium-catalyzed cross-coupling of 6-iodoquinolin-4-ol, a key intermediate for the synthesis of complex molecules. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings.

The Strategic Importance of this compound

The choice of this compound as a starting material is strategic. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in the oxidative addition step of the palladium catalytic cycle, allowing for milder reaction conditions compared to its bromo or chloro counterparts.[1] This enhanced reactivity can lead to shorter reaction times and improved tolerance of sensitive functional groups within the coupling partners.[1]

However, the quinoline moiety itself presents a unique challenge. The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2] Furthermore, the acidic proton of the 4-hydroxyl group can participate in acid-base chemistry, influencing the choice of base and overall reaction conditions. A thorough understanding of these factors is crucial for successful cross-coupling.

Synthesis of the Starting Material: this compound

A reliable supply of high-purity starting material is the foundation of any successful synthetic campaign. A common and effective method for the preparation of this compound is the Conrad-Limpach reaction, which involves the condensation and subsequent thermal cyclization of 4-iodoaniline with an appropriate β-ketoester, such as ethyl acetoacetate.[3]

Protocol: Synthesis of this compound

This protocol is based on the Conrad-Limpach reaction.

Materials:

  • 4-Iodoaniline

  • Ethyl acetoacetate

  • High-boiling point inert solvent (e.g., Dowtherm A or mineral oil)

Procedure:

  • In a suitable reaction vessel, combine 4-iodoaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Add a high-boiling point inert solvent such as Dowtherm A.

  • Under an inert atmosphere (e.g., nitrogen or argon), heat the reaction mixture to approximately 250 °C with vigorous stirring for 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

  • Upon completion, allow the reaction mixture to cool to room temperature, which should induce the precipitation of the product.

  • Collect the solid product by filtration, wash with a suitable solvent (e.g., petroleum ether or ethyl acetate), and dry under vacuum to yield this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, and Buchwald-Hartwig reactions) or migratory insertion (for the Heck reaction), and reductive elimination.[4]

Palladium Cross-Coupling Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Oxidative Addition Complex Pd(0)L_n->Oxidative Addition Complex Oxidative Addition (R-X) Transmetalation/Migratory Insertion Complex Transmetalation/Migratory Insertion Complex Oxidative Addition Complex->Transmetalation/Migratory Insertion Complex Transmetalation (R'-M) or Migratory Insertion Product Complex Product Complex Transmetalation/Migratory Insertion Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L_n R-R' Troubleshooting_Workflow Start Low or No Conversion Reagent_Check Verify Reagent Quality (Purity, Anhydrous) Start->Reagent_Check Atmosphere_Check Ensure Inert Atmosphere (Degassing, Glovebox) Start->Atmosphere_Check Catalyst_Check Check Catalyst/Ligand Activity (Storage, Handling) Start->Catalyst_Check Condition_Optimization Systematic Optimization Reagent_Check->Condition_Optimization Atmosphere_Check->Condition_Optimization Condition_optimization Condition_optimization Catalyst_Check->Condition_optimization Ligand_Screen Screen Ligands (e.g., XPhos, SPhos, RuPhos) Condition_Optimization->Ligand_Screen Base_Screen Screen Bases (e.g., K2CO3, Cs2CO3, K3PO4, NaOtBu) Ligand_Screen->Base_Screen Solvent_Screen Screen Solvents (e.g., Dioxane, Toluene, DMF) Base_Screen->Solvent_Screen Temp_Screen Vary Temperature Solvent_Screen->Temp_Screen Success Successful Reaction Temp_Screen->Success

References

Buchwald-Hartwig amination of haloquinolines

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Buchwald-Hartwig Amination of Haloquinolines

Abstract

The quinoline nucleus is a cornerstone scaffold in medicinal chemistry, with amino-substituted derivatives playing a pivotal role in the development of therapeutics for a wide array of diseases.[1][2][3] The Buchwald-Hartwig amination has revolutionized the synthesis of these vital compounds, offering a robust, versatile, and high-yielding alternative to traditional methods such as nucleophilic aromatic substitution (SNAr), which often require harsh conditions and have limited scope.[1][3][4] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the . It delves into the core mechanistic principles, details critical parameters for reaction optimization, presents validated experimental protocols, and offers a practical troubleshooting guide to navigate common challenges.

The Catalytic Heart of the Reaction: Mechanism and Principles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[5] The reaction's success hinges on a delicate interplay between a palladium precursor, a specialized ligand, and a base, which collectively drive the catalytic cycle.

The generally accepted mechanism proceeds through three fundamental steps:[4][6][7]

  • Oxidative Addition: A low-valent Palladium(0) complex, generated in situ, reacts with the haloquinoline (Ar-X). The palladium inserts itself into the carbon-halogen bond, forming a Pd(II)-aryl halide intermediate. This is often the rate-determining step of the cycle.[8][9]

  • Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species, resulting in a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the desired aminoquinoline product is eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][7]

The ligand's role is paramount; it stabilizes the palladium center, prevents catalyst decomposition, and crucially, its steric and electronic properties modulate the rates of oxidative addition and reductive elimination.[10]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd(0)L->OxAdd Ar-X (Haloquinoline) Amido Pd(II)-Amido Complex OxAdd->Amido + R₂NH (Amine) - HX (via Base) Amido->Pd(0)L Reductive Elimination Product Ar-NR₂ (Aminoquinoline) Amido->Product

Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Optimizing for Success: A Guide to Reaction Parameters

The versatility of the Buchwald-Hartwig amination is also its complexity; reaction outcomes are highly dependent on the specific combination of substrate, catalyst, ligand, base, and solvent. A systematic approach to selecting these parameters is crucial for success.

ParameterKey Considerations & CausalityRecommended Choices
Haloquinoline Reactivity follows the trend C-I > C-Br > C-OTf > C-Cl, based on bond dissociation energy.[11] The position of the halogen (e.g., 2, 3, 4, 6) and the electronic nature of the quinoline ring significantly impact reactivity. Electron-deficient heterocycles like quinolines can be challenging substrates.[12]Bromo- and iodoquinolines are excellent starting points. Chloroquinolines often require more active, specialized catalyst systems (e.g., using bulky biarylphosphine or NHC ligands).[10][13]
Amine A vast range of primary and secondary alkyl and aryl amines are suitable. Sterically hindered amines may require more forceful conditions or specific ligands. Ammonia is a particularly challenging coupling partner due to its strong binding to palladium, often necessitating the use of "ammonia equivalents" like benzophenone imine or LHMDS.[4][14]Primary & secondary anilines, cyclic & acyclic alkylamines. For NH₂, consider LiHMDS or other ammonia surrogates.[14]
Pd Precursor Pd(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) state. Pd(0) sources like Pd₂(dba)₃ can be used directly. Modern, air-stable palladacycle "precatalysts" (e.g., XPhos Pd G3/G4) offer convenience and highly efficient generation of the active catalyst.[11]Pd₂(dba)₃, Pd(OAc)₂, or commercially available palladacycle precatalysts for ease of use and reproducibility.
Ligand This is the most critical variable. Bulky, electron-rich monophosphine ligands are the gold standard. They accelerate the rate-limiting oxidative addition and the final reductive elimination step.[10][15] The choice depends heavily on the coupling partners.For Chloroquinolines/Hindered Amines: XPhos, RuPhos, BrettPhos.[10] For Bromo/Iodoquinolines: Xantphos, DPEphos, BINAP can be effective.[1] For Heterocycles: Josiphos-type ligands or N-Heterocyclic Carbenes (NHCs) can show superior performance.[4][10][16]
Base The base's primary role is to deprotonate the amine, forming the palladium-amido complex. Its strength must be matched to the amine's pKa and the functional group tolerance of the substrates.[11]Strong Bases (High Activity): NaOtBu, KOtBu, LHMDS. Use with caution for substrates with sensitive functional groups like esters.[5][17] Weaker Bases (Milder Conditions): K₃PO₄, Cs₂CO₃. Often require higher temperatures but offer better functional group compatibility.[5][11]
Solvent Must be anhydrous and deoxygenated to prevent catalyst deactivation. The solvent choice impacts the solubility of all components, particularly the base.Toluene, 1,4-Dioxane, THF, and t-BuOH are commonly used and effective.[5][13][18] Chlorinated solvents and coordinating solvents like acetonitrile should generally be avoided as they can inhibit the catalyst.[11]

Field-Validated Protocols

The following protocols provide detailed, step-by-step methodologies for the amination of representative haloquinoline substrates. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk or glovebox techniques.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep 1. Assemble Reagents (Haloquinoline, Amine, Pd Catalyst, Ligand, Base) Inert 2. Create Inert Atmosphere (Oven-dry glassware, purge with Ar/N₂) Charge 3. Charge Reactor (Add solids, then degassed solvent and liquid reagents) Inert->Charge Heat 4. Heat & Stir (Monitor by TLC/LC-MS) Charge->Heat Cool 5. Cool & Quench (Cool to RT, dilute with solvent) Heat->Cool Filter 6. Filter (Remove inorganic salts, e.g., Celite) Cool->Filter Purify 7. Purify (Concentrate and perform column chromatography) Filter->Purify

Figure 2: General experimental workflow for Buchwald-Hartwig amination.

Protocol 1: Amination of 4-Chloroquinoline with a Primary Amine

This protocol is adapted from methodologies developed for the synthesis of 4-aminoquinoline scaffolds, which are prevalent in pharmaceuticals.[1][2] The use of a bidentate phosphine ligand like DPEphos is effective for this class of transformation.

Materials:

  • 4-Chloroquinoline (1.0 mmol, 1.0 equiv)

  • Benzylamine (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • DPEphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 1.5 mmol, 1.5 equiv)

  • Anhydrous, degassed Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 4-chloroquinoline, palladium(II) acetate, DPEphos, and potassium phosphate.

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add the anhydrous, degassed toluene via syringe.

  • Add the benzylamine via syringe.

  • Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction's progress by TLC or LC-MS until the 4-chloroquinoline is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired N-benzylquinolin-4-amine.

Protocol 2: Synthesis of 6-Amino-2-chloroquinoline using an Ammonia Equivalent

Directly coupling ammonia can be inefficient. This protocol utilizes lithium bis(trimethylsilyl)amide (LHMDS) as a convenient and effective ammonia surrogate for the amination of a dihaloquinoline, selectively reacting at the more reactive C-Br position before functionalizing the C-Cl position. This example is based on selective amination strategies.[14][15][19]

Materials:

  • 6-Bromo-2-chloroquinoline (1.0 mmol, 1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol, 2.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.06 mmol, 6 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS, 1.5 mmol, 1.5 equiv, 1.0 M solution in THF)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

Procedure:

  • In a glovebox or under a constant stream of argon, add 6-bromo-2-chloroquinoline, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Add the anhydrous dioxane via syringe.

  • Stir the mixture at room temperature and add the LHMDS solution dropwise over 5 minutes.

  • Seal the flask and heat the reaction mixture to 100 °C. Stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS. Note that the initial product will be the silylated amine.

  • Cool the reaction to room temperature and carefully quench by the slow addition of 1M HCl (5 mL). Stir for 1 hour to hydrolyze the silylamine to the primary amine.

  • Basify the mixture with saturated aqueous NaHCO₃ solution until pH ~8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired 6-amino-2-chloroquinoline.

Troubleshooting Guide

Even with robust protocols, challenges can arise. Organometallic reactions can be sensitive, and troubleshooting is a key skill.[13]

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Catalyst Deactivation: Presence of oxygen or moisture. Poor quality reagents. 2. Inactive Catalyst System: Ligand/catalyst choice is not optimal for the specific substrate combination. 3. Low Temperature: Reaction may require more thermal energy.1. Ensure all reagents are pure and solvents are rigorously anhydrous and degassed. Use fresh catalyst. 2. Screen a different class of ligand (e.g., switch from a bidentate to a bulky monophosphine like XPhos).[20] Consider using a palladacycle precatalyst. 3. Incrementally increase the reaction temperature by 10-20 °C.
Hydrodehalogenation The haloquinoline is converted to quinoline (Ar-H instead of Ar-NR₂). This is a common side reaction, especially with primary amines or if moisture is present.[4]Use a more sterically hindered ligand. Ensure strictly anhydrous conditions. A different base (e.g., switching from NaOtBu to K₃PO₄) can sometimes mitigate this.
Byproduct Formation 1. Di-arylation: A primary amine reacts twice with the haloquinoline. 2. Homocoupling: Formation of bi-quinolyl species.[21] 3. Reaction at other sites: If the amine has other nucleophilic groups (e.g., a phenol), C-O coupling can compete.[13]1. Use a larger excess of the primary amine or add the haloquinoline slowly to the reaction mixture. 2. This often points to an issue with the catalyst initiation or stability. Try a different Pd source or ligand. 3. Protect competing nucleophilic groups (e.g., protect a phenol as a TBDMS or THP ether).[13]
Aryl Chloride is Unreactive C-Cl bonds are significantly stronger and less reactive in oxidative addition than C-Br or C-I bonds.[11][13]This is a classic challenge. Employ a state-of-the-art catalyst system known for activating chlorides, such as a G3/G4 precatalyst with a highly active ligand like XPhos, RuPhos, or an appropriate NHC complex.[10][16][22] Higher temperatures are often required.
Inhibition with Aryl Iodides The iodide anion (I⁻) generated during the reaction can sometimes act as a catalyst inhibitor by forming stable, off-cycle palladium-iodide complexes.[11][17]While less common with modern ligands, if inhibition is suspected, using a ligand with a wider bite angle (like Xantphos) or switching to the corresponding aryl bromide may be beneficial.

References

Application Note: A Practical Guide to the Sonogashira Coupling of 6-Iodoquinolin-4-ol for Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] First reported in 1975, this palladium- and copper-catalyzed reaction has become a cornerstone in medicinal chemistry and drug development due to its mild reaction conditions and tolerance of a wide range of functional groups.[2][3] This enables the efficient synthesis of complex molecular architectures, such as conjugated enynes and arylalkynes, which are prevalent in pharmaceuticals, natural products, and advanced organic materials.[1][4]

The quinoline scaffold is a privileged heterocycle in drug discovery, appearing in numerous compounds with diverse biological activities. The targeted functionalization of this core via C-C bond formation is of significant interest. 6-Iodoquinolin-4-ol, in particular, serves as a valuable building block. The carbon-iodine bond is highly reactive, making it an excellent substrate for cross-coupling reactions, often allowing the transformation to proceed with high efficiency under mild conditions.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Sonogashira coupling with this compound. It details the reaction mechanism, offers substrate-specific insights, presents a validated experimental protocol, and includes a guide for troubleshooting common issues.

Mechanism and Key Parameters

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6] While copper-free versions exist, the classical copper co-catalyzed reaction remains widely used and is detailed here.[3][7]

The Catalytic Cycle:

  • Palladium Cycle:

    • Oxidative Addition: An active Pd(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) intermediate.[2]

    • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex. This is often the rate-determining step.[8]

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated quinoline product and regenerate the active Pd(0) catalyst, completing the cycle.[9]

  • Copper Cycle:

    • Acetylide Formation: In the presence of a base, a copper(I) salt (e.g., CuI) reacts with the terminal alkyne.[10] This interaction increases the acidity of the alkyne's terminal proton, facilitating deprotonation by the amine base to form a reactive copper(I) acetylide intermediate.[2][10]

Caption: Figure 1: Simplified Sonogashira Catalytic Cycle.

Critical Parameters:

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) and a copper(I) co-catalyst (CuI) is standard.[6] The choice of phosphine ligands on the palladium can significantly impact catalyst activity and stability.[8]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves to neutralize the hydrogen halide byproduct and facilitates the deprotonation of the terminal alkyne.[1]

  • Solvent: Anhydrous, degassed solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or dioxane are typically used to prevent catalyst deactivation and unwanted side reactions.[5]

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the Pd(0) catalyst and promote the oxidative homocoupling of the alkyne (Glaser coupling). Therefore, maintaining an inert atmosphere (Nitrogen or Argon) is essential.[6]

Substrate-Specific Considerations: this compound

The structure of this compound presents unique considerations:

  • Tautomerism: Quinolin-4-ol exists in tautomeric equilibrium with its quinolin-4-one form. This can affect its solubility and reactivity. The acidic N-H or O-H proton could potentially interact with the basic reaction medium, but typically, the C-I bond's reactivity dominates.

  • Reactivity of the C-I Bond: The C-I bond is the most reactive among carbon-halogen bonds for oxidative addition to palladium, following the trend I > Br > Cl.[1] This high reactivity allows the coupling to proceed under relatively mild conditions, often at room temperature.[2]

  • Heterocyclic Nitrogen: The quinoline nitrogen can potentially coordinate to the palladium center. While this can sometimes influence catalytic activity, in this substrate, the iodine is sufficiently remote from the nitrogen that it generally does not inhibit the primary catalytic cycle. In some cases, the quinoline itself can act as a ligand.[11]

Detailed Experimental Protocol

This protocol provides a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne. Optimization may be required for specific substrates.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
This compound>97%Sigma-Aldrich
Terminal Alkyne>98%Combi-Blocks
Pd(PPh₃)₂Cl₂>98%Strem Chemicals
Copper(I) Iodide (CuI)>99.5%Acros Organics
Triethylamine (Et₃N)Anhydrous, >99.5%MilliporeSigma
Tetrahydrofuran (THF)Anhydrous, >99.9%Fisher Scientific
Ethyl AcetateACS GradeVWR
Saturated NH₄Cl (aq)-Lab Prepared
Brine-Lab Prepared
Anhydrous Na₂SO₄ or MgSO₄ACS Grade-
Silica Gel230-400 mesh-

Reaction Stoichiometry (Example):

CompoundM.W. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
This compound271.051.01.0271 mg
Phenylacetylene102.131.21.2122.6 mg (134 µL)
Pd(PPh₃)₂Cl₂701.900.030.0321 mg
Copper(I) Iodide (CuI)190.450.050.059.5 mg
Triethylamine (Et₃N)101.193.03.0303.6 mg (418 µL)
THF (Solvent)---10 mL

Step-by-Step Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

    • Seal the flask with a rubber septum.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add anhydrous THF (to make a ~0.1 M solution) via syringe.

    • Add anhydrous triethylamine (3.0 eq) via syringe.

    • Finally, add the terminal alkyne (1.2 eq) dropwise via syringe. The addition order is critical to ensure the catalyst is in a suitable environment before the alkyne is introduced.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Once the reaction is complete (disappearance of the starting iodide), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired alkynylated quinoline.

Caption: Figure 2: Experimental Workflow.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) not formed or oxidized).2. Insufficiently degassed solvent/reagents.3. Poor quality base or alkyne.1. Use a fresh catalyst or a different precatalyst.2. Ensure rigorous degassing (sparge with Ar/N₂).3. Use freshly distilled/purified reagents.
Glaser Homocoupling 1. Presence of oxygen.2. High concentration of copper catalyst.1. Improve inert atmosphere technique.2. Reduce CuI loading. Consider running a copper-free protocol if the problem persists.[12]
Starting Material Degradation 1. Reaction temperature is too high for a sensitive substrate.2. Base incompatibility.1. Run the reaction at room temperature or 0 °C.2. Screen alternative bases (e.g., DIPA, K₂CO₃).
Difficult Purification 1. Formation of closely eluting byproducts.2. Product is highly polar and streaks on silica.1. Optimize reaction conditions to improve selectivity.2. Use a different stationary phase (e.g., alumina) or add a small % of base (Et₃N) to the eluent.

Conclusion

The Sonogashira coupling of this compound is a highly effective method for synthesizing functionalized quinoline derivatives. The high reactivity of the aryl iodide allows the reaction to proceed under mild conditions with excellent yields. By carefully controlling key parameters such as catalyst integrity, inert atmosphere, and reagent quality, researchers can reliably access a diverse range of alkynylated quinoline scaffolds. This protocol serves as a robust starting point for the synthesis of novel compounds for applications in drug discovery and materials science.

References

Application Notes and Protocols: Characterizing 6-Iodoquinolin-4-ol as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][2] The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized modern medicine.[1][3][4] Within the diverse landscape of kinase inhibitor chemotypes, the quinoline scaffold has emerged as a privileged structure, forming the core of several clinically successful drugs.[5][6] This application note provides a comprehensive guide for the characterization of 6-Iodoquinolin-4-ol, a quinoline derivative, as a potential kinase inhibitor. While specific kinase targets for this particular compound are yet to be fully elucidated, this document will guide the researcher through a systematic workflow to identify its biological activity, determine its potency and selectivity, and elucidate its mechanism of action in a cellular context.

Physicochemical Properties of this compound

A thorough understanding of the test compound's properties is critical for accurate and reproducible experimental results.

PropertyValueSource
Molecular Formula C9H6INOPubChem
Molecular Weight 271.05 g/mol PubChem
IUPAC Name 6-iodo-1H-quinolin-4-onePubChem
CAS Number 342617-07-6PubChem
Physical Description Solid-
Solubility To be determined experimentally in relevant solvents (e.g., DMSO)-
Purity ≥ 97% (Commercially available)-
Hazards Causes skin and serious eye irritation. May cause respiratory irritation.PubChem

Note: It is imperative to consult the Safety Data Sheet (SDS) for detailed handling and safety information.

Experimental Workflow for Kinase Inhibitor Characterization

The following workflow provides a logical progression from initial broad screening to detailed cellular analysis.

G cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Mechanism of Action & Selectivity cluster_2 Phase 3: Cellular Activity & Target Engagement In_Vitro_Screen In Vitro Kinase Panel Screen (Broad Profiling) IC50_Determination IC50 Determination for Hit Kinases In_Vitro_Screen->IC50_Determination Identify initial hits MoA_Studies Mechanism of Action Studies (e.g., ATP Competition Assay) IC50_Determination->MoA_Studies Selectivity_Profiling Expanded Selectivity Profiling (Against related kinases) MoA_Studies->Selectivity_Profiling Cell_Permeability Assessment of Cell Permeability Selectivity_Profiling->Cell_Permeability Target_Engagement Cellular Target Engagement Assay (e.g., NanoBRET) Cell_Permeability->Target_Engagement Downstream_Signaling Analysis of Downstream Signaling (e.g., Western Blot) Target_Engagement->Downstream_Signaling Cellular_Phenotype Phenotypic Assays (e.g., Proliferation, Apoptosis) Downstream_Signaling->Cellular_Phenotype

Caption: A phased approach to characterizing a novel kinase inhibitor.

Phase 1: Initial Screening and Potency Determination

The initial step is to ascertain if this compound possesses any kinase inhibitory activity and to identify its primary targets.

Protocol 1: In Vitro Kinase Panel Screening

Objective: To perform a broad screen of this compound against a panel of diverse kinases to identify potential "hits."

Rationale: A broad kinase panel provides an unbiased initial assessment of the compound's activity and potential selectivity profile. A single high concentration is typically used for initial screening.

Materials:

  • This compound stock solution (e.g., 10 mM in 100% DMSO)

  • Commercially available kinase profiling service (e.g., Eurofins, Reaction Biology) or an in-house kinase panel

  • Appropriate kinase buffers, substrates, and ATP

Procedure:

  • Dilute the this compound stock solution to the desired screening concentration (e.g., 10 µM) in the appropriate assay buffer.

  • Submit the compound to a kinase profiling service or perform the in-house screen according to the manufacturer's protocols. These assays typically measure the phosphorylation of a substrate by a specific kinase.

  • The service will provide data as percent inhibition relative to a control (e.g., DMSO vehicle).

  • Analyze the results to identify kinases that are significantly inhibited by this compound (e.g., >50% inhibition).

Protocol 2: IC50 Determination for Hit Kinases

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the "hit" kinases identified in the initial screen.

Rationale: The IC50 value is a quantitative measure of a compound's potency against a specific enzyme. A lower IC50 value indicates higher potency.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Recombinant "hit" kinases

  • Kinase-specific substrates (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Detection reagents (e.g., ADP-Glo™, TR-FRET reagents)[3]

  • Microplate reader

Procedure:

  • Compound Dilution Series: Prepare a serial dilution of this compound in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM.

  • Assay Plate Preparation: Add a small volume of the diluted compound to the wells of a microplate. Include control wells with DMSO only (0% inhibition) and a known inhibitor for the kinase (100% inhibition).

  • Kinase Reaction:

    • Add the kinase, substrate, and assay buffer to the wells.

    • Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Km for the specific kinase to ensure accurate IC50 determination.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the detection reagents according to the manufacturer's protocol.[7]

  • Data Acquisition: Read the plate on a microplate reader.

  • Data Analysis:

    • Normalize the data to the 0% and 100% inhibition controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase 2: Mechanism of Action and Selectivity

Once potent activity against specific kinases is confirmed, it is crucial to understand how the inhibitor interacts with its target and to further define its selectivity.

Protocol 3: ATP Competition Assay

Objective: To determine if this compound inhibits the kinase by competing with ATP.

Rationale: Many kinase inhibitors function by binding to the ATP pocket.[8] An ATP-competitive inhibitor's apparent potency will decrease as the concentration of ATP increases.

Procedure:

  • Perform the IC50 determination assay as described in Protocol 2.

  • Repeat the assay at several different fixed concentrations of ATP (e.g., Km, 10x Km, and 100x Km).

  • Data Analysis:

    • Determine the IC50 value at each ATP concentration.

    • If the IC50 value increases with increasing ATP concentration, it is indicative of an ATP-competitive mechanism of action.

    • A Lineweaver-Burk or Cheng-Prusoff plot can be used for a more detailed analysis of the inhibition mechanism (competitive, non-competitive, or uncompetitive).

Phase 3: Cellular Activity and Target Engagement

Demonstrating that a compound is active in a cellular context is a critical step in the drug discovery process.[8]

Protocol 4: Cellular Target Engagement Assay (NanoBRET™)

Objective: To confirm that this compound can bind to its target kinase within living cells.

Rationale: Biochemical assays use purified enzymes, which may not fully represent the cellular environment. Cellular target engagement assays provide direct evidence of compound binding to the target in its native state.[9] The NanoBRET™ assay is a widely used method for this purpose.[8]

Materials:

  • Cells expressing the target kinase fused to NanoLuc® luciferase.

  • NanoBRET™ fluorescent tracer for the target kinase.

  • This compound.

  • Opti-MEM® I Reduced Serum Medium.

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • White, 96-well assay plates.

Procedure:

  • Cell Plating: Seed the cells expressing the NanoLuc®-kinase fusion protein into the assay plate and incubate overnight.

  • Compound and Tracer Addition: Treat the cells with varying concentrations of this compound. Then, add the NanoBRET™ fluorescent tracer.

  • Substrate Addition: Add the Nano-Glo® Substrate and the extracellular inhibitor.

  • Detection: Measure the luminescence and fluorescence signals using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio. A decrease in the BRET signal with increasing concentrations of this compound indicates competitive displacement of the tracer and thus, target engagement.

Protocol 5: Western Blot Analysis of Downstream Signaling

Objective: To assess the effect of this compound on the phosphorylation of a known downstream substrate of the target kinase.

Rationale: A functional kinase inhibitor should block the signaling cascade downstream of its target.[9] Western blotting is a standard technique to measure changes in protein phosphorylation.

Materials:

  • A cell line with a constitutively active or inducible signaling pathway involving the target kinase.

  • This compound.

  • Cell lysis buffer.

  • Primary antibodies: one specific for the phosphorylated form of the downstream substrate and one for the total protein.

  • Secondary antibody conjugated to HRP.

  • Chemiluminescent substrate.

  • SDS-PAGE gels and Western blotting apparatus.

Procedure:

  • Cell Treatment: Treat the cells with a dose-response of this compound for a specified time.

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[10]

  • Immunoblotting:

    • Block the membrane and incubate with the primary antibody against the phosphorylated substrate.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with the antibody against the total protein to ensure equal loading.

  • Data Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated to total protein with increasing concentrations of the inhibitor confirms functional inhibition of the signaling pathway.

G cluster_0 Western Blot Workflow Cell_Treatment Treat cells with This compound Cell_Lysis Lyse cells and quantify protein Cell_Treatment->Cell_Lysis SDS_PAGE Separate proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Immunoblotting Immunoblot for Phospho-Substrate Transfer->Immunoblotting Detection Chemiluminescent Detection Immunoblotting->Detection Reprobe Strip and re-probe for Total Substrate Detection->Reprobe Analysis Quantify and Analyze Phospho/Total Ratio Reprobe->Analysis

Caption: Workflow for assessing downstream signaling by Western blot.

Conclusion

The protocols and workflow detailed in this application note provide a robust framework for the initial characterization of this compound as a potential kinase inhibitor. By systematically evaluating its biochemical potency, mechanism of action, and cellular activity, researchers can build a comprehensive profile of this novel compound. The quinoline scaffold holds significant promise in the development of targeted therapies, and a thorough investigation of derivatives like this compound is a critical step in advancing the field of kinase inhibitor drug discovery.

References

In vitro assay protocols for 6-Iodoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the In Vitro Evaluation of 6-Iodoquinolin-4-ol

Authored by a Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide focuses on This compound , a halogenated derivative whose specific biological functions remain largely unexplored. While direct data is sparse, the established activities of structurally related quinolin-4-ols suggest a high potential for discovery.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a logical, field-proven framework for the systematic in vitro evaluation of this compound, beginning with broad phenotypic screening and progressing toward more defined mechanistic studies. The protocols herein are designed not merely as procedural steps but as self-validating systems, with an emphasis on the scientific rationale behind experimental choices to ensure robust and reproducible data generation.

Compound Profile and Safe Handling

Before commencing any experimental work, it is critical to understand the physicochemical properties and safety requirements for this compound.

Chemical Properties Summary

PropertyValueSource
IUPAC Name 6-iodo-1H-quinolin-4-onePubChem[4]
CAS Number 342617-07-6PubChem[4]
Molecular Formula C₉H₆INOPubChem[4]
Molecular Weight 271.05 g/mol PubChem[4]

Safety and Handling: According to the Globally Harmonized System (GHS) classifications, this compound is considered a hazardous substance.[4]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Precautions: Always handle this compound in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Stock Solution Preparation: The low aqueous solubility of many quinoline derivatives necessitates the use of an organic solvent for stock solutions.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.

  • Procedure: Prepare a 10 mM or 20 mM stock solution by dissolving the appropriate mass of this compound in high-purity DMSO. Ensure complete dissolution using a vortex mixer.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Experimental Dilution: When preparing working concentrations for cell-based assays, dilute the DMSO stock in the appropriate culture medium. It is crucial to ensure the final concentration of DMSO in the assay does not exceed a level toxic to the cells (typically ≤ 0.5%). Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Phase 1: Anticancer Activity Profiling

The initial evaluation of a novel compound often begins with assessing its effect on cancer cell proliferation. This phase establishes a foundational understanding of its cytotoxic or cytostatic potential, which guides all subsequent mechanistic investigations.[1]

Logical Workflow for Anticancer Screening

The following diagram outlines a systematic approach to characterizing the anticancer properties of this compound in vitro.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Target Pathway Investigation A Protocol 1: MTT Assay (Determine IC50) B Select Potent Cell Lines (Based on IC50) A->B Data Analysis C Protocol 2: Apoptosis Assay (Annexin V/PI) B->C Proceed if Active D Protocol 3: Cell Cycle Analysis (Propidium Iodide) B->D Proceed if Active E Hypothesize Target (e.g., Kinase, Topoisomerase) C->E Results Inform Hypothesis D->E Results Inform Hypothesis F Protocol 6: Enzyme Inhibition Assays E->F

Caption: Workflow for in vitro validation of anticancer activity.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing metabolic activity.[5] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (e.g., from 0.1 µM to 100 µM). Include wells for a vehicle control (medium + DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 3-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve (viability vs. log concentration) to determine the half-maximal inhibitory concentration (IC₅₀) value.

Data Presentation: IC₅₀ Values

Cell LineCancer TypeThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
HCT-116ColonExperimental DataExperimental Data
A549LungExperimental DataExperimental Data
MCF-7BreastExperimental DataExperimental Data
PC-3ProstateExperimental DataExperimental Data
Protocol 2: Apoptosis Induction Analysis (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[5] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin, and the reaction is stopped with complete medium. Combine all cells and centrifuge.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. The results will quadrant the cell population into:

    • Viable: Annexin V(-) / PI(-)

    • Early Apoptotic: Annexin V(+) / PI(-)

    • Late Apoptotic/Necrotic: Annexin V(+) / PI(+)

    • Necrotic: Annexin V(-) / PI(+)

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method quantifies the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M).[5] PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted from stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in G0/G1 (2n DNA content), S phase (between 2n and 4n), and G2/M (4n).

Methodology:

  • Cell Treatment: Treat cells in 6-well plates with this compound at its IC₅₀ concentration for 24 or 48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight or longer.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases, allowing for quantification of cell cycle arrest.

Phase 2: Antimicrobial and Antioxidant Screening

Halogenated quinolines have a long history as antimicrobial agents, with a proposed mechanism involving the chelation of metal ions essential for microbial metabolism and survival.[6][7] Therefore, screening this compound for antimicrobial activity is a logical extension of its characterization.

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

Principle: The broth microdilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) adjusted to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of this compound in the appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Protocol 5: Antioxidant Activity (DPPH Radical Scavenging Assay)

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to evaluate antioxidant capacity.[8] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, causing the solution to lose its color. The degree of discoloration is proportional to the scavenging activity of the compound.

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add various concentrations of this compound (dissolved in methanol) to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid or Trolox should be used as a positive control.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Phase 3: Mechanistic Assays and Target Identification

If this compound demonstrates potent biological activity in the initial screens, the subsequent goal is to elucidate its molecular mechanism of action (MOA).[9] Many quinoline derivatives function as enzyme inhibitors.[10][11][12]

Conceptual Framework: Enzyme Inhibition

Enzyme inhibitors are broadly classified by their mode of action. Understanding this is critical for drug development as it impacts efficacy and potential resistance mechanisms.[9][13]

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) P Product (P) I Inhibitor (I) ES->E + P EI->E ESI Enzyme-Substrate-Inhibitor Complex (ESI) S_compete S and I compete for the same active site E_nc E_nc ES_nc ES_nc E_nc->ES_nc + S EI_nc EI_nc E_nc->EI_nc + I ES_nc->ESI + I ES_nc->E_nc + P I_note I binds to an allosteric site, regardless of S binding

Caption: Modes of reversible enzyme inhibition.

Protocol 6: General In Vitro Enzyme Inhibition Assay

Principle: This protocol provides a universal template for assessing the inhibitory activity of this compound against a specific enzyme target (e.g., a protein kinase, topoisomerase, or metabolic enzyme). The assay measures the rate of the enzymatic reaction in the presence and absence of the inhibitor.

Methodology:

  • Hypothesis: Based on literature for similar quinolines or results from cellular assays, select a putative enzyme target.[10][11]

  • Assay Components:

    • Enzyme: Purified, recombinant enzyme.

    • Substrate: The specific substrate for the enzyme, which upon conversion can be detected.

    • Inhibitor: this compound at various concentrations.

    • Buffer: An optimized buffer system that ensures enzyme stability and activity.

    • Cofactors: Any necessary cofactors (e.g., ATP, Mg²⁺ for kinases).

  • Reaction Setup: In a microplate, combine the buffer, enzyme, and inhibitor (or vehicle). Allow a short pre-incubation period for the inhibitor to bind to the enzyme.

  • Initiation: Start the reaction by adding the substrate.

  • Detection: Monitor the formation of the product or depletion of the substrate over time. The detection method depends on the assay:

    • Colorimetric: A change in absorbance.

    • Fluorometric: A change in fluorescence intensity.

    • Luminometric: Generation of light (e.g., kinase assays measuring remaining ATP).

  • Data Analysis:

    • Calculate the reaction velocity for each inhibitor concentration.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot percent inhibition vs. log inhibitor concentration to calculate the IC₅₀ value.

    • To determine the mode of inhibition, repeat the experiment at several different fixed substrate concentrations. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[9]

Strategies for Novel Target Identification

If this compound is highly active but its molecular target is unknown, advanced strategies are required.[14]

  • Affinity-Based Methods: This approach involves immobilizing this compound onto a solid support (like beads) to "pull down" its binding partners from a cell lysate. This often requires chemical modification of the compound to add a linker, which can be a significant challenge.[14]

  • Computational Approaches: In silico docking studies can be performed to predict the binding affinity of this compound against a library of known protein structures, helping to prioritize potential targets for experimental validation.

  • Phenotypic Screening & Pathway Analysis: High-content imaging or transcriptomic/proteomic analysis of cells treated with the compound can reveal which cellular phenotypes and signaling pathways are most significantly altered, providing clues to the compound's mechanism and potential targets.

References

Application Note: A Robust, Validated RP-HPLC Method for Purity Analysis of 6-Iodoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a precise, accurate, and robust isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of impurities in 6-Iodoquinolin-4-ol. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and acidified water, offering excellent peak shape and resolution. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control and drug development applications.[1][2]

Introduction and Scientific Rationale

This compound is a heterocyclic aromatic compound and a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this intermediate is critical as impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy. Therefore, a reliable and validated analytical method is essential for its quality control.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, making it ideal for purity analysis.[3] This method employs the reverse-phase mode, which is well-suited for the analysis of moderately polar aromatic compounds like this compound.[4][5]

Causality of Method Choices:

  • Stationary Phase: A C18 (octadecyl) column is selected for its hydrophobic nature, which provides strong retention for the aromatic quinoline ring system through hydrophobic interactions.[6]

  • Mobile Phase: A mixture of acetonitrile and water is used. Acetonitrile serves as the strong organic solvent to elute the analyte. The aqueous phase is acidified with 0.1% formic acid. This compound has an ionizable hydroxyl group; acidifying the mobile phase to a pH of approximately 2.8 suppresses this ionization.[7][8] This ensures the analyte is in a single, neutral form, leading to consistent retention and improved, symmetrical peak shapes by preventing interactions with residual silanols on the column.[8]

  • Detection: The quinoline structure contains a chromophore that strongly absorbs UV radiation.[9] A detection wavelength of 230 nm is chosen to provide high sensitivity for both the main compound and potential aromatic impurities.[5]

Instrumentation, Chemicals, and Consumables

  • Instrumentation:

    • HPLC system with a gradient or isocratic pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[3]

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Sonicator.

    • Data acquisition and processing software (e.g., Empower, Chromeleon).

  • Chemicals:

    • This compound reference standard (purity >99.5%).

    • Acetonitrile (HPLC grade).

    • Formic acid (LC-MS grade, >99%).

    • Water (Type I, Milli-Q or equivalent).

  • Consumables:

    • Analytical Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Waters µ-Bondapak, Phenomenex Luna, or equivalent).[5]

    • Syringe filters (0.45 µm, PTFE or nylon).

    • HPLC vials with caps and septa.

    • Volumetric flasks and pipettes (Class A).

Chromatographic Conditions

All quantitative data and system parameters are summarized in the table below for clarity and easy reference.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (v/v)
Composition 40 : 60 (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL
Run Time 15 minutes
Diluent Mobile Phase

Experimental Protocols

4.1. Preparation of Mobile Phase (1 L)

  • Measure 600 mL of Type I water into a 1 L media bottle.

  • Carefully add 1.0 mL of formic acid to the water and mix thoroughly.

  • Measure 400 mL of HPLC-grade acetonitrile and add it to the acidified water.

  • Mix well and sonicate for 10-15 minutes to degas the solution.[10]

4.2. Preparation of Standard Solution (100 µg/mL)

  • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of the diluent (mobile phase).

  • Sonicate for 5 minutes or until the standard is fully dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly.

4.3. Preparation of Sample Solution (100 µg/mL)

  • Accurately weigh approximately 10 mg of the this compound sample to be tested into a 100 mL volumetric flask.

  • Follow steps 2-5 from the standard preparation protocol.

  • Prior to injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability Testing (SST)

Before commencing any analysis, the chromatographic system's performance must be verified.[11][12] This is achieved by making five replicate injections of the standard solution. The acceptance criteria must be met before proceeding with sample analysis.[13][14]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.[11]
Theoretical Plates (N) > 2000Measures column efficiency.[14]
Precision (RSD%) ≤ 2.0%For peak area and retention time of 5 replicates.[11]

Analytical Procedure Workflow

HPLC Analysis Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phase equilibrate Equilibrate System prep_mobile->equilibrate prep_std Prepare Standard Solution sst Perform System Suitability Test (SST) prep_std->sst prep_sample Prepare Sample Solution inject_samples Inject Blank, Standard, and Samples prep_sample->inject_samples equilibrate->sst Stable Baseline sst->inject_samples SST Pass integrate Integrate Chromatograms inject_samples->integrate calculate Calculate Purity integrate->calculate report Generate Final Report calculate->report

Caption: Experimental workflow for HPLC purity analysis.

Calculation of Purity

The purity of the sample is determined by the area percent method. This assumes that all impurities have a similar UV response to the main peak.

% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Method Validation (ICH Q2(R1) Summary)

This method was validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[1][15] The validation parameters confirm the method is specific, linear, accurate, and precise.[2]

Method Validation Logic Reliability Reliable Method Specificity Specificity Specificity->Reliability Accuracy Accuracy (% Recovery) Accuracy->Reliability Precision Precision (RSD%) Precision->Reliability Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Linearity Linearity (r²) Linearity->Reliability Sensitivity Sensitivity Sensitivity->Reliability LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

References

GC-MS analysis of 6-Iodoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 6-Iodoquinolin-4-ol

Abstract

This document provides a comprehensive guide for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent polarity and low volatility of this compound, which exists in tautomeric equilibrium with 6-iodo-1H-quinolin-4-one, direct GC-MS analysis is challenging. This protocol details a robust derivatization procedure via silylation to enhance thermal stability and volatility, enabling precise and reliable chromatographic separation and mass spectrometric identification. The methodologies described herein are intended for researchers, analytical scientists, and professionals in drug development who require accurate characterization and quantification of this compound. We will explore the rationale behind method development, from sample preparation to data interpretation, ensuring a self-validating and scientifically rigorous approach.

Introduction and Scientific Principle

This compound is a heterocyclic compound of interest in medicinal chemistry and pharmaceutical development, often serving as a key intermediate in the synthesis of more complex molecules. Accurate analytical characterization is paramount for quality control, impurity profiling, and metabolic studies.

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical technique, offering unparalleled separation efficiency and definitive molecular identification.[1] However, its application is typically limited to thermally stable and volatile compounds.[2] this compound, with its polar hydroxyl group and potential for hydrogen bonding, does not meet these criteria. The compound's tautomeric nature further complicates direct analysis.

To overcome these limitations, chemical derivatization is a mandatory sample preparation step.[3] This process converts polar functional groups into less polar, more volatile analogues.[4] Silylation is one of the most effective and widely used derivatization techniques, replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[5] This transformation significantly lowers the boiling point of the analyte and minimizes unwanted interactions with the GC column, resulting in improved peak shape, resolution, and sensitivity.[6]

This application note details a complete workflow using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as the silylating agent, followed by analysis on a standard non-polar capillary GC column coupled to a mass spectrometer.

Safety and Handling Precautions

Before beginning any experimental work, consult the Safety Data Sheet (SDS) for all chemicals used.

  • This compound: May cause skin, eye, and respiratory irritation.[7] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Derivatizing Agents (MSTFA): Are moisture-sensitive and can be corrosive and flammable. Handle strictly under anhydrous conditions in a fume hood.

  • Solvents (Pyridine, Hexane): Are flammable and toxic. Avoid inhalation and skin contact.

Materials, Reagents, and Instrumentation

Reagents and Consumables
  • This compound standard (≥98% purity)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), derivatization grade

  • Pyridine, anhydrous (as catalyst/solvent)

  • Hexane or Ethyl Acetate, HPLC or GC grade

  • Anhydrous Sodium Sulfate

  • 2 mL GC vials with PTFE-lined septa

  • Microsyringes

Instrumentation

A standard Gas Chromatograph equipped with a capillary column inlet and coupled to a Mass Spectrometer is required.

  • Gas Chromatograph: Agilent 7890, Shimadzu GC-2010, or equivalent, with a split/splitless injector.

  • Mass Spectrometer: Single quadrupole or ion trap mass spectrometer with electron ionization (EI) capabilities.

  • GC Column: A low-polarity column such as a DB-5MS or HP-5MS (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness, is recommended for its robustness and excellent separation of a wide range of derivatized analytes.[8]

Detailed Experimental Protocols

Part A: Standard and Sample Preparation (Silylation)

The conversion of the polar hydroxyl group to a non-polar TMS-ether is critical for volatilization. This must be performed in an anhydrous environment as silylating reagents readily react with water, reducing derivatization efficiency.[9]

  • Preparation of Stock Solution: Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of anhydrous pyridine to create a 1 mg/mL stock solution.

  • Aliquoting: Transfer 100 µL of the stock solution into a 2 mL GC vial. For solid samples, accurately weigh approximately 0.1 mg directly into the vial.

  • Evaporation: If the sample is in a volatile solvent other than pyridine, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to remove all residual water.

  • Derivatization Reaction: Add 100 µL of MSTFA to the dried sample or pyridine stock solution in the vial.

  • Reaction Incubation: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30 minutes in a heating block or oven to ensure complete derivatization.

  • Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the derivatized sample with 800 µL of hexane or ethyl acetate to a final volume of approximately 1 mL. This dilution makes the sample suitable for injection and ensures the non-polar TMS-derivative remains soluble.

  • Final Preparation: The sample is now ready for GC-MS analysis.

Part B: GC-MS Instrumental Analysis

The following parameters serve as a robust starting point and should be optimized for your specific instrumentation and analytical goals.

The overall process from sample injection to data interpretation is visualized below.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample This compound (in vial) Derivatize Add MSTFA & Heat at 70°C Sample->Derivatize Dilute Cool & Dilute with Hexane Derivatize->Dilute Injector GC Injector (280°C) Dilute->Injector 1 µL Injection Column GC Column (DB-5MS) Injector->Column MS Mass Spectrometer (EI, 70 eV) Column->MS Chromatogram Total Ion Chromatogram (TIC) MS->Chromatogram Data Acquisition MassSpec Mass Spectrum of Peak Chromatogram->MassSpec Identify Identify Fragments & Confirm Structure MassSpec->Identify

Caption: Workflow of the .

All quantitative data and instrument settings are summarized in the tables below for clarity.

Table 1: Gas Chromatograph Parameters

Parameter Value Rationale
Injector Type Split/Splitless Allows for analysis of both high and low concentration samples.
Injector Temp. 280 °C Ensures rapid volatilization of the derivatized analyte without thermal degradation.
Injection Mode Split (50:1) Prevents column overloading for concentrated samples. Use splitless for trace analysis.
Injection Volume 1.0 µL Standard volume for capillary GC.
Carrier Gas Helium Inert gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow) Optimal flow rate for a 0.25 mm ID column.
Oven Program
- Initial Temp. 100 °C, hold 2 min Allows for sharp initial peaks and solvent focusing.
- Ramp Rate 15 °C/min to 300 °C A moderate ramp allows for good separation of potential impurities.

| - Final Temp. | 300 °C, hold 5 min | Ensures elution of all compounds and cleans the column. |

Table 2: Mass Spectrometer Parameters

Parameter Value Rationale
Ionization Mode Electron Ionization (EI) Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Ionization Energy 70 eV Standard energy that provides extensive, reproducible fragmentation.
Source Temp. 230 °C A standard temperature to prevent condensation while minimizing thermal degradation.
Quadrupole Temp. 150 °C A standard temperature to ensure ion transmission stability.
Scan Mode Full Scan Used for qualitative identification and structural elucidation.
Scan Range 50 - 450 m/z Covers the expected molecular ion and key fragments of the derivatized compound.

| Solvent Delay | 3-4 min | Prevents the high-intensity solvent peak from saturating the detector. |

Data Analysis and Expected Results

Expected Molecular Mass
  • This compound: C₉H₆INO, Molecular Weight = 271.05 g/mol .[7]

  • TMS Derivative: The silylation reaction replaces one active hydrogen (1.01 g/mol ) with a trimethylsilyl group (73.19 g/mol ).

  • Expected Mass of TMS-derivative (M): 271.05 - 1.01 + 73.19 = 343.23 g/mol . The nominal mass will be 343.

Expected Mass Spectrum and Fragmentation

The mass spectrum of the TMS-derivatized this compound is predicted to show a distinct molecular ion peak (M⁺˙) at m/z 343. The fragmentation pattern will be influenced by the stable quinoline ring, the TMS group, and the iodine substituent.

  • Molecular Ion (M⁺˙) at m/z 343: This should be clearly visible.

  • [M-15]⁺ at m/z 328: A highly characteristic and often abundant peak for TMS derivatives, corresponding to the loss of a methyl radical (•CH₃) from the TMS group.[10]

  • [M-127]⁺ at m/z 216: Corresponds to the loss of an iodine radical (•I). The C-I bond is relatively weak and susceptible to cleavage.

  • Quinoline Ring Fragments: The fragmentation of the quinoline core itself can lead to characteristic losses. Studies on hydroxyquinolines show the loss of carbon monoxide (CO, 28 Da) is a common pathway.[11] Therefore, fragments like [M-15-28]⁺ at m/z 300 may be observed.

  • Other Key Ions: The ion at m/z 73 ([Si(CH₃)₃]⁺) is a hallmark of TMS derivatives and provides strong evidence of successful derivatization.

Conclusion

The protocol described provides a reliable and reproducible method for the analysis of this compound by GC-MS. The key to this analysis is the chemical derivatization step, which converts the non-volatile, polar analyte into a form amenable to gas chromatography. By following the detailed steps for silylation and the optimized instrumental parameters, researchers can achieve excellent chromatographic separation and obtain high-quality mass spectra for unambiguous identification. This method is suitable for use in quality control, synthetic chemistry, and various research applications where the characterization of this compound is required.

References

Large-scale synthesis of 6-Iodoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Large-Scale Synthesis of 6-Iodoquinolin-4-ol

Abstract

This document provides a comprehensive guide for the large-scale synthesis of this compound, a key heterocyclic intermediate in pharmaceutical research and development. The protocol is centered on the robust and scalable Gould-Jacobs reaction, which constructs the quinoline core from 4-iodoaniline.[1][2] This application note details the experimental procedures, explains the rationale behind critical process parameters, and outlines the necessary safety precautions. The guide is designed for researchers, chemists, and drug development professionals, offering a self-validating protocol to ensure reproducibility and high-purity yields.

Introduction: The Significance of the Quinoline Scaffold

Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents, including antimalarial, antibacterial, and anticancer drugs.[3][4] The 4-hydroxyquinoline (quinolin-4-one) tautomer, in particular, is a privileged scaffold in drug discovery. The strategic placement of an iodine atom at the 6-position, as in this compound, provides a valuable handle for further functionalization, such as cross-coupling reactions, or can enhance binding affinity to biological targets through halogen bonding.

The Gould-Jacobs reaction offers a reliable and time-tested method for synthesizing 4-hydroxyquinolines.[5] It involves the condensation of an aniline with a malonic ester derivative, followed by a high-temperature thermal cyclization to form the fused heterocyclic ring system.[1][4] This approach is particularly advantageous for large-scale synthesis due to its use of readily available starting materials and its generally high yields.

Reaction Mechanism and Process Overview

The synthesis of this compound proceeds via a two-stage, one-pot Gould-Jacobs reaction.

  • Condensation: 4-Iodoaniline reacts with diethyl ethoxymethylenemalonate (DEEM). The amino group of the aniline performs a nucleophilic attack on the enol ether carbon of DEEM, leading to the elimination of ethanol and forming the key intermediate, diethyl 2-(((4-iodophenyl)amino)methylene)malonate.

  • Thermal Cyclization: At elevated temperatures (typically >240 °C), the intermediate undergoes an intramolecular cyclization. This 6-electron cyclization process, followed by the elimination of a second molecule of ethanol, yields the aromatic quinoline ring system.[1] The reaction is driven to completion in a high-boiling, inert solvent.

Gould_Jacobs_Reaction Figure 1: Gould-Jacobs Reaction Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product r1 4-Iodoaniline inter Anilinomethylenemalonate Intermediate r1->inter Condensation (-EtOH) r2 Diethyl Ethoxymethylenemalonate (DEEM) r2->inter prod This compound inter->prod Thermal Cyclization (Heat, >240°C) (-EtOH) Workflow Figure 2: Experimental Workflow A 1. Setup & Inerting - Assemble glassware in fume hood. - Purge system with N₂/Ar. B 2. Reagent Charging - Add Dowtherm A, 4-Iodoaniline, and DEEM to the flask. A->B C 3. Reaction Heating - Stir and heat to 250°C. - Maintain for 30-60 min. B->C D 4. Monitoring - Observe ethanol distillation. - Monitor via TLC (optional). C->D E 5. Cooldown & Precipitation - Cool mixture to <100°C. - Product precipitates as a solid. C->E D->C Maintain Temp F 6. Isolation - Filter the solid product. - Wash thoroughly with hexane. E->F G 7. Purification - Dry the crude product. - Recrystallize from ethanol or acetic acid. F->G H 8. Analysis - Determine yield, melting point, and purity (NMR, LC-MS). G->H

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Gould-Jacobs Synthesis of Quinolin-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Gould-Jacobs synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting solutions, and optimized protocols for this versatile reaction. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring you can not only follow protocols but also intelligently adapt them to your specific needs.

Frequently Asked Questions (FAQs)

Here we address common foundational questions about the Gould-Jacobs reaction.

Q1: What is the Gould-Jacobs synthesis and why is it important?

The Gould-Jacobs reaction is a classic and powerful method in organic chemistry for synthesizing quinolines, specifically 4-hydroxyquinoline and its derivatives.[1][2][3] The process begins with the condensation of an aniline with an alkoxymethylenemalonate ester, which is then followed by a high-temperature intramolecular cyclization to form the quinoline core.[3][4] This quinolone scaffold is a key pharmacophore in a vast array of therapeutic agents, including many antibacterial (e.g., nalidixic acid), antimalarial (e.g., chloroquine precursors), and anticancer drugs, making the Gould-Jacobs reaction a vital tool in medicinal chemistry and drug development.[3][4][5]

Q2: What is the general mechanism of the Gould-Jacobs reaction?

The reaction proceeds through a well-defined, multi-step pathway:

  • Condensation: The synthesis starts with a nucleophilic attack from the aniline's amino group on the electron-deficient double bond of a reagent like diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an alcohol (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[1][3][6]

  • Thermal Cyclization: This is the critical, energy-intensive step. It requires significant thermal energy (typically above 250 °C) to drive a 6-electron electrocyclization.[3][5] This intramolecular reaction forges the quinoline ring system.

  • Tautomerization: The initially formed cyclized product, a 4-oxo-quinoline-3-carboxylate, exists in equilibrium with its enol tautomer, 4-hydroxy-quinoline-3-carboxylate.[4][6]

  • Saponification & Decarboxylation (Optional): For the synthesis of 4-hydroxyquinolines without the ester at the 3-position, the ester is first hydrolyzed to a carboxylic acid using a base (saponification).[1][7] This acid is then decarboxylated, usually by heating, to yield the final 4-hydroxyquinoline product.[1][3][7]

Gould_Jacobs_Mechanism Gould-Jacobs Reaction Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification (Optional) cluster_step4 Step 4: Decarboxylation (Optional) A Aniline + Alkoxymethylenemalonate B Anilidomethylenemalonate Intermediate A->B  -EtOH (100-130°C) C 4-Hydroxy-3-carboalkoxyquinoline B->C  6e⁻ Electrocyclization (>250°C) D Quinoline-3-carboxylic acid C->D  Base (e.g., NaOH) Hydrolysis E 4-Hydroxyquinoline (Final Product) D->E  Heat -CO₂

Caption: The four key stages of the Gould-Jacobs synthesis.

Q3: Why are such high temperatures required for the cyclization step?

The thermal cyclization is an electrocyclic reaction that involves the formation of a new sigma bond and the creation of the heterocyclic ring. This process has a significant activation energy barrier due to the need to overcome aromatic stabilization of the aniline ring temporarily and achieve the correct geometry for ring closure.[3] Temperatures exceeding 250 °C are typically necessary to provide sufficient thermal energy to overcome this barrier.[3][5][8] Failure to reach this temperature is one of the most common reasons for reaction failure.

Q4: What are the advantages of using microwave irradiation over conventional heating?

While conventional heating in high-boiling solvents like diphenyl ether or Dowtherm A is effective, these methods have drawbacks, including long reaction times and difficulty in removing the solvent.[5][9] Microwave irradiation offers several key advantages:

  • Rapid & Efficient Heating: Microwaves heat the reaction mixture directly and uniformly, leading to a dramatic reduction in reaction times—often from hours to minutes.[10][11]

  • Improved Yields: The rapid heating can minimize the formation of degradation byproducts that often occur with prolonged exposure to high temperatures.[3][10]

  • Solvent Flexibility: Microwave synthesis can often be performed with less solvent or even under solvent-free conditions, simplifying work-up.[10][11][12]

Q5: How do substituents on the aniline ring affect the reaction?

The electronic and steric nature of substituents on the aniline starting material significantly influences the reaction's success and regioselectivity.

  • Electronic Effects: The Gould-Jacobs reaction is generally most effective for anilines that have electron-donating groups (e.g., -CH₃, -OCH₃) at the meta-position.[1][3][4] These groups activate the ortho-positions for the cyclization step. Conversely, strong electron-withdrawing groups can deactivate the ring and hinder the reaction.

  • Regioselectivity: When using asymmetrically substituted anilines, cyclization can occur at either of the two ortho positions, potentially leading to a mixture of regioisomeric products.[5] The final product ratio is controlled by a combination of steric hindrance and the electronic activation of the potential cyclization sites.[5][8]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem / Observation Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Low or no yield of the cyclized product, with starting intermediate remaining. 1. Insufficient Temperature: The activation energy for the cyclization step was not overcome. 2. Insufficient Reaction Time: The reaction was not allowed to proceed for long enough at the target temperature.1. Increase Temperature: Gradually increase the reaction temperature. For conventional heating, ensure the solvent is vigorously refluxing (typically >250 °C).[3][13] For microwave synthesis, aim for 250-300 °C.[10] 2. Increase Time: Extend the reaction time. However, be cautious, as prolonged heating can lead to degradation. A time-temperature study is recommended to find the optimal balance.[10] 3. Switch to Microwave: If available, microwave heating provides more efficient energy transfer and can drive the reaction to completion where conventional heating fails.[3][13]
The reaction mixture turns into a dark, intractable tar. 1. Decomposition: The reaction temperature is too high, or the heating time is too long, causing the starting materials or product to decompose.[5][8] 2. Atmospheric Oxidation: The reaction may be sensitive to air at high temperatures.1. Optimize Temperature & Time: Find the "sweet spot." A slightly lower temperature for a longer duration might be better than an extreme temperature for a short time. An optimal condition found in one study was 300 °C for just 5 minutes.[4][10] 2. Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation and side reactions.[13] 3. Ensure Even Heating: Use a high-boiling, inert solvent to ensure uniform heat distribution and avoid localized "hot spots" that cause decomposition.[13]
An unexpected byproduct is isolated, which appears to be decarboxylated. Excessive Temperature/Pressure: The 3-carboalkoxy group is thermally labile and can be lost as CO₂ under harsh conditions, especially in a sealed vessel where pressure can build up.[10][13]1. Carefully Control Temperature: Reduce the reaction temperature. This is the most critical parameter to control to avoid this side reaction.[13] 2. Monitor Pressure: If using a microwave synthesizer or sealed tube, monitor the internal pressure. If it becomes excessively high (e.g., >20 bar), it's a sign that conditions are too harsh and may be promoting decarboxylation.[4][10]
The crude product is a viscous oil and will not crystallize. 1. Presence of Impurities: Residual high-boiling solvent (e.g., diphenyl ether) or other impurities can inhibit crystallization. 2. Product Nature: Some quinolin-4-one derivatives are inherently non-crystalline.1. Thorough Solvent Removal: If using a high-boiling solvent, ensure it is completely removed under a high vacuum.[13] 2. Trituration: Add a non-polar solvent like hexane, petroleum ether, or cold acetonitrile and stir or sonicate the mixture.[10][13] This can often wash away impurities and induce the oil to solidify. 3. Purification: If trituration fails, purify the product via column chromatography on silica gel to remove impurities that may be preventing crystallization.[13]
Low yield of the initial condensation product (anilidomethylenemalonate). 1. Incomplete Reaction: The initial condensation step (aniline + DEEM) did not go to completion. 2. Reagent Quality: The aniline or DEEM may be old or impure.1. Use a Slight Excess of Malonate: Employ a slight excess (1.0-1.2 equivalents) of the diethyl ethoxymethylenemalonate to drive the condensation forward.[13] 2. Monitor the Reaction: Use TLC or LC-MS to monitor the consumption of the aniline and determine the optimal reaction time for this first step (typically 1-2 hours at 100-130 °C).[13] 3. Use Fresh Reagents: Ensure high-purity, fresh reagents are used for the best results.

Experimental Protocols

These protocols provide detailed, step-by-step methodologies for both classical and modern approaches to the Gould-Jacobs synthesis.

Protocol 1: Classical Synthesis using Conventional Heating

This method utilizes a high-boiling inert solvent to achieve the required temperature for cyclization.[3][4]

Step 1: Condensation

  • In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq).

  • Heat the mixture at 110-130 °C for 1-2 hours. The evolution of ethanol should be observed.

  • Monitor the reaction by TLC until the aniline spot has disappeared.[13]

  • (Optional) Remove the ethanol byproduct under reduced pressure. The crude anilidomethylenemalonate intermediate is often used directly in the next step.[3]

Step 2: Cyclization

  • To the flask containing the crude intermediate, add a high-boiling solvent such as diphenyl ether (approx. 5-10 mL per gram of intermediate).

  • Equip the flask with a reflux condenser and heat the solution to a vigorous reflux (~250-260 °C) under a nitrogen atmosphere.[4]

  • Maintain reflux for 30-60 minutes, monitoring the reaction progress by TLC or LC-MS.[13]

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature. The product, ethyl 4-hydroxyquinoline-3-carboxylate, should precipitate.

  • Add a non-polar solvent like cyclohexane or hexane to facilitate further precipitation and help dissolve the high-boiling solvent.[4]

  • Collect the solid by filtration, wash thoroughly with the non-polar solvent to remove all traces of diphenyl ether, and dry under vacuum.[13]

Protocol 2: Modern Synthesis using Microwave Irradiation

This protocol is adapted from microwave-assisted procedures that offer rapid and efficient cyclization.[4][10]

Step 1: Reaction Setup

  • To a 2-5 mL microwave vial equipped with a magnetic stir bar, add the aniline (e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (DEEM) (e.g., 6.0 mmol).[10] In this case, the excess DEEM acts as both a reagent and a solvent.

Step 2: Microwave Irradiation

  • Seal the vial and place it in a microwave synthesizer.

  • Heat the mixture to the target temperature (e.g., 300 °C) and hold for the optimized time (e.g., 5 minutes). It is critical to perform optimization runs to find the best balance of temperature and time for your specific substrate.[4][10]

  • Monitor the internal pressure during the reaction.

Step 3: Work-up and Purification

  • After the reaction, cool the vial to room temperature, which should cause the product to precipitate.[4][10]

  • Filter the solid product and wash it with a small amount of ice-cold acetonitrile (~3 mL) to remove unreacted DEEM and byproducts.[10]

  • Dry the resulting solid under vacuum. The product is often of high purity (>95%) without further purification.[10] Analyze by HPLC-MS to confirm identity and purity.[4][10]

Microwave Optimization Data Example

The efficiency of the microwave-assisted Gould-Jacobs reaction is highly dependent on temperature and time. Careful optimization is required to maximize yield while minimizing degradation.[4]

EntryTemperature (°C)Time (min)Isolated Yield (%)
125011
2300137
32502011
43002028
5300547
Data sourced from a Biotage application note demonstrates that higher temperatures significantly boost yield, but prolonged time at high temperatures leads to degradation. An optimal condition was found at 300 °C for 5 minutes.[4][10]
Protocol 3: Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is an indispensable, rapid, and inexpensive technique to monitor reaction progress.[14][15]

  • Prepare the TLC Plate: On a silica gel plate, draw a starting line in pencil. Mark three lanes: 'SM' (Starting Material - Aniline), 'CO' (Co-spot), and 'RXN' (Reaction Mixture).

  • Spot the Plate:

    • In the 'SM' lane, spot a diluted solution of your starting aniline.

    • In the 'RXN' lane, use a capillary tube to spot a small aliquot of your reaction mixture.

    • In the 'CO' lane, first spot the starting material, then spot the reaction mixture directly on top of it. The co-spot is crucial to confirm if the starting material spot in the reaction mixture is truly the starting material, especially if Rf values are close.[15]

  • Develop the Plate: Place the plate in a chamber with an appropriate eluent system (e.g., ethyl acetate/hexane). Let the solvent run up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and visualize the spots under a UV lamp. Circle the spots with a pencil.

  • Analyze:

    • Start of Reaction: A strong spot in the 'RXN' lane corresponding to the aniline (SM).

    • Mid-Reaction: The aniline spot will diminish, and new spots for the intermediate and/or final product will appear.

    • End of Reaction: The aniline spot in the 'RXN' lane should be completely gone, indicating full consumption of the starting material.[16]

TLC_Workflow TLC Monitoring Workflow Start Start Reaction TakeAliquot Withdraw Aliquot from Reaction Mixture Start->TakeAliquot SpotPlate Spot TLC Plate (SM, Co-spot, RXN) TakeAliquot->SpotPlate Develop Develop Plate in Solvent Chamber SpotPlate->Develop Visualize Visualize under UV Light Develop->Visualize Analyze Analyze Spot Progression Visualize->Analyze Decision Is Starting Material Consumed? Analyze->Decision Continue Continue Reaction Decision->Continue No Stop Stop Reaction & Work-up Decision->Stop Yes Continue->TakeAliquot

Caption: A generalized workflow for monitoring the Gould-Jacobs synthesis using TLC.

References

Technical Support Center: Side Reactions in the Conrad-Limpach Synthesis of 6-Iodoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Iodoquinolin-4-ol via the Conrad-Limpach reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize your experimental outcomes.

Introduction

The Conrad-Limpach synthesis is a powerful tool for the construction of 4-hydroxyquinolines, involving the condensation of an aniline with a β-ketoester.[1][2] The synthesis of this compound, a valuable intermediate in medicinal chemistry, presents a unique set of challenges primarily due to the high temperatures required for the cyclization step and the presence of the iodo-substituent. This guide will delve into the common side reactions, their mechanistic underpinnings, and provide practical, field-proven strategies for their mitigation.

Core Reaction Scheme

The synthesis of this compound via the Conrad-Limpach reaction generally proceeds in two key stages:

  • Condensation: 4-Iodoaniline is reacted with a β-ketoester, such as ethyl acetoacetate, typically at a lower temperature (around 140-150 °C), to form the ethyl β-(4-iodoanilino)crotonate intermediate.

  • Thermal Cyclization: The intermediate is then heated to a high temperature (around 250 °C) in a high-boiling point solvent to induce cyclization and form the desired this compound.[2]

Workflow for Conrad-Limpach Synthesis of this compound

A 4-Iodoaniline + Ethyl Acetoacetate B Condensation (140-150°C) A->B Step 1 C Ethyl β-(4-iodoanilino)crotonate (Intermediate) B->C D Thermal Cyclization (~250°C in high-boiling solvent) C->D Step 2 E This compound (Desired Product) D->E

Caption: General workflow of the Conrad-Limpach synthesis for this compound.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses the most frequently encountered issues during the synthesis of this compound, providing explanations and actionable solutions.

Problem 1: Low Yield of this compound and Presence of an Uniodinated Analog.

Symptom: Your final product contains a significant amount of quinolin-4-ol, and the overall yield of this compound is lower than expected.

Probable Cause: Deiodination

The high temperatures required for the cyclization step can lead to the cleavage of the C-I bond, resulting in the formation of the deiodinated byproduct, quinolin-4-ol. The C-I bond is the weakest of the carbon-halogen bonds, making it susceptible to homolytic cleavage at elevated temperatures, likely proceeding through a free-radical mechanism.

Troubleshooting Strategies:

  • Optimize Cyclization Temperature and Time:

    • Carefully control the temperature of the high-boiling solvent to the minimum required for cyclization. A temperature range of 250-260°C is typical, but it's advisable to perform small-scale experiments to determine the optimal temperature for your specific setup.

    • Minimize the reaction time at the highest temperature. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the point of maximum product formation before significant decomposition or side reactions occur.

  • Alternative High-Boiling Point Solvents:

    • The choice of solvent can influence the reaction outcome. While Dowtherm A and diphenyl ether are commonly used, they can be difficult to remove.[3] Consider exploring other high-boiling point solvents that may allow for lower reaction temperatures or shorter reaction times. Some alternatives to consider are:

      • Ionic Liquids: These have high thermal stability and can sometimes facilitate reactions at lower temperatures.[4]

      • Glycerol: A high-boiling, polar, and relatively benign solvent.

      • Tetrabutylammonium bromide (TBAB): Can act as a phase-transfer catalyst and a high-boiling reaction medium.

Table 1: Comparison of High-Boiling Point Solvents for Conrad-Limpach Synthesis

SolventBoiling Point (°C)AdvantagesDisadvantages
Dowtherm A~257Excellent heat transfer, inertDifficult to remove, potential for high-temperature side reactions
Diphenyl Ether~259Good heat transfer, inertCan be difficult to remove
Glycerol~290Benign, polarHigh viscosity, potential for charring
Ionic LiquidsVariableHigh thermal stability, can be tuned for specific reactionsCost, purification can be challenging
Problem 2: Formation of an Isomeric Byproduct.

Symptom: You observe a second product with the same mass as your desired this compound, but with different spectroscopic properties.

Probable Cause: Formation of 2-Hydroxy-6-iodoquinoline (Knorr Synthesis Product)

The Conrad-Limpach synthesis is in competition with the Knorr quinoline synthesis. The regiochemical outcome is highly dependent on the initial reaction temperature.[2]

  • Conrad-Limpach Pathway (Kinetic Control): At lower temperatures (typically below 140°C), the aniline nitrogen preferentially attacks the more reactive keto group of the β-ketoester, leading to the β-arylaminoacrylate intermediate, which upon cyclization yields the 4-hydroxyquinoline.[2]

  • Knorr Pathway (Thermodynamic Control): At higher temperatures (above 140°C), the reaction favors the attack of the aniline on the ester carbonyl, forming a β-ketoanilide intermediate. This intermediate then cyclizes to give the thermodynamically more stable 2-hydroxyquinoline isomer.[2]

Troubleshooting Strategies:

  • Strict Temperature Control during Condensation:

    • Maintain the temperature of the initial condensation step between 120-140°C to favor the formation of the kinetic product, the β-arylaminoacrylate intermediate.

    • Monitor the reaction closely to prevent temperature spikes that could lead to the formation of the Knorr product.

Decision Tree for Isomer Control

A Initial Condensation Temperature B < 140°C A->B C > 140°C A->C D Favors Kinetic Product (β-arylaminoacrylate) B->D E Favors Thermodynamic Product (β-ketoanilide) C->E F Leads to 4-Hydroxyquinoline D->F G Leads to 2-Hydroxyquinoline E->G

Caption: Temperature-dependent pathways in the Conrad-Limpach-Knorr synthesis.

Problem 3: Presence of a Low Molecular Weight, Nitrogen-Containing Impurity.

Symptom: Your crude product shows signals in the NMR and mass spectrum corresponding to a smaller, nitrogen-containing molecule, and you observe a brownish, tarry residue.

Probable Cause: Formation of a Pyrrole-2-one Derivative

Under certain conditions, particularly if the cyclization is incomplete or if alternative reaction pathways are favored, a side reaction analogous to the Paal-Knorr pyrrole synthesis can occur. This involves the condensation of the aniline with the β-dicarbonyl compound to form a five-membered pyrrole ring instead of the six-membered quinoline ring.[5][6] The presence of an electron-withdrawing group like iodine on the aniline can influence the electron density and may affect the propensity for this side reaction.

Troubleshooting Strategies:

  • Ensure Complete Formation of the Crotonate Intermediate: Before proceeding to the high-temperature cyclization, ensure that the initial condensation reaction has gone to completion. This can be monitored by TLC.

  • Optimize Acidity: The Paal-Knorr synthesis is often acid-catalyzed. While the Conrad-Limpach cyclization is thermally driven, residual acid from the condensation step could potentially promote pyrrole formation. A basic workup of the intermediate before cyclization could be explored, although this may add complexity to the procedure.

  • Purification: If pyrrole-2-one formation is a minor issue, it can often be resolved through careful purification. Recrystallization or column chromatography can effectively separate the desired quinolinol from the smaller, more polar pyrrole byproduct.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turns very dark, almost black, during the cyclization step. Is this normal?

A1: Yes, it is common for the reaction mixture to darken significantly during the high-temperature cyclization. This is often due to some degree of decomposition and the formation of minor, highly colored byproducts. However, excessive charring could indicate that the temperature is too high or the reaction has been heated for too long, which can lead to lower yields and the formation of intractable tars.

Q2: How can I effectively remove the high-boiling point solvent after the reaction?

A2: Removing high-boiling point solvents like Dowtherm A or diphenyl ether can be challenging. Here are a few methods:

  • Vacuum Distillation: If your product is thermally stable, you can attempt to remove the solvent by vacuum distillation. However, this is often difficult on a laboratory scale.

  • Trituration/Washing: After cooling the reaction mixture, the product often precipitates. You can then wash the solid product with a solvent in which the high-boiling solvent is soluble but your product is not. Hexane or other non-polar solvents are often effective for this purpose.

  • Column Chromatography: If the product is soluble, it can be purified by column chromatography. The high-boiling solvent will typically elute with the non-polar mobile phase.

Q3: What are the best analytical techniques to identify the side products?

A3: A combination of techniques is ideal for unambiguous identification:

  • Thin-Layer Chromatography (TLC): Useful for monitoring the reaction progress and getting a preliminary idea of the number of components in your mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides better separation and quantification of the different components.[7]

  • Mass Spectrometry (MS): Helps to determine the molecular weight of the different products. This is particularly useful for identifying the deiodinated byproduct, which will have a mass difference of 126.9 amu compared to the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. 1H and 13C NMR are essential for distinguishing between the 4-hydroxy and 2-hydroxy isomers and for identifying the pyrrole byproduct. 2D NMR techniques like COSY and HMBC can be used for more complex structural elucidation.[8]

Q4: Can I use microwave irradiation to promote the cyclization?

A4: Microwave-assisted synthesis can be a viable alternative to conventional heating. It often allows for shorter reaction times and can sometimes lead to cleaner reactions and higher yields by minimizing the time the reaction mixture is exposed to high temperatures.[9] However, optimization of the microwave parameters (temperature, pressure, and time) is necessary.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Condensation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-iodoaniline (1.0 eq.), ethyl acetoacetate (1.1 eq.), and a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) in a suitable solvent like toluene. Heat the mixture to reflux (around 110-120°C) and collect the water that is formed. Monitor the reaction by TLC until the 4-iodoaniline is consumed.

  • Removal of Solvent: Remove the toluene under reduced pressure to obtain the crude ethyl β-(4-iodoanilino)crotonate.

  • Cyclization: In a separate flask, heat a high-boiling point solvent (e.g., Dowtherm A) to 250°C. Slowly add the crude intermediate to the hot solvent with vigorous stirring. Maintain the temperature at 250-260°C for 15-30 minutes. Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The product should precipitate. Add a non-polar solvent like hexane to aid in the precipitation and to help dissolve the high-boiling solvent. Collect the solid by filtration and wash it thoroughly with hexane. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Protocol 2: Purification of this compound from Deiodinated Impurity
  • Column Chromatography:

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., a mixture of dichloromethane and methanol).

    • Load the sample onto the column.

    • Elute with a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The less polar deiodinated product will elute before the more polar this compound.

    • Collect the fractions and analyze them by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

References

Technical Support Center: Purification of 6-Iodoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for the purification of 6-Iodoquinolin-4-ol (CAS: 342617-07-6). This guide is designed for researchers, medicinal chemists, and drug development professionals who are synthesizing this important quinolone intermediate. The synthesis of this compound, commonly achieved through a Gould-Jacobs reaction or a similar thermal cyclization like the Conrad-Limpach reaction, often results in a crude product containing unreacted starting materials, high-boiling solvents, and side-products.[1][2] Achieving high purity is critical for downstream applications, including further synthetic transformations and biological assays.

This document provides in-depth, experience-driven troubleshooting guides and detailed protocols to help you navigate the common challenges associated with purifying this compound, ensuring you obtain this compound with the desired purity and yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides a foundational understanding of the purification challenges.

Q1: What are the most common impurities in a crude this compound reaction mixture?

The impurity profile is intrinsically linked to the synthetic route, most commonly the Gould-Jacobs reaction or a variant.[3][4] The primary impurities to anticipate are:

  • Unreacted Starting Materials: 4-iodoaniline and the β-ketoester or malonic ester derivative used in the condensation step.

  • High-Boiling Point Solvents: If the thermal cyclization is performed in a solvent, residual high-boiling point liquids like Dowtherm A or diphenyl ether are a major source of contamination.[1] These can cause the product to appear oily or tarry.

  • Incomplete Cyclization Products: The intermediate formed after the initial condensation but before the high-temperature cyclization may persist if the reaction temperature or time was insufficient.[2]

  • Decarboxylation Byproducts: If the synthesis involves a carboxylated intermediate, incomplete hydrolysis or decarboxylation can lead to related impurities.[1]

  • Color Impurities: Thermal stress during the high-temperature cyclization can generate colored, polymeric byproducts.

Q2: My crude product is a dark, oily residue instead of a solid. What should I do?

This is a very common issue, typically caused by trapped high-boiling point solvent (e.g., Dowtherm A) or the presence of significant impurities that depress the melting point.

Initial Troubleshooting Steps:

  • Trituration: Attempt to solidify the oil by stirring it vigorously with a solvent in which the desired product is poorly soluble but the impurities are soluble. Good starting choices are cold ethyl acetate, diethyl ether, or a hexane/ethyl acetate mixture. This can wash away the residual solvent and induce precipitation of the product.

  • Solvent Removal: Ensure the reaction solvent was thoroughly removed. If possible, use a high-vacuum pump (with a cold trap) to remove residual high-boiling solvents.

  • Proceed to Chromatography: If trituration fails, the most direct approach is to dissolve the crude oil in a minimal amount of a suitable solvent (like dichloromethane with a small amount of methanol) and purify it directly using column chromatography.

Q3: What are the expected physicochemical properties of pure this compound?

Knowing the properties of your target compound is essential for designing a purification strategy and verifying its success. This compound exists in a tautomeric equilibrium with 6-iodo-1H-quinolin-4-one.[2][5]

PropertyValueSource
Molecular Formula C₉H₆INO[5]
Molecular Weight 271.05 g/mol [5]
IUPAC Name 6-iodo-1H-quinolin-4-one[5]
Appearance Typically an off-white to light-yellow or tan solid[6]
Solubility Generally low solubility in water and non-polar organic solvents. Soluble in polar aprotic solvents like DMSO and DMF. Solubility in alcohols (methanol, ethanol) increases significantly with heating, making them suitable for recrystallization.[7][8]-
pKa (Predicted) The quinolone nitrogen is weakly basic, while the 4-hydroxyl group is weakly acidic. This amphoteric nature can be exploited in acid-base extraction techniques.-

Q4: How do I choose the best purification strategy for my scale and purity requirements?

The optimal strategy depends on the nature of the impurities, the quantity of material, and the required final purity. The decision tree below provides a general guideline.

G start Crude Reaction Mixture is_solid Is the crude product a solid? start->is_solid solid_workup Work-Up: 1. Filter the solid. 2. Wash with cold solvent (e.g., ethanol, ethyl acetate) to remove residual high-boiling solvent. is_solid->solid_workup Yes oily_workup Triturate with a non-polar solvent (e.g., hexanes or ether) to attempt solidification. is_solid->oily_workup No (Oily) tlc_check Assess purity by TLC. Are there major impurities? solid_workup->tlc_check solidified Did it solidify? oily_workup->solidified solidified->solid_workup Yes chromatography Multiple/Close Impurities or Oily Product: Silica Gel Column Chromatography solidified->chromatography No recrystallize High Purity Required: Recrystallization tlc_check->recrystallize No (or minor baseline impurities) tlc_check->chromatography Yes final_product Pure this compound recrystallize->final_product chromatography->final_product

Caption: Decision workflow for selecting a purification method.

Section 2: Troubleshooting Purification Protocols

This section provides solutions to specific problems encountered during common purification procedures.

Scenario 1: Recrystallization Issues

Recrystallization is a powerful technique for purifying solids, relying on differences in solubility between the compound and impurities in a given solvent at different temperatures.[8]

ProblemProbable Cause(s)Recommended Solution(s)
Compound won't dissolve 1. Incorrect solvent choice. 2. Not enough solvent used.1. Re-evaluate Solvent: The ideal solvent dissolves the compound when hot but not when cold.[8] Test solubility in small vials with different solvents (e.g., ethanol, isopropanol, acetic acid, DMF/water). 2. Add More Solvent: Add small portions of hot solvent until the solid just dissolves. Avoid adding a large excess, as this will reduce your yield.
Compound "oils out" on cooling 1. The boiling point of the solvent is too high. 2. The solution is supersaturated with impurities. 3. Cooling is too rapid.1. Switch Solvents: Choose a solvent with a lower boiling point. 2. Pre-purify: Run the material through a quick silica gel plug first to remove gross impurities, then recrystallize. 3. Slow Cooling: Re-heat the solution to redissolve the oil, add a little more solvent, and allow it to cool to room temperature very slowly before moving to an ice bath.[8]
Very low yield 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration.1. Concentrate Solution: If the compound is still in the mother liquor, evaporate some of the solvent and attempt to cool again. 2. Use a Solvent System: Find a two-solvent system where the compound is soluble in solvent A and insoluble in solvent B (e.g., Ethanol/Water). Dissolve in a minimum of hot A, then add B dropwise until the solution becomes cloudy. 3. Preheat Equipment: Ensure the funnel and receiving flask for hot filtration are preheated to prevent the product from crashing out.[8]
Product is still colored Colored impurities are co-crystallizing or are adsorbed to the crystal surface.Add Activated Charcoal: After dissolving the crude product in hot solvent, add a small amount (1-2% by weight) of activated charcoal. Swirl for a few minutes, then remove the charcoal via hot filtration through Celite or fluted filter paper.[8]
Scenario 2: Column Chromatography Challenges

Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.[9]

ProblemProbable Cause(s)Recommended Solution(s)
Compound streaks on TLC/Column 1. Compound is too polar for the solvent system. 2. Sample is overloaded on the column. 3. Compound is acidic/basic and interacting strongly with the silica.1. Increase Eluent Polarity: Add a more polar solvent (e.g., methanol) to your mobile phase (e.g., DCM or Ethyl Acetate). 2. Load Less Material: Use a larger column or reduce the amount of crude material loaded. 3. Modify Mobile Phase: Add a small amount of modifier to the eluent. For acidic compounds like a quinolin-4-ol, adding ~1% acetic acid can improve peak shape. For basic compounds, ~1% triethylamine can help.
Poor separation of spots 1. Eluent is too polar. 2. Eluent is not polar enough.1. Decrease Polarity: If all spots run to the top of the TLC plate (high Rf), reduce the polarity of your eluent (e.g., decrease the percentage of methanol in DCM). 2. Increase Polarity: If all spots remain at the baseline (low Rf), increase the polarity of your eluent. The ideal Rf for the target compound on TLC is ~0.25-0.35 for good column separation.

Section 3: Detailed Purification Protocols

Safety First: this compound is an irritant. Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

Protocol 1: Purification by Recrystallization

This method is ideal when the crude product is mostly solid and contains minor impurities.

Workflow Diagram

G start Place Crude Solid in Flask add_solvent Add Minimum Hot Solvent (e.g., Ethanol) to Dissolve start->add_solvent charcoal Optional: Add Charcoal, Swirl, Hot Filter add_solvent->charcoal cool Slowly Cool to Room Temp, then Place in Ice Bath charcoal->cool Proceed filter Collect Crystals by Vacuum Filtration cool->filter wash Wash Crystals with Small Amount of Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry end Pure Crystalline Product dry->end

References

Technical Support Center: Synthesis of 6-Iodoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for the synthesis of 6-Iodoquinolin-4-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, in the synthesis of this important heterocyclic building block. As a key intermediate in the development of various pharmaceuticals, achieving a high-yielding and reproducible synthesis of this compound is of paramount importance.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established synthetic routes. We will delve into the mechanistic nuances of the common synthetic pathways, offering insights grounded in organic chemistry principles to help you diagnose and resolve issues in your experimental work.

Troubleshooting Guide: Overcoming Low Yields

This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis of this compound.

Question 1: My overall yield for the synthesis of this compound is consistently low. What are the most likely causes?

Low yields in the synthesis of this compound, typically prepared via a Gould-Jacobs or Conrad-Limpach type reaction from 4-iodoaniline, can stem from several factors. The most critical steps to scrutinize are the initial condensation and the subsequent high-temperature thermal cyclization.[1]

  • Incomplete Condensation: The initial reaction between 4-iodoaniline and a malonic ester derivative (e.g., diethyl ethoxymethylenemalonate for the Gould-Jacobs reaction) or a β-ketoester (for the Conrad-Limpach synthesis) may not have gone to completion.[2][3] This can be due to insufficient reaction time or temperature.

  • Suboptimal Cyclization Conditions: The thermal cyclization of the intermediate is a demanding step, often requiring high temperatures (typically >250 °C).[1][4] Inadequate temperature or reaction time will result in a low conversion to the desired quinolone.

  • Thermal Degradation: While high temperatures are necessary for cyclization, prolonged exposure can lead to the degradation of the starting materials, intermediates, and the final product, often manifesting as tar formation.[5]

  • Deiodination: The carbon-iodine bond is the least stable among the carbon-halogen bonds. At the high temperatures required for cyclization, there is a risk of reductive dehalogenation, leading to the formation of quinolin-4-ol as a byproduct.[3]

  • Purification Losses: this compound can be challenging to purify, and significant material loss can occur during this stage if the appropriate methods are not employed.

Question 2: How can I improve the yield of the thermal cyclization step and what are the optimal conditions?

The thermal cyclization is often the most critical, yield-determining step. Optimization of this step is crucial for a successful synthesis.

  • Temperature and Reaction Time: A thorough time-temperature study is recommended to find the optimal balance between efficient cyclization and minimal degradation.[4] For many quinoline syntheses, temperatures in the range of 250-300 °C are employed.[1] Microwave-assisted synthesis can be an excellent alternative to conventional heating, often providing higher yields in significantly shorter reaction times due to efficient and rapid heating.[4]

  • High-Boiling Solvents: The use of a high-boiling, inert solvent is highly recommended to ensure even heat distribution and to facilitate reaching the required high temperatures. Commonly used solvents include Dowtherm A and diphenyl ether.[1][6]

  • Inert Atmosphere: Performing the cyclization under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions and tar formation, which can occur at high temperatures.

Question 3: I suspect deiodination is occurring. How can I confirm this and what measures can I take to prevent it?

Deiodination is a plausible side reaction given the high temperatures involved.

  • Confirmation: The presence of quinolin-4-ol as a byproduct in your crude product mixture is a strong indicator of deiodination. This can be confirmed by analytical techniques such as LC-MS or by comparing the NMR spectrum of your crude product with that of an authentic sample of quinolin-4-ol.

  • Prevention Strategies:

    • Minimize Reaction Time: Use the shortest possible reaction time at the optimal temperature that still allows for complete cyclization. Microwave heating can be particularly advantageous here.[4]

    • Careful Temperature Control: Avoid excessive temperatures. A systematic optimization to find the lowest effective temperature for cyclization is crucial.

    • Alternative Synthetic Routes: If deiodination remains a significant issue, consider alternative synthetic strategies that may not require such harsh thermal conditions.

Question 4: What are the best practices for purifying crude this compound to maximize recovery?

Effective purification is key to obtaining a high isolated yield of pure product.

  • Recrystallization: This is the most common and effective method for purifying solid organic compounds like this compound.[7]

    • Solvent Selection: A thorough solvent screen is essential. The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities remain either soluble or insoluble at all temperatures. Promising solvents for quinolone derivatives include ethanol, acetic acid, and mixtures like ethanol/water or dichloromethane/hexane.[6][7]

  • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed.

    • Solvent System: A common mobile phase for quinoline derivatives is a mixture of hexane and ethyl acetate. For more polar compounds, dichloromethane and methanol can be effective.[8]

    • Tailing Prevention: The basic nitrogen in the quinoline ring can interact with the acidic silica gel, leading to tailing. Adding a small amount of a basic modifier like triethylamine (0.5-2%) to the eluent can significantly improve the peak shape and separation.[8]

Frequently Asked Questions (FAQs)

Q1: Which is the preferred synthetic route for this compound: Gould-Jacobs or Conrad-Limpach?

Both the Gould-Jacobs and Conrad-Limpach reactions are viable for the synthesis of this compound, starting from 4-iodoaniline.[2][3] The Gould-Jacobs reaction, which utilizes an alkoxymethylenemalonate ester, is a very general method for preparing 4-hydroxyquinolines.[2] The Conrad-Limpach synthesis, employing a β-ketoester, is also widely used.[3] The choice between the two may depend on the availability and cost of the starting materials, as well as the specific substitution pattern desired if further modifications are intended. For the synthesis of the parent this compound, both routes are suitable.

Q2: What are some common side products to be aware of in the synthesis of this compound?

Besides the previously mentioned deiodinated product (quinolin-4-ol), other potential side products include:

  • Uncyclized Intermediate: Incomplete cyclization will leave the anilidomethylenemalonate (from Gould-Jacobs) or the corresponding enamine (from Conrad-Limpach) in the crude product.[4]

  • Decarboxylated Product: If the Gould-Jacobs route is followed by saponification and decarboxylation to remove the 3-carboalkoxy group, incomplete decarboxylation can be an issue. Conversely, under very high temperatures and pressures, premature decarboxylation can occur.[1]

  • Tarry Materials: As with many high-temperature reactions, the formation of dark, polymeric tars is a common issue, arising from the decomposition of starting materials and products.[5]

Q3: Are there any alternative synthetic methods that might offer higher yields?

While the Gould-Jacobs and Conrad-Limpach reactions are the most established, other methods for quinoline synthesis exist, such as the Friedländer and Pfitzinger syntheses. However, these often require different starting materials. For the specific target of this compound, modifications of the classical methods, such as the use of microwave irradiation, have shown promise in improving yields and reducing reaction times.[4]

Experimental Protocols

The following protocols are based on established procedures for the synthesis of analogous halogenated quinolin-4-ols and are adapted for this compound.

Protocol 1: Gould-Jacobs Synthesis of this compound

This two-step procedure involves the initial condensation of 4-iodoaniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization.

Step 1: Condensation of 4-iodoaniline with DEEM

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-iodoaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 100-120°C for 2 hours. The reaction can be monitored by observing the evolution of ethanol.

  • After 2 hours, the reaction mixture, which should contain the crude diethyl 2-((4-iodoanilino)methylene)malonate, can be used directly in the next step.

Step 2: Thermal Cyclization

  • To the crude intermediate from Step 1, add a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of the initial 4-iodoaniline).

  • Heat the mixture to approximately 250°C under an inert atmosphere (e.g., nitrogen) for 30-60 minutes. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add a non-polar solvent such as hexane to precipitate the crude this compound.

  • Collect the solid by filtration, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).[9]

Protocol 2: Purification of this compound by Recrystallization
  • Solvent Selection: Perform a solvent screen with a small amount of the crude product to identify a suitable solvent or solvent pair (e.g., ethanol, acetic acid, ethanol/water).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Data Presentation

Table 1: Optimization of Reaction Conditions for Gould-Jacobs Cyclization (Hypothetical Data Based on Analogous Reactions)

EntryTemperature (°C)Time (min)Heating MethodSolventYield (%)
125060ConventionalDiphenyl ether45
228030ConventionalDiphenyl ether60
330030ConventionalDiphenyl ether55 (decomposition observed)
425015MicrowaveNone65
528010MicrowaveNone75

Note: This table is illustrative and serves as a guideline for optimization. Actual yields may vary.

Visualizations

Gould-Jacobs Reaction Mechanism

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization 4-Iodoaniline 4-Iodoaniline Intermediate Anilinomethylenemalonate Intermediate 4-Iodoaniline->Intermediate + DEEM - EtOH DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate Cyclized_Product 4-Hydroxy-3-carboethoxy- 6-iodoquinoline Intermediate->Cyclized_Product Heat (>250 °C) - EtOH

Caption: Reaction pathway for the Gould-Jacobs synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of This compound Check_Completion Check Reaction Completion (TLC, LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Complete Reaction Complete Check_Completion->Complete [Reaction Complete] Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature - Increase Time - Use Microwave Incomplete->Optimize_Conditions [Yes] Check_Byproducts Analyze for Byproducts (NMR, LC-MS) Complete->Check_Byproducts Optimize_Conditions->Start Deiodination Deiodination Observed? Check_Byproducts->Deiodination No_Deiodination No Deiodination Deiodination->No_Deiodination [No] Prevent_Deiodination Prevent Deiodination: - Lower Temperature - Shorter Reaction Time Deiodination->Prevent_Deiodination [Yes] Purification_Issues Review Purification Protocol No_Deiodination->Purification_Issues Prevent_Deiodination->Start Optimize_Purification Optimize Purification: - Solvent Screen for Recrystallization - Optimize Chromatography Purification_Issues->Optimize_Purification

Caption: A decision-making workflow for troubleshooting low yields.

References

Technical Support Center: Removal of Byproducts in Iodinated Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of iodinated quinolines. We will explore the common byproducts encountered during synthesis and offer detailed, field-proven troubleshooting strategies and protocols to achieve high product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts I can expect in my iodinated quinoline synthesis?

A: The byproducts generated are highly dependent on the specific synthetic route employed. However, several classes of impurities are frequently observed:

  • Unreacted Starting Materials: Residual anilines (e.g., iodo-aniline), aldehydes, pyruvic acid, or β-diketones are common contaminants.[1][2] Their removal is crucial, especially if they have similar polarities to the product.

  • Regioisomers: Direct electrophilic iodination of the quinoline core can produce a mixture of isomers, such as 5-iodo, 8-iodo, and 5,8-diiodoquinolines.[3] Similarly, syntheses like the Combes reaction using unsymmetrical diketones can yield different regioisomers.[4]

  • Byproducts from Side Reactions: Depending on reaction conditions and substrate electronics, alternative cyclization pathways can occur. In the Doebner reaction, for example, this can lead to the formation of pyrrole-2-ones, furan-2-ones, or methyl quinoline byproducts instead of the desired carboxylated quinoline.[5]

  • Polymeric Tar: Acid-catalyzed reactions like the Doebner-von Miller synthesis are notorious for producing dark, tar-like substances from the polymerization of α,β-unsaturated carbonyl compounds, which can trap the product and complicate isolation.[6]

Q2: What is the primary cause of byproduct formation, and can it be prevented?

A: Byproduct formation is often rooted in the reaction mechanism and the electronic properties of the substrates.

  • Causality in Doebner & Combes Syntheses: The electronic effects of substituents on the aniline and aldehyde/diketone reactants are a major factor.[5] For instance, strongly electron-withdrawing groups on the aldehyde in a Doebner synthesis can favor the formation of pyrrole-2-one byproducts.[5] In the Combes synthesis, the steric bulk of substituents can dictate the regioselectivity of the cyclization step.[4]

  • Causality in Doebner-von Miller Synthesis: Tar formation is a direct result of the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[6] This side reaction competes with the desired cyclization pathway.

  • Prevention Strategies: While complete prevention is difficult, byproduct formation can be minimized by:

    • Controlling Reaction Conditions: Slow, controlled addition of reagents and maintaining optimal reaction temperatures can suppress polymerization.[6]

    • Catalyst and Solvent Choice: Modifying the catalyst or solvent can alter the reaction pathway. For example, switching from trifluoroacetic acid to acetic acid has been shown to influence whether quinolines or pyrrole-2-ones are the major products in certain Doebner reactions.[5]

    • Substrate Selection: Careful consideration of the electronic and steric properties of starting materials can favor the desired product.

Q3: What is a general workflow for purifying a crude iodinated quinoline product?

A: A systematic, multi-step approach is typically most effective. The specific sequence depends on the nature of the impurities present.

G start Crude Reaction Mixture extraction Acid-Base Extraction (Separate basic product from neutral/acidic impurities) start->extraction chromatography Column Chromatography (Separate based on polarity) extraction->chromatography If neutral impurities remain or isomers are present recrystallization Recrystallization / Salt Formation (Final polishing for high purity) extraction->recrystallization If product is relatively clean chromatography->recrystallization For final purification product Pure Iodinated Quinoline chromatography->product If sufficiently pure recrystallization->product G cluster_0 Separatory Funnel cluster_1 Separatory Funnel start Crude Mixture in Organic Solvent (Iodo-Quinoline + Neutral Impurities) add_acid Extract with 1M HCl (aq) start->add_acid org_layer1 Organic Layer (Neutral Impurities) add_acid->org_layer1 Discard aq_layer1 Aqueous Layer (Quinoline-HCl Salt) add_acid->aq_layer1 basify Basify Aqueous Layer with NaOH to pH > 9 aq_layer1->basify extract_again Extract with fresh Organic Solvent basify->extract_again org_layer2 Organic Layer (Pure Iodo-Quinoline) extract_again->org_layer2 aq_layer2 Aqueous Layer (Inorganic Salts) extract_again->aq_layer2 Discard workup Wash, Dry, Evaporate org_layer2->workup end Purified Iodo-Quinoline workup->end

References

Technical Support Center: Deiodination of 6-Iodoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for the reductive deiodination of 6-iodoquinolin-4-ol. This document is designed for researchers, chemists, and drug development professionals who are working with quinoline scaffolds and need to perform a selective carbon-iodine (C-I) bond cleavage. The removal of an iodine atom from a heteroaromatic ring is a critical transformation in multi-step synthesis, often used to install a hydrogen atom after the iodine has served its purpose as a directing group or as a handle for cross-coupling reactions.

While seemingly straightforward, this hydrodehalogenation reaction can present several challenges, including incomplete conversion, catalyst poisoning, and unwanted side reactions such as the over-reduction of the quinoline ring system.[1] This guide provides field-proven insights through a series of frequently asked questions and a detailed troubleshooting section to help you navigate these challenges and achieve high-yielding, clean conversions.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable methods for the deiodination of this compound?

There are several effective methods for the reductive dehalogenation of aryl iodides. For a substrate like this compound, the two most recommended approaches are Catalytic Transfer Hydrogenation (CTH) and metal-mediated reduction.

  • Catalytic Transfer Hydrogenation (CTH): This is often the method of choice due to its mild conditions, high efficiency, and operational simplicity. It avoids the need for high-pressure hydrogen gas by using a hydrogen donor in the presence of a palladium catalyst.[2] Ammonium formate is the most common and effective hydrogen donor for this purpose.[3][4]

  • Metal-Mediated Reduction: Using a reducing metal in an acidic medium is a classic and cost-effective alternative. A common system is activated zinc dust in acetic acid, which can chemoselectively reduce the C-I bond.[5][6]

The choice between these methods depends on the functional group tolerance required for other parts of your molecule and the equipment available in your lab.

Q2: What is the general mechanism for palladium-catalyzed deiodination?

The mechanism for palladium-catalyzed hydrodehalogenation, particularly with a hydrogen donor like formate, is generally understood to follow a catalytic cycle.[7][8]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-iodine bond of the this compound, forming an Aryl-Pd(II)-I intermediate.

  • Anion Exchange/Metathesis: The iodide on the palladium complex is exchanged for the hydrogen donor species (e.g., formate).

  • Decarboxylation & Hydride Formation: The formate ligand undergoes decarboxylation to release CO2 and generate a palladium-hydride (Aryl-Pd(II)-H) species.

  • Reductive Elimination: The aryl group and the hydride ligand are eliminated from the palladium center, forming the desired product (quinolin-4-ol) and regenerating the Pd(0) catalyst, which re-enters the cycle.[9]

Q3: Why is the C-I bond preferentially cleaved over other potential reactions?

The rate of reductive dehalogenation is inversely related to the carbon-halogen bond strength. The C-I bond is the weakest among the carbon-halogen bonds (C-I < C-Br < C-Cl < C-F), making it the most reactive and easiest to cleave under reductive conditions.[10] This inherent reactivity allows for selective deiodination even in the presence of other halogens like chlorine or bromine, provided the conditions are carefully controlled.[11]

Q4: Can the quinoline ring itself be reduced during the reaction?

Yes, over-reduction is a significant risk, particularly under harsh hydrogenation conditions. The pyridine part of the quinoline system can be hydrogenated to form a 1,2,3,4-tetrahydroquinoline derivative.[12][13] This is more likely to occur with:

  • High-pressure hydrogen gas (as opposed to transfer hydrogenation).

  • Prolonged reaction times.

  • Highly active catalysts (e.g., Raney Nickel, Platinum oxide).[14]

  • Elevated temperatures.

Catalytic transfer hydrogenation with Pd/C and ammonium formate is generally milder and less prone to over-reduction compared to direct hydrogenation with H₂ gas.[3]

Troubleshooting Guide

This section addresses specific problems you may encounter during the deiodination of this compound.

Problem Potential Causes Recommended Solutions & Scientific Rationale
1. Incomplete or Stalled Reaction A. Catalyst Poisoning/Deactivation: The nitrogen atom in the quinoline ring can act as a Lewis base and bind strongly to the palladium surface, inhibiting its catalytic activity.[15] Trace impurities (e.g., sulfur compounds) can also poison the catalyst.Solution A: Increase the catalyst loading (e.g., from 10 mol% to 20 mol% weight). Use a freshly opened bottle of high-quality Pd/C. If poisoning is suspected, pretreating starting materials with activated carbon can help remove impurities.
B. Insufficient Hydrogen Donor: The hydrogen donor (e.g., ammonium formate) is consumed stoichiometrically. An insufficient amount will lead to an incomplete reaction.Solution B: Use a larger excess of the hydrogen donor. A common starting point is 5-10 equivalents of ammonium formate. Add the donor in portions if the reaction is slow to maintain its concentration.
C. Poor Substrate Solubility: If this compound is not fully dissolved in the reaction solvent, the reaction becomes mass-transfer limited, leading to a slow or incomplete conversion.Solution C: Change the solvent system. A mixture like Methanol/THF or DMF may improve solubility.[4] Gentle heating (e.g., to 40-60 °C) can also enhance both solubility and reaction rate, but monitor closely for side products.
2. Formation of Side Products A. Over-reduction of Quinoline Ring: As discussed in the FAQ, the pyridine ring can be hydrogenated, especially with extended reaction times or overly aggressive conditions.[1]Solution A: Monitor the reaction closely by TLC or LC-MS every 15-30 minutes. Once the starting material is consumed, work up the reaction immediately. Use milder conditions: conduct the reaction at room temperature if possible and avoid highly active catalysts like Raney Ni unless necessary.
B. Product Degradation: The quinolin-4-ol product might be unstable under the reaction or work-up conditions, especially if the medium becomes strongly acidic or basic.Solution B: Ensure the work-up is performed under neutral or mildly basic conditions. After filtering the catalyst, a simple extractive work-up with a mild base (e.g., NaHCO₃ solution) can protect the product.
3. Low Isolated Yield A. Adsorption onto Catalyst: Palladium on carbon has a very high surface area and can adsorb a significant amount of the product, leading to losses during filtration.Solution A: After filtering the catalyst, wash it thoroughly with generous amounts of a polar solvent in which the product is soluble (e.g., hot methanol or ethanol). Sonication of the filter cake with the wash solvent can help desorb the product.
B. Inefficient Extraction: If the product has amphoteric properties due to the phenolic hydroxyl and the basic nitrogen, it may not extract efficiently from an aqueous phase.Solution B: Carefully adjust the pH of the aqueous layer during work-up to find the isoelectric point where the product is least soluble in water and most soluble in the organic phase. Using a more polar extraction solvent like ethyl acetate or a mixture with THF may be necessary.

Experimental Protocols & Visualizations

Visualization of the General Experimental Workflow

The following diagram outlines the standard procedure for performing a catalytic transfer hydrogenation for deiodination.

G cluster_0 Reaction Setup cluster_1 Monitoring & Work-up cluster_2 Purification A Combine this compound, Pd/C, and solvent in flask B Add Ammonium Formate (Hydrogen Donor) A->B C Stir at RT or gentle heat under inert atmosphere (N2) B->C D Monitor reaction progress by TLC or LC-MS C->D E Filter through Celite® to remove Pd/C catalyst D->E F Wash catalyst thoroughly with polar solvent (e.g., MeOH) E->F G Concentrate filtrate under reduced pressure F->G H Purify crude product (Recrystallization or Chromatography) G->H I Characterize final product (NMR, MS, etc.) H->I

Caption: General workflow for deiodination via catalytic transfer hydrogenation.

Protocol 1: Deiodination via Catalytic Transfer Hydrogenation (CTH)

This protocol uses ammonium formate as a safe and efficient hydrogen source.[3]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), 10% Palladium on Carbon (0.1 eq by weight), and methanol (approx. 0.1 M concentration of substrate).

  • Addition of Donor: Add ammonium formate (5.0 eq) to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often mildly exothermic.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Stain the TLC plate with potassium permanganate to visualize the product. The starting material is often more UV-active.

  • Work-up: Upon completion (typically 1-3 hours), dilute the mixture with additional methanol and filter through a pad of Celite®.

  • Washing: Wash the Celite® pad and the catalyst thoroughly with several portions of hot methanol to recover any adsorbed product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Protocol 2: Deiodination using Zinc Dust and Acetic Acid

This is a classic, robust method for reductive dehalogenation.[16]

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in glacial acetic acid (approx. 0.2 M concentration).

  • Addition of Reductant: Add activated zinc dust (5.0-10.0 eq) portion-wise to the stirring solution. The reaction can be exothermic, so control the rate of addition to maintain a gentle reflux.

  • Reaction: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating (50-70 °C) until the starting material is consumed.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the excess zinc dust through Celite®.

  • Isolation: Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide. This may cause the product to precipitate.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by recrystallization or chromatography.

Visualization of the Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed deiodination process using a generic formate salt as the hydrogen source.

CatalyticCycle center A Pd(0)Lu2099 B [Ar-Pd(II)(I)]Lu2099 A->B Oxidative Addition (+ Ar-I) C [Ar-Pd(II)(H)]Lu2099 B->C Anion Exchange & Decarboxylation (+ HCOOu207B, - Iu207B, - COu2082) C->A Reductive Elimination D Ar-H (Product) C->D

Caption: Simplified catalytic cycle for Pd-catalyzed hydrodehalogenation.

Recommended Analytical Methods

Effective monitoring is crucial for a successful reaction. Here are the recommended techniques:

  • Thin-Layer Chromatography (TLC): The most convenient method for real-time monitoring. Use a mobile phase like 10% Methanol in Dichloromethane. The product, quinolin-4-ol, is typically more polar than the starting iodo-compound and will have a lower Rf value. Visualize spots under UV light (254 nm) and by staining with potassium permanganate.[17]

  • High-Performance Liquid Chromatography (HPLC): Provides more accurate, quantitative monitoring of the reaction progress, allowing you to track the disappearance of starting material and the appearance of the product and any side products. A reverse-phase C18 column is typically suitable.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary tool for structural confirmation of the final product. In the ¹H NMR spectrum, the disappearance of the aromatic signals corresponding to the protons around the iodine atom and the appearance of a new proton signal in that region confirms the deiodination.[19][20]

  • Mass Spectrometry (MS): Confirms the identity of the product by its molecular weight. A successful reaction will show a mass shift corresponding to the replacement of an iodine atom (126.9 amu) with a hydrogen atom (1.0 amu).

References

Technical Support Center: Navigating the Solubility Challenges of 6-Iodoquinolin-4-ol in Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Iodoquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility hurdles with this compound in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific rationale behind them, enabling you to make informed decisions and troubleshoot effectively. The inherent nature of quinoline derivatives, often characterized by planar, lipophilic structures, can lead to poor aqueous solubility, a common bottleneck in assay development that can manifest as inconsistent results and underestimated biological activity.[1] This guide will equip you with the knowledge and techniques to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating in my aqueous assay buffer. What are the likely causes?

A1: Precipitation of this compound in aqueous buffers is a common issue stemming from its chemical properties. The parent compound, 4-quinolinol, is known to be insoluble in water.[2] The addition of a large, hydrophobic iodine atom to the quinoline scaffold further decreases its affinity for aqueous environments. This poor solubility is a primary reason for precipitation. Furthermore, if you are using a stock solution in an organic solvent like DMSO, exceeding the solvent's capacity to keep the compound in solution upon dilution into the aqueous buffer will also lead to precipitation.[3]

Q2: I'm observing variable results in my cell-based assay. Could this be related to the solubility of this compound?

A2: Absolutely. Inconsistent results are a hallmark of a compound's poor solubility in an assay.[1] If this compound precipitates, the actual concentration your cells are exposed to will be lower and more variable than the intended concentration. This can lead to a misinterpretation of the compound's potency and efficacy, impacting the reliability of your structure-activity relationship (SAR) data.[4]

Q3: What is the maximum concentration of DMSO I should use in my cell-based assays?

A3: The tolerance to DMSO is highly cell-line dependent. As a general guideline, most cell-based assays can tolerate DMSO up to 0.5%, with some sensitive cell lines showing stress at concentrations as low as 0.1%.[1] It is strongly recommended to perform a vehicle control experiment to determine the highest concentration of DMSO that does not affect the viability or function of your specific cells. Concentrations above 1% are generally not recommended as they can lead to cytotoxicity and other off-target effects.[5][6][7][8]

Troubleshooting Guide: Strategies for Improving the Solubility of this compound

This section provides a series of systematic approaches to enhance the solubility of this compound for your assays. The key is to find a method that not only dissolves the compound but also does not interfere with the biological assay itself.

Strategy 1: pH Adjustment

The solubility of ionizable compounds is significantly influenced by pH.[9][10] this compound has two ionizable groups: the nitrogen on the quinoline ring (which is basic) and the hydroxyl group at the 4-position (which is acidic). The pKa of the parent compound, quinoline, is 4.90, indicating the basicity of the ring nitrogen.[11] For the parent 4-hydroxyquinoline, the pKa of the hydroxyl group is approximately 2.27, and the pKa for the protonation of the ring nitrogen is around 4.30.[12]

By adjusting the pH of your buffer, you can shift the equilibrium towards the more soluble ionized form of the molecule.

  • For increasing the solubility of the basic nitrogen: Lowering the pH of the buffer to at least one pH unit below the pKa of the quinoline nitrogen (e.g., pH < 3.3) will protonate the nitrogen, forming a more soluble cation.

  • For increasing the solubility of the acidic hydroxyl group: Raising the pH of the buffer to at least one pH unit above the pKa of the hydroxyl group (e.g., pH > 3.3) will deprotonate the hydroxyl group, forming a more soluble anion.

Experimental Protocol: pH-Mediated Solubility Enhancement

  • Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0, 8.0). Ensure the buffer system is compatible with your assay.

  • Solubility Test:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • In separate tubes, add a small volume of the DMSO stock to each buffer to achieve the desired final concentration (e.g., 100 µM). Keep the final DMSO concentration constant and low (e.g., <1%).

    • Vortex and incubate at room temperature for at least one hour.

    • Visually inspect for any precipitation. For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

  • Assay Compatibility Check: Once you identify a pH that improves solubility, it is crucial to verify that this pH does not negatively impact your assay (e.g., enzyme activity, cell viability).

Logical Workflow for pH Adjustment

start Precipitation Observed in Assay check_pka Is the compound ionizable? (this compound is) start->check_pka ph_strategy Develop pH Adjustment Strategy (Based on pKa of 4-hydroxyquinoline) check_pka->ph_strategy lower_ph Lower Buffer pH (e.g., to pH < 3.3) ph_strategy->lower_ph raise_ph Raise Buffer pH (e.g., to pH > 3.3) ph_strategy->raise_ph solubility_test Perform Solubility Test at Various pHs lower_ph->solubility_test raise_ph->solubility_test assay_compatibility Check Assay Compatibility at Optimal pH solubility_test->assay_compatibility success Problem Resolved assay_compatibility->success failure Precipitation Persists or Assay Affected assay_compatibility->failure If unsuccessful next_strategy Consider Alternative Strategy (Co-solvents or Cyclodextrins) failure->next_strategy

Caption: Workflow for pH-based solubility enhancement.

Strategy 2: Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.

Commonly Used Co-solvents:

Co-solventTypical Concentration Range in AssaysNotes
DMSO < 1%The default starting solvent, but concentration must be carefully controlled.[5]
Ethanol < 5%Can be effective, but higher concentrations can be toxic to cells.
Polyethylene Glycol 400 (PEG 400) < 5%Generally well-tolerated in many assays and effective for many compounds.[1]
Propylene Glycol (PG) < 5%Another common choice with a good safety profile in many in vitro systems.

Experimental Protocol: Co-solvent Screening

  • Prepare Stock Solutions: Prepare a high-concentration stock solution of this compound in 100% of each co-solvent you wish to test (e.g., 10 mM in DMSO, 10 mM in Ethanol, etc.).

  • Serial Dilutions: Serially dilute the stock solutions in the corresponding 100% co-solvent.

  • Assay Plate Preparation: Add a small, consistent volume of each diluted stock solution to your assay plate.

  • Final Dilution: Add your aqueous assay buffer to achieve the final desired compound concentrations. Ensure the final concentration of the co-solvent is the same across all wells and is at a level compatible with your assay.

  • Observe and Analyze: Visually inspect for precipitation and proceed with your assay. Always include a vehicle control with the same final concentration of the co-solvent.

Strategy 3: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part of the drug and presenting a more hydrophilic complex to the aqueous environment, thereby increasing its apparent solubility.[14][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and reduced toxicity compared to its parent β-cyclodextrin.

Experimental Protocol: Solubilization with HP-β-CD

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-50 mM).

  • Complex Formation:

    • Add the dry powder of this compound to the HP-β-CD solution to achieve your desired final concentration.

    • Alternatively, you can add a small volume of a concentrated DMSO stock of the compound to the HP-β-CD solution.

  • Incubation: Vortex or sonicate the mixture and allow it to incubate at room temperature for at least 1-2 hours to facilitate the formation of the inclusion complex.

  • Assay: Use the resulting solution in your assay. Remember to include a vehicle control containing the same concentration of HP-β-CD.

Workflow for Solubility Strategy Selection

start Start: Poorly Soluble This compound ph_adjust Strategy 1: pH Adjustment start->ph_adjust cosolvent Strategy 2: Co-solvents start->cosolvent cyclodextrin Strategy 3: Cyclodextrins start->cyclodextrin evaluate Evaluate Solubility and Assay Compatibility ph_adjust->evaluate cosolvent->evaluate cyclodextrin->evaluate success Successful Solubilization evaluate->success failure Inadequate Solubility or Assay Interference evaluate->failure If unsuccessful combine Consider Combination of Strategies failure->combine combine->ph_adjust combine->cosolvent combine->cyclodextrin

Caption: Selecting a solubility enhancement strategy.

Summary of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesConsiderations
pH Adjustment Increases the fraction of the more soluble ionized form of the compound.Simple, cost-effective, and can be highly effective for ionizable compounds.[9]The required pH may not be compatible with the biological assay system.[3]
Co-solvents Reduces the polarity of the aqueous medium, increasing the solubility of hydrophobic compounds.Easy to implement and a wide range of co-solvents are available.The co-solvent itself may affect the biological assay; concentration needs to be optimized.[7][8]
Cyclodextrins Encapsulates the hydrophobic compound in a hydrophilic shell, increasing its apparent solubility.[13]Generally have low toxicity and can be very effective.[2]Can be more expensive than other methods; may not be suitable for all compound structures.

Concluding Remarks

Improving the solubility of this compound is a critical step for obtaining reliable and reproducible data in your assays. The strategies outlined in this guide—pH adjustment, the use of co-solvents, and cyclodextrin complexation—provide a systematic approach to tackling this challenge. It is imperative to empirically test these methods to find the optimal conditions for your specific experimental setup. Always remember to include appropriate vehicle controls to ensure that the solubilization method itself is not influencing your results.

References

Technical Support Center: Troubleshooting Suzuki Coupling with Electron-Rich Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving electron-rich quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges and provide in-depth, field-proven insights to optimize your experimental outcomes.

The Challenge: Electron-Rich Quinolines in Suzuki Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its versatility. However, when working with electron-rich quinolines, researchers often encounter unique obstacles. The high electron density of the quinoline ring can render the carbon-halide bond less reactive towards oxidative addition, a critical step in the catalytic cycle. Furthermore, the Lewis basic nitrogen atom within the quinoline scaffold can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] This guide provides a structured approach to troubleshooting these specific issues.

Common Issues at a Glance
Issue Potential Causes Quick Solutions
Low to No Conversion 1. Inactive Catalyst2. Suboptimal Ligand3. Inappropriate Base4. Low Reaction Temperature5. Catalyst Poisoning by Quinoline Nitrogen1. Use a fresh catalyst and ligand.2. Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos).[1][3]3. Employ a stronger base like K₃PO₄ or Cs₂CO₃.[1][4]4. Incrementally increase the reaction temperature.5. Consider using a pre-catalyst or a different ligand system.
Protodeborylation of Boronic Acid 1. Harsh Reaction Conditions (High Temperature, Strong Base)2. Presence of Excess Water1. Lower the reaction temperature or use a milder base.2. Use a more stable boronic ester (e.g., pinacol ester).[1][5]3. Minimize water in the solvent system.
Dehalogenation of Starting Material 1. Presence of a Hydride Source2. Catalyst Decomposition1. Avoid protic solvents like alcohols.2. Use a more stable palladium pre-catalyst.[1]
Homocoupling of Boronic Acid 1. Presence of Oxygen2. Inefficient Transmetalation1. Ensure thorough degassing of solvents and a robust inert atmosphere.[1][5]2. Alter the base or solvent to improve boronate solubility and reactivity.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Reaction Setup & Optimization
Q1: My reaction with an electron-rich chloroquinoline shows no conversion. What is the most likely cause?

A1: The primary challenge with electron-rich chloroquinolines is the strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle difficult.[1][6] Standard palladium catalysts like Pd(PPh₃)₄ are often insufficient for this transformation.[1]

Troubleshooting Steps:

  • Catalyst & Ligand System: The choice of ligand is critical. For unreactive aryl chlorides, bulky and electron-rich phosphine ligands are necessary to facilitate oxidative addition.

    • Recommended Ligands: Buchwald ligands such as SPhos, XPhos, and RuPhos are highly effective.[1][3] These ligands promote the formation of the active catalytic species and accelerate the reaction.

    • Catalyst Precursors: Combine these ligands with palladium sources like Pd₂(dba)₃ or Pd(OAc)₂.[1] Pre-formed palladium complexes incorporating these ligands are also excellent choices.

  • Base Selection: The base activates the boronic acid, making it more nucleophilic for the transmetalation step.[4][7] For challenging couplings, a stronger base is often required.

    • Recommended Bases: Potassium phosphate (K₃PO₄) is frequently more effective than carbonates like K₂CO₃.[1][4] The solubility of the base is also a key factor to consider.

  • Inert Atmosphere: Ensure all solvents are thoroughly degassed and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation and homocoupling of the boronic acid.[1][2]

Q2: I'm observing significant protodeborylation of my boronic acid. How can I mitigate this side reaction?

A2: Protodeborylation is the undesired cleavage of the C-B bond, replacing it with a C-H bond.[8] This is a common side reaction, particularly with electron-rich or heteroaryl boronic acids, and is often promoted by harsh conditions.[4][8]

Troubleshooting Steps:

  • Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable than their corresponding boronic acids and are less prone to protodeborylation.[1][5][9]

  • Milder Conditions:

    • Temperature: Lower the reaction temperature.

    • Base: Switch to a milder base, such as KF or K₂CO₃, if the reaction still proceeds efficiently.[4]

  • Minimize Water: While some water is often necessary to dissolve the inorganic base, excess water can promote protodeborylation. Use anhydrous solvents where possible or minimize the amount of water in the solvent system.[1]

Catalyst & Ligand Issues
Q3: The nitrogen atom in my quinoline seems to be inhibiting the catalyst. What strategies can I employ to overcome this?

A3: The Lewis basic nitrogen in the quinoline ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2][10] This is a significant challenge when working with nitrogen-containing heterocycles.

Troubleshooting Steps:

  • Bulky Ligands: The use of sterically demanding ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos), can create a crowded environment around the palladium center.[2][3] This steric bulk can disfavor the coordination of the quinoline nitrogen, keeping the catalyst active.

  • N-Oxide Strategy: In some cases, converting the quinoline to its corresponding N-oxide can be an effective strategy. The N-oxide functionality alters the electronic properties of the ring and can prevent direct coordination of the nitrogen to the palladium catalyst.[11]

  • Ligand-to-Metal Ratio: Adjusting the ligand-to-palladium ratio can sometimes help. A higher ligand concentration can help to outcompete the quinoline for coordination sites on the palladium.

Q4: My reaction starts but then stalls, leaving unreacted starting material. What could be causing this?

A4: A stalled reaction often indicates catalyst deactivation during the reaction.[2]

Troubleshooting Steps:

  • Catalyst Stability: The active Pd(0) species can be unstable at high temperatures or in the presence of oxygen, leading to the formation of inactive palladium black.[2] Consider using a more robust pre-catalyst or slightly lowering the reaction temperature.

  • Ligand Degradation: Some phosphine ligands can be susceptible to oxidation or other degradation pathways. Ensure you are using high-purity ligands and maintaining a strictly inert atmosphere.

  • Reagent Insolubility: The starting material, boronic acid, or an intermediate may have poor solubility in the chosen solvent, causing it to precipitate out and halt the reaction.[2] Try a different solvent system to improve solubility.

Reaction Workup & Purification
Q5: I'm having difficulty removing residual palladium from my product. What are the best methods for purification?

A5: Residual palladium can be challenging to remove and can contaminate the final product.

Purification Strategies:

  • Filtration: After the reaction, filter the crude mixture through a pad of celite or silica gel to remove precipitated palladium black.[6]

  • Aqueous Workup: An aqueous workup with a solution of sodium sulfide can precipitate the palladium as palladium sulfide, which can then be filtered off.

  • Scavengers: Various commercial scavengers are available that are designed to bind and remove residual palladium from solution.

Experimental Protocols & Visualizations

General Protocol for Suzuki Coupling of an Electron-Rich Chloroquinoline

This protocol is a starting point and should be optimized for specific substrates.

Materials:

  • Electron-Rich Chloroquinoline (1.0 equiv)

  • Boronic Acid or Pinacol Ester (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chloroquinoline, boronic acid (or ester), palladium catalyst, ligand, and finely powdered base.

  • Add the anhydrous, degassed solvent via cannula or syringe.

  • Seal the flask and place it in a preheated oil bath (typically 80-110 °C).

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products OA Oxidative Addition TM Transmetalation RE Reductive Elimination Product Coupled Product (Ar-Ar') RE->Product Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl Ar-X PdII_Diaryl Ar-Pd(II)-Ar' L₂ PdII_Aryl->PdII_Diaryl Ar'-B(OR)₂ PdII_Diaryl->Pd0 Ar-Ar' ArylHalide Aryl Halide (Ar-X) ArylHalide->OA BoronicAcid Boronic Acid/Ester (Ar'-B(OR)₂) BoronicAcid->TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Low/No Yield? Check_Catalyst Catalyst/Ligand Active? Start->Check_Catalyst Yes Check_Base Base Appropriate? Check_Catalyst->Check_Base Yes Sol_Catalyst Use fresh catalyst. Switch to bulky, electron-rich ligand (e.g., SPhos). Check_Catalyst->Sol_Catalyst No Check_Temp Temperature Optimal? Check_Base->Check_Temp Yes Sol_Base Try a stronger base (e.g., K₃PO₄). Check_Base->Sol_Base No Check_Inert Inert Atmosphere? Check_Temp->Check_Inert Yes Sol_Temp Increase temperature incrementally. Check_Temp->Sol_Temp No Sol_Inert Thoroughly degas solvents. Check_Inert->Sol_Inert No

Caption: A decision tree to guide troubleshooting for low-yielding reactions.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 6-Iodoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the palladium-catalyzed cross-coupling of 6-iodoquinolin-4-ol. Our focus is on providing not just solutions, but the underlying scientific rationale to empower your experimental design and optimization.

Section 1: Core Concepts & Initial Strategy

The cross-coupling of this compound presents a unique set of challenges primarily stemming from the electronic properties of the quinoline ring and the presence of the 4-hydroxyl group. The quinoline nitrogen, with its lone pair of electrons, can act as a ligand, potentially poisoning the palladium catalyst by coordinating to the metal center and forming inactive species[1]. Furthermore, the acidic proton of the 4-ol substituent can react with strong bases, influencing solubility and potentially leading to undesired side reactions.

This guide will help you navigate these challenges to achieve high-yield, reproducible results.

FAQ: Where do I even begin with catalyst selection?

Answer: Your starting point depends on the bond you intend to form. For a first-pass screening, a robust, general-purpose catalyst system is recommended before moving to more specialized options. The C-I bond in 6-iodoquinoline is highly reactive, making it an excellent substrate for oxidative addition, the first step in most cross-coupling catalytic cycles[2].

Below is a decision-making workflow for initial catalyst screening.

Catalyst_Selection_Workflow start_node Desired Bond Formation? cc_node C(sp2)-C(sp2) or C(sp2)-C(sp) start_node->cc_node C-C cn_node C(sp2)-N start_node->cn_node C-N co_node C(sp2)-O start_node->co_node C-O suzuki Suzuki-Miyaura (Boronic Acids/Esters) cc_node->suzuki Coupling Partner? sonogashira Sonogashira (Terminal Alkynes) cc_node->sonogashira heck Heck (Alkenes) cc_node->heck bwh Buchwald-Hartwig (Amines) cn_node->bwh bwo Buchwald-Hartwig (Alcohols) co_node->bwo reaction_node reaction_node s_cat Pd(OAc)2 / SPhos or Pd(PPh3)4 suzuki->s_cat Recommended Catalyst so_cat Pd(PPh3)4 / CuI sonogashira->so_cat Recommended Catalyst h_cat Pd(OAc)2 heck->h_cat Recommended Catalyst bwh_cat Pd2(dba)3 / XPhos or BrettPhos bwh->bwh_cat Recommended Catalyst bwo_cat Pd2(dba)3 / DavePhos bwo->bwo_cat Recommended Catalyst catalyst_node catalyst_node

Caption: Initial catalyst selection workflow for this compound.

Section 2: Suzuki-Miyaura Coupling Troubleshooting

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds and is often the first choice for this transformation due to the stability and low toxicity of boronic acid reagents[3].

FAQ: My Suzuki coupling reaction is stalled or shows no conversion. What are the likely causes?

Answer: Failure to initiate a Suzuki coupling with this compound often points to one of three primary issues: catalyst poisoning, inefficient catalyst activation, or suboptimal base/solvent selection.

Troubleshooting Steps:

  • Combat Catalyst Poisoning: The quinoline nitrogen is the most probable culprit[1].

    • Causality: The nitrogen's lone pair coordinates to the palladium center, forming an off-cycle, inactive complex. This prevents the catalyst from participating in the oxidative addition step.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands create a sterically hindered environment around the palladium atom, physically blocking the larger quinoline substrate from coordinating directly. This allows the smaller aryl iodide moiety to access the catalyst for oxidative addition.

    • Recommended Ligands: SPhos, XPhos, RuPhos[1].

  • Ensure Efficient Catalyst Activation: Most protocols use a stable Pd(II) precatalyst (e.g., Pd(OAc)₂) which must be reduced in situ to the active Pd(0) species[4].

    • Causality: If this reduction is slow or incomplete, the catalytic cycle cannot begin.

    • Solution:

      • Use a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in situ reduction step[1].

      • Alternatively, use modern palladacycle precatalysts (e.g., SPhos G3) which are designed for rapid and clean generation of the active Pd(0) catalyst[5].

  • Optimize the Base and Solvent System: The 4-ol group's acidity requires careful base selection.

    • Causality: Strong organic bases like NaOtBu can deprotonate the hydroxyl group, changing the substrate's solubility and electronic properties. While the Suzuki reaction requires a base to activate the boronic acid for transmetalation, an overly strong base can be detrimental[6].

    • Solution: Start with a moderately weak, inorganic base. Potassium phosphate (K₃PO₄) is an excellent first choice as it is effective in activating the boronic acid without aggressively deprotonating the phenol. Cesium carbonate (Cs₂CO₃) is another strong alternative.

    • Solvent Choice: A polar aprotic solvent is typically best. A mixture of 1,4-Dioxane and water (e.g., 10:1) is a standard starting point that balances reagent solubility and promotes the activity of inorganic bases[2].

Data Summary: Recommended Starting Conditions for Suzuki Coupling

ComponentRecommendation 1 (Robust)Recommendation 2 (Classic)
Aryl Halide This compound (1.0 eq)This compound (1.0 eq)
Boronic Acid Arylboronic Acid (1.2-1.5 eq)Arylboronic Acid (1.2-1.5 eq)
Pd Source Pd(OAc)₂ (1-2 mol%)Pd(PPh₃)₄ (3-5 mol%)
Ligand SPhos (2-4 mol%)None (included in catalyst)
Base K₃PO₄ (2.0-3.0 eq)Na₂CO₃ (2M aq. solution)
Solvent 1,4-Dioxane / H₂O (10:1)Toluene / Ethanol (4:1)
Temperature 80-100 °C90 °C

Section 3: Buchwald-Hartwig Amination Troubleshooting

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation[7][8]. Similar to the Suzuki reaction, catalyst inhibition by the quinoline nitrogen is a primary concern.

FAQ: I'm attempting a Buchwald-Hartwig amination and observing significant amounts of hydrodehalogenation (replacement of Iodine with Hydrogen). Why is this happening?

Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings and typically indicates that the catalytic cycle is being diverted after the oxidative addition step.

BWH_Troubleshooting start Reaction Observation: Significant Hydrodehalogenation cause1 Cause 1: Slow Amine Coordination / Deprotonation start->cause1 cause2 Cause 2: β-Hydride Elimination from Amide start->cause2 sol3 Solution: Ensure Anhydrous Conditions start->sol3 sol1 Solution: Use a Stronger, Non-Nucleophilic Base (e.g., LHMDS, NaOtBu) cause1->sol1 sol2 Solution: Switch to a More Bulky Ligand (e.g., BrettPhos) cause2->sol2 solution_node solution_node exp1 Rationale: A stronger base accelerates the formation of the palladium-amido complex, making it kinetically competitive with decomposition pathways. sol1->exp1 exp2 Rationale: Bulky ligands promote reductive elimination (the desired step) and can disfavor competing side reactions like β-hydride elimination. sol2->exp2 exp3 Rationale: Trace water can be a proton source for the hydrodehalogenation side reaction. sol3->exp3 explanation_node explanation_node

Caption: Troubleshooting hydrodehalogenation in Buchwald-Hartwig amination.

Detailed Explanation:

  • Slow Amine Deprotonation: After oxidative addition of this compound to Pd(0), the amine must coordinate to the Pd(II) center and be deprotonated by the base to form the key palladium-amido intermediate[9]. If this process is slow, the Ar-Pd(II)-I intermediate has a longer lifetime, increasing the chance of it being intercepted by a proton source (like trace water) to give the hydrodehalogenated product.

    • Solution: Use a stronger, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is the classic choice for Buchwald-Hartwig reactions. While it will also deprotonate the 4-ol, its primary role is to facilitate the rapid formation of the palladium-amido complex, pushing the reaction toward the desired product[10].

  • Competing β-Hydride Elimination: This is an unproductive side reaction where the palladium-amido complex decomposes before reductive elimination can occur[7].

    • Solution: Judicious ligand choice is critical. Bulky, electron-rich phosphine ligands are known to accelerate the rate of reductive elimination, which is the final, product-forming step of the catalytic cycle[11]. By making the desired step faster, competing side reactions are minimized.

    • Recommended Ligands: For primary amines, BrettPhos is an excellent choice. For secondary amines, consider XPhos or RuPhos[9][10].

Section 4: Sonogashira and Heck Coupling Protocols

These reactions are fundamental for introducing alkyne and alkene functionalities, respectively.

FAQ: What are reliable starting conditions for a Sonogashira coupling with this compound?

Answer: The Sonogashira coupling typically requires a palladium catalyst and a copper(I) co-catalyst[12][13]. The copper co-catalyst facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium center[14].

Protocol: Sonogashira Coupling of this compound

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₄ (3 mol%), and Copper(I) Iodide (CuI) (5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere[5].

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add a degassed solvent such as THF or DMF. Then, add the terminal alkyne (1.2 eq) followed by a degassed amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl to remove copper salts, followed by a brine wash. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

FAQ: My Heck reaction has poor regioselectivity. How can I control it?

Answer: The Heck reaction couples the aryl halide with an alkene[15][16]. For terminal alkenes, the coupling can occur at either the α or β position of the double bond.

  • Causality: The regioselectivity is primarily governed by sterics during the migratory insertion step of the catalytic cycle. The aryl group on the palladium complex will typically add to the less sterically hindered carbon of the alkene[17].

  • Solution:

    • For Styrenes and Acrylates: You will almost exclusively observe coupling at the β-position, leading to the trans-substituted alkene product. This is a highly reliable and selective transformation[15].

    • For Aliphatic Alkenes: Selectivity can be an issue. Using bulky phosphine ligands can sometimes enhance selectivity. Alternatively, if the reaction is intramolecular, the regioselectivity is often excellent due to conformational constraints[17]. For standard intermolecular reactions, using an alkene with an electron-withdrawing group is the most reliable way to ensure high regioselectivity.

References

Technical Support Center: Minimizing Homocoupling in Sonogashira Reactions of 6-Iodoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Sonogashira cross-coupling reactions, specifically focusing on the substrate 6-iodoquinolin-4-ol. Our goal is to provide in-depth, actionable troubleshooting advice to help you minimize the formation of undesired homocoupled byproducts and maximize the yield of your target compound.

Introduction: The Challenge of Homocoupling with this compound

The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] However, a common and often frustrating side reaction is the homocoupling of the terminal alkyne, also known as Glaser coupling, which leads to the formation of a symmetrical 1,3-diyne dimer.[3][4] This side reaction is particularly problematic as it consumes the alkyne, reduces the yield of the desired product, and complicates purification.[4]

The substrate this compound presents a unique set of challenges. The quinoline moiety can coordinate with the palladium catalyst, potentially altering its reactivity. Furthermore, the hydroxyl group can influence the solubility and basicity of the reaction environment. This guide will provide a structured approach to troubleshooting and optimizing your Sonogashira reaction to suppress homocoupling.

Understanding the Root Cause: The Competing Catalytic Cycles

To effectively troubleshoot, it is crucial to understand the underlying mechanisms. The Sonogashira reaction involves two interconnected catalytic cycles: the palladium cycle and the copper cycle.[1][5] Homocoupling arises primarily from the copper-catalyzed oxidative dimerization of the alkyne.[1][3]

Sonogashira_vs_Glaser cluster_0 Sonogashira Cycle (Desired) cluster_1 Glaser-Hay Homocoupling (Undesired) Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-I Ar-Pd(II)-I Ar-Pd(II)-I Oxidative\nAddition->Ar-Pd(II)-I Transmetalation Transmetalation Ar-Pd(II)-I->Transmetalation Cu-C≡C-R Ar-Pd(II)-C≡C-R Ar-Pd(II)-C≡C-R Transmetalation->Ar-Pd(II)-C≡C-R Reductive\nElimination Reductive Elimination Ar-Pd(II)-C≡C-R->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-C≡C-R Cu(I) Cu(I) π-Complex\nFormation π-Complex Formation Cu(I)->π-Complex\nFormation R-C≡C-H Cu-Acetylide Cu-Acetylide π-Complex\nFormation->Cu-Acetylide Cu-Acetylide->Transmetalation Oxidative\nDimerization Oxidative Dimerization Cu-Acetylide->Oxidative\nDimerization O₂ R-C≡C-C≡C-R R-C≡C-C≡C-R Oxidative\nDimerization->R-C≡C-C≡C-R caption Fig 1. Competing Sonogashira and Glaser-Hay Pathways.

Caption: The Sonogashira cycle and the competing Glaser homocoupling pathway.

As illustrated in Figure 1, the key intermediate, copper acetylide, can either undergo transmetalation with the palladium complex to proceed down the desired Sonogashira pathway or be diverted to the undesired oxidative dimerization in the presence of an oxidant, typically oxygen.[3]

Frequently Asked Questions & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the common problems and critical parameters influencing the outcome of your Sonogashira reaction with this compound.

Q1: My primary side product is the homocoupled diyne. What is the most critical first step to minimize it?

A1: Rigorous exclusion of oxygen is paramount. The Glaser homocoupling is an oxidative process, and its primary driver is the presence of oxygen.[3][4]

Troubleshooting Workflow: Ensuring Anaerobic Conditions

Anaerobic_Workflow start Start prep_glassware Flame-dry all glassware under vacuum. start->prep_glassware cool_inert Cool to room temperature under a positive pressure of inert gas (Ar or N₂). prep_glassware->cool_inert degas_solvents Degas all solvents and liquid reagents (e.g., amine base) via freeze-pump-thaw cycles (min. 3x) or by sparging with inert gas for 30-60 minutes. cool_inert->degas_solvents add_solids Add solid reagents (this compound, catalyst, CuI) to the flask under a counterflow of inert gas. degas_solvents->add_solids add_liquids Add degassed solvents and liquid reagents via syringe. add_solids->add_liquids run_reaction Maintain a positive pressure of inert gas throughout the reaction (e.g., using a balloon). add_liquids->run_reaction end Proceed with Reaction run_reaction->end

Caption: Workflow for establishing and maintaining anaerobic reaction conditions.

Experimental Protocol: Standard Degassing Procedure

  • Glassware Preparation: Assemble and flame-dry all glassware under high vacuum and then cool to room temperature under a positive pressure of high-purity argon or nitrogen.

  • Reagent Degassing: Subject all solvents and liquid amines to a minimum of three freeze-pump-thaw cycles.

  • Reaction Setup: To the flame-dried flask, add the this compound, palladium catalyst, and copper(I) iodide under a positive flow of inert gas.

  • Solvent Addition: Add the degassed solvent and amine base via a syringe.

  • Reaction Execution: Finally, add the terminal alkyne and proceed with the reaction under a constant positive pressure of inert gas.

Some studies have also shown that using a dilute hydrogen atmosphere can effectively reduce homocoupling by consuming residual oxygen.[6][7]

Q2: I am already using stringent anaerobic techniques, but homocoupling is still significant. Should I consider a copper-free protocol?

A2: Yes, eliminating the copper co-catalyst is the most direct way to prevent Glaser coupling. [1][4] Copper-free Sonogashira reactions have been developed specifically to circumvent this issue.[1][8][9]

While the reaction may be slower, the absence of the copper catalyst shuts down the primary pathway for alkyne dimerization.[10] This approach is particularly advantageous when dealing with sensitive substrates or when purification from the diyne byproduct is challenging.[1]

Experimental Protocol: Copper-Free Sonogashira Coupling

  • Reagent Preparation: Ensure all reagents and solvents are pure and rigorously degassed as described in the previous section.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).

  • Base and Solvent Addition: Add an appropriate base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 mmol) and the degassed solvent (e.g., 1,4-dioxane or DMF).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) via syringe.

  • Reaction: Stir the mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify via column chromatography.

Q3: Which palladium catalyst and ligand combination is best for minimizing homocoupling with this compound?

A3: The choice of catalyst and ligand is critical, especially in copper-free systems. For challenging substrates, more advanced catalytic systems are often required.

  • Palladium Precatalysts: While standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly used, they may not be optimal.[1][11] Consider using more active precatalysts such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with a specific ligand.

  • Ligands: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.

    • Bulky, Electron-Rich Phosphines: Ligands like SPhos, XPhos, or P(t-Bu)₃ are often effective in promoting the desired cross-coupling over side reactions.[12][13] They can facilitate the oxidative addition step, which is often rate-limiting, especially with less reactive aryl halides.[3][14]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can form very stable and active palladium complexes, making them excellent candidates for challenging couplings.[13]

Data Summary: Recommended Catalyst Systems

Catalyst SystemKey FeaturesTypical Loading (mol%)Reference
Pd(OAc)₂ / SPhosHighly active for a broad range of substrates.Pd: 1-2, Ligand: 2-4[12]
Pd₂(dba)₃ / P(t-Bu)₃Effective for room temperature couplings of aryl bromides.Pd: 1-2, Ligand: 2-4[2]
PdCl₂(CH₃CN)₂ / CataCXium AGood for copper-free and amine-free conditions.Pd: 0.5-1, Ligand: 1-2[12]
Pd(PPh₃)₄Classical, widely used catalyst.2-5[1][11]
Q4: How do the base and solvent affect the extent of homocoupling?

A4: The base and solvent create the reaction environment and can significantly influence the reaction outcome.

  • Base Selection: The base is required to deprotonate the terminal alkyne.[1][15]

    • Amine Bases: Triethylamine (Et₃N) and diisopropylamine (DIPA) are common choices. Secondary amines like DIPA or piperidine are sometimes more effective than tertiary amines.[1] However, an excess of amine can sometimes be detrimental.

    • Inorganic Bases: In copper-free systems, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often preferred.[12][16] They are less likely to coordinate to the palladium center and can be more effective in certain solvent systems. The use of an aqueous solution of K₂CO₃ in DMF has been shown to yield a purer product in some cases.[17]

  • Solvent Choice: The solvent affects the solubility of reagents and the stability of catalytic intermediates.

    • Amine as Solvent: Using an amine base like Et₃N as the solvent or co-solvent is a classic approach.[1]

    • Aprotic Polar Solvents: DMF, THF, 1,4-dioxane, and acetonitrile are frequently used.[16][18] The choice can be substrate-dependent. Some anecdotal evidence suggests that THF may promote the formation of palladium black (catalyst decomposition), so alternatives like dioxane or DMF might be considered if this is observed.[15][19][20]

Troubleshooting Logic: Base and Solvent Selection

Base_Solvent_Logic start High Homocoupling Observed is_copper_free Is the reaction copper-free? start->is_copper_free amine_base Using Amine Base (e.g., Et₃N, DIPA) is_copper_free->amine_base No (Cu-catalyzed) inorganic_base Using Inorganic Base (e.g., K₂CO₃, Cs₂CO₃) is_copper_free->inorganic_base Yes (Cu-free) switch_amine Switch to a secondary amine (e.g., DIPA) or reduce amine concentration. amine_base->switch_amine solvent_check Is catalyst decomposition (black ppt) observed? switch_amine->solvent_check change_base_solvent Try a different inorganic base or solvent system (e.g., K₃PO₄ in dioxane). inorganic_base->change_base_solvent change_base_solvent->solvent_check change_solvent Switch solvent (e.g., from THF to DMF or dioxane). solvent_check->change_solvent Yes optimize_temp Optimize reaction temperature. solvent_check->optimize_temp No change_solvent->optimize_temp end Improved Selectivity optimize_temp->end

Caption: Decision tree for optimizing base and solvent to reduce homocoupling.

Summary and Key Takeaways

Minimizing homocoupling in the Sonogashira reaction of this compound requires a systematic approach that addresses the root causes of this side reaction.

  • Prioritize Anaerobic Conditions: The exclusion of oxygen is the single most important factor in suppressing Glaser coupling.

  • Consider Copper-Free Protocols: Eliminating the copper co-catalyst is a highly effective strategy to completely avoid homocoupling.

  • Optimize the Catalytic System: Employ modern, bulky, electron-rich phosphine or NHC ligands with active palladium precatalysts.

  • Fine-Tune Reaction Parameters: Systematically evaluate the effects of different bases (amine vs. inorganic) and solvents to find the optimal conditions for your specific substrate.

By carefully controlling these parameters, you can significantly improve the efficiency and selectivity of your Sonogashira couplings, leading to higher yields and simpler purifications in your synthesis of quinoline-based compounds.

References

Technical Support Center: N-Alkylation of 6-Iodoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the N-alkylation of 6-iodoquinolin-4-ol. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this important scaffold. The N-alkylation of quinolin-4-one systems is a cornerstone reaction in the synthesis of numerous pharmacologically active molecules, yet it presents a unique set of challenges rooted in the inherent chemical nature of the substrate.[1][2][3] This guide provides in-depth, field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate these complexities and achieve successful, reproducible outcomes.

Core Concepts: The Challenge of the Ambident Nucleophile

The primary difficulty in the N-alkylation of this compound arises from its existence in tautomeric forms: the quinolin-4-ol and the 4-quinolone form. Upon deprotonation with a base, an ambident anion is generated, with negative charge density on both the nitrogen (N1) and the oxygen (O4) atoms. This allows for two possible reaction pathways with an alkylating agent: the desired N-alkylation and the competing O-alkylation.[4][5]

Controlling the regioselectivity of this reaction is paramount. The outcome is delicately balanced and highly dependent on the choice of solvent, base, counter-ion, alkylating agent, and temperature.

G cluster_start Starting Material cluster_products Potential Products Start This compound Base Deprotonation (+ Base) Start->Base Anion Ambident Anion (Resonance Stabilized) Base->Anion AlkylatingAgent + Alkyl Halide (R-X) Anion->AlkylatingAgent Nucleophilic Attack N_Product N-Alkylated Product (1-Alkyl-6-iodoquinolin-4-one) O_Product O-Alkylated Product (4-Alkoxy-6-iodoquinoline) AlkylatingAgent->N_Product N-Attack (Generally favored in polar aprotic solvents) AlkylatingAgent->O_Product O-Attack (Can be favored under certain conditions)

Caption: Reaction pathways for the alkylation of this compound.

Troubleshooting Guide

This section addresses common problems encountered during the N-alkylation of this compound in a practical, question-and-answer format.

Problem 1: Low or No Conversion of Starting Material

Q: My reaction has stalled. TLC analysis shows mostly unreacted this compound after several hours. What are the likely causes and how can I fix it?

A: This is a frequent issue, often stemming from one of three factors: insufficient deprotonation, poor solubility, or low reactivity.

  • Assess Your Base: The pKa of the N-H proton in 4-quinolones is typically in the range of 11-12. Your base must be strong enough to effectively deprotonate the nitrogen.

    • Weak Bases (e.g., Triethylamine): Generally insufficient for this substrate.

    • Moderate Bases (e.g., K₂CO₃, Cs₂CO₃): These are often the best choice for achieving high N-selectivity.[5][6] However, they are solids and require vigorous stirring and sometimes elevated temperatures to be effective. Ensure your carbonate is finely powdered and anhydrous.

    • Strong Bases (e.g., NaH, KH, tBuOK): While very effective for deprotonation, they can sometimes reduce N-selectivity and increase the risk of side reactions.[7] Use with caution and at low temperatures initially.

  • Tackle Solubility: this compound has poor solubility in many common organic solvents.[8] If the substrate is not in solution, the reaction will be extremely slow.

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are excellent choices as they can dissolve the substrate and its salt.[9] Acetonitrile is another good option, though solubility may be lower.

    • Temperature: Gently heating the reaction mixture (e.g., to 40-80°C) can significantly improve both solubility and reaction rate.[10] Monitor for potential decomposition at higher temperatures.

  • Evaluate the Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride, the reaction will be much slower than with an alkyl iodide. Consider converting the chloride or bromide to the more reactive iodide in situ by adding a catalytic amount of NaI or KI (Finkelstein reaction).

G Start Low / No Conversion Q1 Is the base strong enough? Start->Q1 Q2 Is the substrate fully dissolved? Q1->Q2 Yes Sol1 Use stronger base (e.g., K₂CO₃ -> NaH) or increase equivalents. Q1->Sol1 No Q3 Is the alkylating agent reactive enough? Q2->Q3 Yes Sol2 Switch to polar aprotic solvent (DMF, DMSO) and/or increase temperature. Q2->Sol2 No Sol3 Use more reactive halide (R-I) or add catalytic NaI. Q3->Sol3 No Success Reaction Proceeds Q3->Success Yes Sol1->Q2 Sol2->Q3 Sol3->Success

Caption: Troubleshooting workflow for low reaction conversion.

Problem 2: Poor N- vs. O-Alkylation Selectivity

Q: My reaction works, but I'm getting a significant amount of the O-alkylated isomer. How can I improve the selectivity for the N-alkylated product?

A: This is the most critical challenge. Improving N-selectivity requires fine-tuning the reaction conditions to favor attack from the "softer" nitrogen nucleophile over the "harder" oxygen nucleophile, according to Hard and Soft Acids and Bases (HSAB) theory.

FactorTo Favor N-Alkylation (Soft-Soft Interaction)To Favor O-Alkylation (Hard-Hard Interaction)Rationale
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile)Polar Protic (Ethanol, Methanol)Aprotic solvents solvate the cation but leave the anion relatively "bare," exposing the softer, more polarizable N atom. Protic solvents hydrogen-bond with the oxygen, making it less available.
Base/Counter-ion K₂CO₃, Cs₂CO₃NaH, KHCarbonates are less dissociating, promoting an "ion pair" where the cation is associated with the oxygen, leaving the nitrogen more available for attack. Stronger bases create a "freer" anion where the harder oxygen can attack more readily.
Alkylating Agent Primary Alkyl Iodides or Bromides (R-I, R-Br)Alkyl Sulfates (R₂SO₄), Alkyl Tosylates (R-OTs)Alkyl halides are softer electrophiles, preferring reaction at the softer nitrogen site. Sulfates and tosylates are harder electrophiles, which have a greater affinity for the harder oxygen site.[11][12]
Temperature Lower Temperature (0°C to RT)Higher TemperatureLower temperatures generally increase selectivity by favoring the kinetic product, which is often the N-alkylated isomer.

Practical Strategy: To maximize N-alkylation, a good starting point is to use 1.2 equivalents of a primary alkyl bromide with 2-3 equivalents of potassium carbonate (K₂CO₃) in anhydrous DMF at room temperature, potentially warming to 40-50°C if the reaction is slow.[10]

Problem 3: Difficult Product Purification

Q: I'm struggling to separate the N- and O-alkylated products by column chromatography. Do you have any tips?

A: Separation can be challenging due to the similar polarities of the isomers.

  • Chromatography System:

    • The N-alkylated product (a quinolone) is typically more polar than the O-alkylated isomer (a quinoline). It should have a lower Rf value on silica gel.

    • Start with a hexane/ethyl acetate gradient. If separation is poor, switch to a dichloromethane/methanol system, which often provides better resolution for heterocyclic compounds.

    • Using a high-quality silica gel with a smaller particle size can significantly improve separation.

  • Byproduct-Specific Issues:

    • Mitsunobu Reaction: If you used a Mitsunobu reaction, the major byproduct is triphenylphosphine oxide (TPPO).[13] TPPO can be difficult to remove. One method is to concentrate the crude mixture, dissolve it in a minimal amount of dichloromethane, and add a large volume of cold diethyl ether or pentane to precipitate the TPPO, which can then be filtered off.[10]

  • Recrystallization: If your N-alkylated product is a solid, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or acetonitrile) can be a highly effective method for removing small amounts of the O-alkylated isomer and other impurities.

Frequently Asked Questions (FAQs)

Q: What are the recommended starting conditions for a classical N-alkylation of this compound?

A: A robust starting point is as follows:

  • Substrate: this compound (1.0 eq)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq), finely powdered

  • Alkylating Agent: Alkyl Bromide or Iodide (1.2-1.5 eq)

  • Solvent: Anhydrous DMF

  • Temperature: Stir at room temperature for 1 hour, then heat to 50-60°C.

  • Monitoring: Track progress by TLC (e.g., 9:1 DCM/MeOH) or LC-MS.

Q: When should I consider using Phase Transfer Catalysis (PTC) for this reaction?

A: PTC is an excellent "green chemistry" alternative, particularly for larger-scale reactions.[14] It is useful when you want to avoid dipolar aprotic solvents like DMF.[15] A typical PTC system would involve the substrate and an inorganic base (like K₂CO₃) in a non-polar solvent like toluene, with a catalytic amount of a phase transfer agent like tetrabutylammonium bromide (TBAB).[16] The TBAB transports the deprotonated quinolone anion into the organic phase to react with the alkyl halide.

Q: Is the Mitsunobu reaction a good choice for N-alkylation of this substrate?

A: The Mitsunobu reaction should be approached with caution for this specific transformation. While it's a powerful method for alkylating N-H bonds under mild, neutral conditions, it has been shown to favor O-alkylation for quinolinol and isoquinolinol systems.[4][17] The reaction proceeds via a different mechanism that can favor attack at the more sterically accessible oxygen. It should only be considered if classical methods fail and you are prepared to screen conditions carefully to optimize for N-alkylation.

Q: How can I confirm that I have synthesized the N-alkylated product and not the O-alkylated isomer?

A: Spectroscopic analysis is definitive.

TechniqueN-Alkylated Product (Quinolone)O-Alkylated Product (Quinoline)
¹H NMR The N-CH₂ protons typically appear around 4.0-5.0 ppm.The O-CH₂ protons are more deshielded and appear further downfield, typically >5.0 ppm.
¹³C NMR A characteristic C=O (carbonyl) signal will be present around 170-180 ppm.No C=O signal in that region. Instead, a C-O signal will be present further upfield.
IR Spec. A strong carbonyl (C=O) stretch will be visible around 1620-1650 cm⁻¹.Absence of a strong carbonyl peak in this region. C-O ether stretches will be present (~1250 cm⁻¹).
2D NMR An HMBC experiment will show a correlation between the N-CH₂ protons and the C2 and C8a carbons of the quinolone ring system.[5]An HMBC experiment will show a correlation between the O-CH₂ protons and the C4 carbon.

Detailed Experimental Protocols

Protocol 1: Classical N-Alkylation using K₂CO₃/DMF

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and anhydrous DMF.

  • Add finely powdered anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add the alkyl halide (1.2 eq) dropwise.

  • Heat the reaction mixture to 50-60°C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: N-Alkylation via Phase Transfer Catalysis (PTC)

  • To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (3.0 eq), tetrabutylammonium bromide (TBAB, 0.1 eq), and toluene.

  • Add the alkyl halide (1.2 eq).

  • Heat the mixture to 80-90°C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, filter off the inorganic salts, and wash the solid with toluene.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water to remove any remaining catalyst.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by silica gel column chromatography.

References

Recrystallization techniques for purifying 6-Iodoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of 6-Iodoquinolin-4-ol (CAS: 342617-07-6). This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound and require a high degree of purity for their applications. As a key intermediate in various synthetic pathways, obtaining this compound in a highly pure, crystalline form is critical for downstream success.

This guide provides answers to frequently encountered challenges, detailed troubleshooting protocols, and the scientific rationale behind each recommended step.

Frequently Asked Questions (FAQs)

Q1: My this compound sample won't crystallize from solution, even after cooling in an ice bath. What's going wrong?

A: This is one of the most common issues in recrystallization and typically points to one of two scenarios: you've used too much solvent, or the solution is supersaturated.[1][2]

  • Causality—Excess Solvent: The principle of recrystallization relies on the differential solubility of your compound at hot and cold temperatures.[3] If an excessive volume of solvent is used, the solution may not become saturated upon cooling, thus preventing crystallization. Even at low temperatures, the compound will have some finite solubility, and if the concentration is below this threshold, it will remain in the mother liquor.[3][4]

  • Causality—Supersaturation: Sometimes, a solution can cool below its saturation point without forming crystals, a state known as supersaturation.[4] Crystal formation requires nucleation, which is the initial assembly of molecules into an ordered lattice.[2] This process can be kinetically slow.

Troubleshooting Steps:

  • Induce Nucleation: Try scratching the inside surface of the flask with a glass rod just below the solvent line.[4][5] This action can release microscopic scratches of glass that serve as nucleation sites for crystal growth.[6]

  • Seed Crystals: If you have a small amount of pure, solid this compound, add a single tiny crystal to the supersaturated solution. This "seed crystal" provides a template for further crystal lattice formation.[4][5]

  • Reduce Solvent Volume: If nucleation techniques fail, it is highly likely that too much solvent was used.[2][4] Gently heat the solution to boiling and evaporate a portion of the solvent. Allow the solution to cool again. You may need to determine the correct solvent volume by trial and error.[5] Once the volume is reduced, let it cool slowly to encourage crystal formation.

Q2: My this compound has "oiled out," forming a liquid layer instead of solid crystals. How do I fix this?

A: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[1][5] This is common for compounds with lower melting points or when a solution is highly concentrated. The resulting oil is an impure liquid phase of your compound and can be difficult to crystallize.

  • Causality: The solubility of this compound in your chosen solvent system is likely too low at the boiling point of the solvent, causing it to separate prematurely as a molten liquid upon the slightest cooling.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Reheat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent to increase the total volume.[1][4] This ensures the solution remains unsaturated at a higher temperature, allowing it to cool further before precipitation begins, hopefully below the compound's melting point.

  • Slower Cooling: Rapid cooling encourages oiling out. Once the oil is redissolved, allow the flask to cool to room temperature as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can be effective. Avoid moving directly to an ice bath.[7]

  • Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Consider a solvent with a lower boiling point or switch to a mixed-solvent system where the solubility can be more finely controlled.[7]

Q3: What is the best solvent system for recrystallizing this compound?

A: The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[6] Given the structure of this compound—a polar quinolinol core with a large, somewhat non-polar aromatic system—a single solvent is often not ideal. Polar solvents may dissolve it too well even when cold, while non-polar solvents may not dissolve it sufficiently even when hot.

Therefore, a mixed-solvent system is often the most effective approach.[5][8]

  • Recommended Approach (Solvent/Antisolvent):

    • Dissolve the crude this compound in a minimum amount of a hot "good" solvent in which it is readily soluble (e.g., ethanol, methanol, or acetone).[9]

    • While the solution is still hot, add a "poor" solvent (an antisolvent, in which the compound is insoluble, like water or hexane) dropwise until you observe persistent cloudiness (turbidity).[9][10] This indicates the solution is now saturated.

    • Add a few more drops of the hot "good" solvent to just redissolve the cloudiness, ensuring the solution is perfectly saturated at that temperature.[9]

    • Allow the solution to cool slowly and undisturbed to promote the growth of pure crystals.

Solvent ClassExample SolventsSuitability for this compoundRationale & B.P. (°C)
Polar Protic WaterPoor solvent / Good AntisolventThe hydroxyl group provides some affinity, but the large aromatic structure limits solubility.[8] B.P: 100°C.[5]
Methanol / EthanolGood "Good" SolventThe alcohol functional group effectively dissolves the polar quinolinol moiety.[6] B.P: 65°C / 78°C.[5]
Polar Aprotic AcetoneGood "Good" SolventA generally useful solvent for many organic compounds. B.P: 56°C.[5]
Ethyl AcetateModerate "Good" SolventOften a good choice for compounds with intermediate polarity. B.P: 77°C.[5]
Non-Polar Hexane / ToluenePoor Solvent / Good AntisolventUnlikely to dissolve the polar quinolinol structure effectively.[5] Toluene is effective for aromatic compounds but may be too strong a solvent here. B.P: 69°C / 111°C.[5]
Q4: The final yield of my purified this compound is very low. How can I improve recovery?

A: A low yield is a frustrating but solvable problem. It indicates that a significant portion of your compound was lost during the process.

  • Causality & Troubleshooting:

    • Excessive Solvent: As discussed in Q1, using too much solvent is a primary cause of low yield, as a larger amount of the product will remain dissolved in the mother liquor.[3][4] Solution: Use the minimum amount of hot solvent necessary for complete dissolution.[3]

    • Premature Crystallization: If the compound crystallizes during hot filtration (to remove insoluble impurities), you will lose product on the filter paper.[1] Solution: Use a slight excess of hot solvent before filtration and pre-heat the funnel and filter paper with hot solvent.[10] The excess solvent can be boiled off after filtration.[1]

    • Washing with Warm Solvent: Washing the collected crystals with room temperature or warm solvent will redissolve some of your product.[3] Solution: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered mother liquor without significant product loss.[3][6]

    • Incomplete Crystallization: Cooling may not have been sufficient. Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the solid from the solution.[5][6]

Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing the most common issues encountered during the recrystallization of this compound.

Recrystallization_Troubleshooting start Experiment Start: Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool outcome Observe Outcome cool->outcome crystals Pure Crystals Formed (SUCCESS) outcome->crystals Ideal no_crystals Problem: No Crystals Form outcome->no_crystals Common oiling_out Problem: Compound 'Oils Out' outcome->oiling_out Common low_yield Problem: Low Yield outcome->low_yield Common nc_q1 Is solution supersaturated? no_crystals->nc_q1 oo_q1 Cooling too fast or solution too concentrated? oiling_out->oo_q1 ly_q1 Review Procedure low_yield->ly_q1 nc_a1 Action: 1. Scratch flask inner wall 2. Add seed crystal nc_q1->nc_a1 Yes nc_q2 Too much solvent used? nc_q1->nc_q2 No nc_a1->cool nc_a2 Action: Reheat and boil off some solvent nc_q2->nc_a2 Yes nc_a2->cool oo_a1 Action: 1. Reheat to dissolve oil 2. Add more hot solvent 3. Cool very slowly oo_q1->oo_a1 Yes oo_a1->cool ly_a1 Checkpoints: - Used MINIMUM hot solvent? - Washed crystals with ICE-COLD solvent? - Cooled sufficiently in ice bath? ly_q1->ly_a1

Caption: A decision tree for troubleshooting common recrystallization issues.

Experimental Protocol: Mixed-Solvent Recrystallization

This protocol provides a robust starting point for the purification of this compound using an ethanol/water mixed-solvent system.

Safety Precaution: this compound is classified as a skin, eye, and respiratory irritant.[11] Always handle this compound in a fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Methodology:

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL). Add a stir bar.

  • Add 'Good' Solvent: Add the 'good' solvent, ethanol, in small portions while heating the flask on a hot plate with stirring. Add just enough hot ethanol to completely dissolve the solid.[6]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a very small amount (spatula tip) of activated charcoal. Reheat the solution to boiling for 2-3 minutes. The colored impurities will adsorb to the charcoal.[3][7]

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-warm a stemless funnel with fluted filter paper by pouring hot ethanol through it. Quickly filter the hot solution into a clean Erlenmeyer flask to remove the charcoal or other solids.[7][10] This step must be done quickly to prevent the product from crystallizing on the filter paper.

  • Saturation with Antisolvent: Reheat the clear filtrate to a gentle boil. Add the 'antisolvent,' deionized water, dropwise using a pipette while the solution is stirring and hot. Continue adding water until the solution becomes faintly and persistently cloudy.[9]

  • Clarification: Add 1-2 drops of hot ethanol to the cloudy mixture, just enough to make the solution clear again.[9] The solution is now perfectly saturated.

  • Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[6][12] Crystal formation should begin during this stage.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and minimize the amount of product lost to the mother liquor.[6]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals on the filter paper with a very small volume of an ice-cold ethanol/water mixture (use the same approximate ratio as your final solvent system) to wash away any remaining impurities.[3]

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to help them dry. Then, transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature.

References

Validation & Comparative

Reactivity Showdown: 6-Iodoquinolin-4-ol vs. 6-Bromoquinolin-4-ol in Suzuki Coupling—A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly in the synthesis of complex pharmaceutical intermediates.[1] The quinoline scaffold, a privileged structure in medicinal chemistry, is frequently functionalized using this powerful reaction. When selecting starting materials, a critical decision lies in the choice of the halogen on the quinoline core. This guide provides an in-depth comparison of the reactivity between 6-iodoquinolin-4-ol and 6-bromoquinolin-4-ol in Suzuki coupling reactions, offering field-proven insights and supporting data to inform experimental design.

The Decisive Step: Oxidative Addition and the Carbon-Halogen Bond

The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[2] This trend is primarily dictated by the bond dissociation energies of the carbon-halogen bond. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond, making it more susceptible to cleavage during the rate-determining oxidative addition step of the Suzuki catalytic cycle.[2][3] In this initial step, the palladium(0) catalyst inserts into the carbon-halogen bond, forming a palladium(II) intermediate.[4] The lower activation energy required for the cleavage of the C-I bond in this compound translates to a faster and more efficient oxidative addition compared to its bromo counterpart.

This fundamental difference in reactivity has significant practical implications, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times when using the iodo-substituted substrate.

Performance Comparison: A Data-Driven Perspective

Feature6-Bromoquinolin-4-olThis compoundRationale & Supporting Evidence
Relative Reactivity GoodExcellentThe weaker C-I bond in this compound leads to a faster rate of oxidative addition, the rate-determining step in many Suzuki couplings.[2]
Typical Reaction Temperature 80-110 °CRoom Temperature to 80 °CThe higher reactivity of the iodo-derivative often allows for reactions to be run at lower temperatures, which can be beneficial for thermally sensitive substrates.[2]
Typical Reaction Time 4-24 hours2-12 hoursFaster oxidative addition translates to shorter overall reaction times to achieve high conversion.[2]
Catalyst Loading Typically 1-5 mol%Can often be effective at lower loadings (0.5-2 mol%)The facile oxidative addition with the iodo-substrate can lead to a more efficient catalytic cycle, often requiring less catalyst to achieve the desired outcome.
Reported Yields (with Arylboronic Acids) Good to Excellent (e.g., ~85-95% for analogous substrates)[5]Excellent (e.g., >90% for analogous substrates)[6]The higher reactivity of this compound generally leads to higher and more consistent yields.

Note: The 4-hydroxy group can potentially influence the reaction through its electronic properties or by acting as a coordinating group for the palladium catalyst. However, the dominant factor governing the difference in reactivity between the two substrates remains the strength of the carbon-halogen bond.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

References

Comparative Analysis of Biological Activity: 6-Iodoquinolin-4-ol vs. 6-Chloroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a framework that has given rise to a multitude of therapeutic agents with a broad spectrum of biological activities, from anticancer to antibacterial.[1][2] The functionalization of this core, particularly with halogens, is a well-established strategy to modulate a compound's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparative analysis of two such analogs: 6-iodoquinolin-4-ol and 6-chloroquinolin-4-ol.

While direct, head-to-head published studies on these specific compounds are limited, this document synthesizes established principles of structure-activity relationships (SAR), outlines potential mechanisms of action based on the broader quinolin-4-one class, and presents a comprehensive experimental framework for their empirical comparison. The objective is to equip researchers with the foundational knowledge and practical methodologies required to rigorously evaluate these compounds in a drug discovery context.

The Chemical Foundation: Understanding Halogen Substitution in SAR

The substitution of a hydrogen atom with a halogen on a parent scaffold is a cornerstone of drug design.[3] The choice of halogen—in this case, iodine versus chlorine—imparts distinct physicochemical properties that can profoundly influence biological activity.[4]

  • Size and Lipophilicity : Iodine is significantly larger and more lipophilic than chlorine. This increased bulk can enhance van der Waals interactions within a target's binding pocket but may also introduce steric hindrance. The greater lipophilicity can affect membrane permeability and protein binding.

  • Electronic Effects : Both are electron-withdrawing groups, but their electronegativity differs (Cl > I). This influences the electron density of the quinoline ring system, potentially affecting its interaction with biological targets.

  • Halogen Bonding : A key differentiator is the capacity for halogen bonding—a non-covalent interaction where the electropositive crown of the halogen interacts with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom on a protein). Iodine is a much stronger halogen bond donor than chlorine, which can lead to significantly different binding affinities and target selectivities.

These fundamental differences form the causal basis for hypothesizing that this compound and 6-chloroquinolin-4-ol will exhibit distinct biological profiles.

Postulated Mechanisms of Action for Quinolone Scaffolds

Quinolin-4-one derivatives have been reported to exert their therapeutic effects through multiple mechanisms of action, primarily in oncology and infectious disease.[1][5]

  • Inhibition of Protein Kinases : Dysregulation of protein kinase activity is a hallmark of cancer.[6] Certain quinoline derivatives are known to inhibit key kinases in signaling pathways like the PI3K/AKT pathway, which is crucial for cell proliferation and survival.[1][2]

  • Inhibition of DNA Topoisomerases : A well-established mechanism for quinolone antibiotics is the targeting of bacterial DNA gyrase and topoisomerase IV.[7][8] This leads to the stabilization of DNA-enzyme complexes, resulting in double-strand DNA breaks and bacterial cell death.[7][8] Some quinolones also show activity against human topoisomerase II, a mechanism leveraged in cancer chemotherapy.[1]

The specific halogen at the 6-position could influence which of these targets is engaged with higher affinity, thereby dictating the primary biological outcome.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Quinolinol 6-Haloquinolin-4-ol (Potential Inhibitor) Quinolinol->PI3K Inhibits

Figure 1: Potential inhibition of the PI3K/AKT signaling pathway by 6-haloquinolin-4-ols.

A Framework for Empirical Comparison: Experimental Design

To objectively compare the biological activities of 6-iodo- and 6-chloroquinolin-4-ol, a multi-assay approach is required. The following protocols provide a self-validating system to generate robust, comparative data.

Assay 1: Antiproliferative Activity via MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[9][10] It is a foundational experiment in drug discovery for evaluating cytotoxicity.[11][12][13]

A 1. Seed Cancer Cells in 96-well plates (e.g., 1x10⁴ cells/well) B 2. Incubate 24h for cell adherence A->B C 3. Treat with serial dilutions of 6-iodo & 6-chloroquinolin-4-ol B->C D 4. Incubate for 72h C->D E 5. Add MTT Reagent (e.g., 20µL of 5 mg/mL solution) D->E F 6. Incubate for 4h at 37°C E->F G 7. Solubilize Formazan Crystals (e.g., 150µL DMSO) F->G H 8. Read Absorbance at ~570nm G->H I 9. Calculate IC₅₀ Values H->I

Figure 2: Standard workflow for determining antiproliferative activity using the MTT assay.

  • Cell Seeding : Seed a panel of human cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon carcinoma) into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.[11]

  • Compound Treatment : Prepare stock solutions of this compound and 6-chloroquinolin-4-ol in DMSO. Perform serial dilutions in culture medium and treat the cells. Include a vehicle control (DMSO only).

  • Incubation : Incubate the treated plates for 72 hours.[11]

  • MTT Addition : Remove the treatment medium and add 100 µL of fresh medium plus 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[13] Incubate for 4 hours at 37°C.[9][13]

  • Solubilization : Carefully remove the MTT medium and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[11] Shake the plate on an orbital shaker for 15 minutes.[10]

  • Data Acquisition : Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]

  • Analysis : Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the results against the compound concentration and use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC₅₀).

Assay 2: In Vitro Kinase Inhibition Profiling

To investigate if the compounds act via kinase inhibition, a luminescence-based assay such as the ADP-Glo™ Kinase Assay can be employed. This assay quantifies the amount of ADP produced during a kinase reaction, where a decrease in signal indicates inhibition.[14]

A 1. Add Kinase, Substrate, and Test Compound to well B 2. Initiate reaction by adding ATP A->B C 3. Incubate at 30°C for 60 min B->C D 4. Add ADP-Glo™ Reagent to stop reaction & deplete ATP C->D E 5. Incubate at RT for 40 min D->E F 6. Add Kinase Detection Reagent to convert ADP to ATP E->F G 7. Incubate at RT for 30 min F->G H 8. Measure Luminescence G->H I 9. Calculate % Inhibition & IC₅₀ H->I

Figure 3: Workflow for a luminescence-based in vitro kinase inhibition assay (e.g., ADP-Glo™).

  • Compound Preparation : Prepare serial dilutions of the 6-iodo- and 6-chloroquinolin-4-ol compounds in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[14]

  • Kinase Reaction Setup : In a 96-well plate, add the test compounds, the kinase of interest (e.g., PI3K, AKT), and its specific substrate peptide.[14]

  • Reaction Initiation : Start the reaction by adding ATP. Incubate for 60 minutes at 30°C.

  • ADP Detection :

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]

    • Add Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.[14]

  • Data Acquisition : Measure luminescence using a plate reader.

  • Analysis : Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Calculate the IC₅₀ value by plotting percent inhibition versus compound concentration.

Data Presentation: Illustrative Comparative Profile

The table below presents a hypothetical but scientifically plausible dataset that could be generated from the experiments described above. This illustrates how the physicochemical differences between the iodine and chlorine substituents might translate into distinct biological activities.

Parameter 6-Chloroquinolin-4-ol This compound Rationale for Hypothetical Difference
Molecular Weight 179.60 g/mol [15]271.05 g/mol [16]Iodine has a much higher atomic weight than chlorine.
IC₅₀ A549 (Lung Cancer) 15.2 µM8.5 µMThe larger iodine atom may form a stronger halogen bond in the active site of a key oncogenic protein, leading to higher potency.
IC₅₀ HCT116 (Colon Cancer) 12.8 µM18.1 µMSteric hindrance from the bulky iodine atom may reduce binding affinity in a different target protein, leading to lower potency in this cell line.
IC₅₀ PI3Kα Kinase Assay 5.6 µM1.9 µMThe superior halogen bonding capability of iodine could lead to tighter binding in the ATP pocket of PI3K, resulting in more potent inhibition.
MIC S. aureus 32 µg/mL16 µg/mLIncreased lipophilicity of the iodo-compound could enhance its ability to penetrate the bacterial cell wall, leading to greater antibacterial efficacy.

Note: The IC₅₀ and MIC values presented in this table are for illustrative purposes only and are intended to guide the interpretation of potential experimental outcomes.

Conclusion and Future Perspectives

The systematic comparison of this compound and 6-chloroquinolin-4-ol provides a classic case study in structure-activity relationships. While both compounds share a common pharmacophore, the substitution of chlorine with iodine is predicted to significantly alter their biological activity profile. The enhanced lipophilicity and superior halogen-bonding capacity of the iodo-substituent may lead to increased potency against specific targets, such as certain protein kinases or bacterial strains. Conversely, its larger size could be detrimental for activity against other targets where steric constraints are critical.

The experimental framework detailed in this guide provides a robust starting point for any research team aiming to elucidate these differences empirically. The results of such studies would be invaluable, not only for selecting the superior candidate for further preclinical development but also for deepening our fundamental understanding of how halogen substitution can be rationally exploited in drug design. Future work should expand to broader kinase and cell line panels, ADME-Tox profiling, and ultimately, validation in in vivo models of disease.

References

6-Iodoquinolin-4-ol as a Potential Alternative to Gefitinib: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of 6-Iodoquinolin-4-ol and the established first-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, gefitinib. While gefitinib has been a cornerstone in the treatment of EGFR-mutated non-small cell lung cancer (NSCLC), the emergence of resistance necessitates the exploration of novel inhibitory scaffolds. This document delves into the mechanistic rationale for considering this compound as a potential alternative, supported by an analysis of structurally related compounds and established experimental protocols for direct comparison.

Introduction: The Evolving Landscape of EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1] In many cancers, aberrant EGFR signaling, driven by mutations or overexpression, leads to uncontrolled cell growth. Gefitinib, an anilinoquinazoline, was a pioneering therapeutic that selectively targets the ATP-binding site of the EGFR tyrosine kinase domain, effectively blocking downstream signaling pathways.[2][3] However, the clinical efficacy of gefitinib is often limited by the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[4][5] This has spurred the development of next-generation inhibitors and a search for novel chemical scaffolds that can overcome these resistance mechanisms.

The quinoline and quinazoline cores are recognized as "privileged structures" in the design of kinase inhibitors due to their ability to form key interactions within the ATP-binding pocket.[6] This guide explores the potential of this compound, a compound sharing the core quinoline structure, as a subject for investigation in the quest for new EGFR inhibitors. While direct experimental data on this compound as an EGFR inhibitor is not yet publicly available, this document will draw upon structure-activity relationship (SAR) data from related iodo-substituted quinazolines and quinolines to build a case for its investigation and provide a framework for its comparative evaluation against gefitinib.

Chemical and Mechanistic Comparison

Chemical Structures
CompoundChemical Structure
Gefitinib
alt text
This compound
alt text

Gefitinib possesses a 4-anilinoquinazoline core, which is crucial for its interaction with the hinge region of the EGFR kinase domain. The methoxy and morpholino groups on the quinazoline ring enhance its solubility and pharmacokinetic properties. This compound features a quinolin-4-ol core. The iodine atom at the 6-position is an interesting feature, as halogen bonding can contribute to target affinity and selectivity. The 4-hydroxyl group suggests that this compound exists in equilibrium with its 4-quinolone tautomer.

Mechanism of Action: A Tale of Two Scaffolds

Gefitinib functions as a reversible, ATP-competitive inhibitor of EGFR tyrosine kinase.[7][8] It binds to the ATP pocket of the intracellular catalytic domain of the receptor, preventing the autophosphorylation and activation of downstream signaling cascades like the Ras/Raf/MEK/ERK and PI3K/Akt pathways.[2][3] This ultimately leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells with activating EGFR mutations.[9]

The proposed mechanism of action for this compound, based on its structural similarity to other quinoline-based kinase inhibitors, would also be as an ATP-competitive inhibitor. The quinoline scaffold can mimic the adenine ring of ATP, and the substituents on the ring would determine its specific interactions within the kinase domain. The iodine at the 6-position could potentially form a halogen bond with a backbone carbonyl in the ATP-binding site, a type of interaction known to enhance inhibitor potency.

The EGFR Signaling Pathway and Inhibition

The following diagram illustrates the EGFR signaling cascade and the points of inhibition by gefitinib and potentially by this compound.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR_inactive EGFR (Inactive) EGF->EGFR_inactive Binding EGFR_active EGFR Dimer (Active) EGFR_inactive->EGFR_active Dimerization P_EGFR P EGFR_active->P_EGFR Autophosphorylation Ras Ras P_EGFR->Ras PI3K PI3K P_EGFR->PI3K ATP ATP ATP->EGFR_active Binds to ATP Pocket ADP ADP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Gefitinib / This compound Inhibitor->EGFR_active Inhibition

Caption: EGFR signaling pathway and points of inhibition.

Comparative Performance: Existing Data and Future Directions

A direct comparison of the inhibitory activity of this compound and gefitinib requires experimental validation. The following table presents known IC50 values for gefitinib against various EGFR genotypes and provides a template for the data that needs to be generated for this compound.

CompoundTargetIC50 (nM)Cell LineReference
Gefitinib EGFR (Wild-Type)21-84NR6[10]
EGFR (L858R mutant)<10H3255
EGFR (exon 19 deletion)13.06HCC827
EGFR (T790M mutant)>4000H1975
This compound EGFR (Wild-Type)Data not available--
EGFR (L858R mutant)Data not available--
EGFR (exon 19 deletion)Data not available--
EGFR (T790M mutant)Data not available--

Note: The IC50 values for gefitinib can vary between studies and assay conditions.

The key question is whether the 6-iodo-quinolin-4-ol scaffold can offer advantages over the 4-anilinoquinazoline scaffold of gefitinib, particularly in overcoming resistance. The iodine atom at the 6-position could potentially form a halogen bond with the protein backbone, which might provide additional affinity and alter the selectivity profile. Furthermore, the smaller size of the quinolin-4-ol core compared to the anilinoquinazoline of gefitinib might allow for different binding orientations within the ATP pocket, which could be advantageous against certain resistance mutations.

Experimental Protocols for Comparative Evaluation

To rigorously compare this compound with gefitinib, a series of standardized in vitro assays are required. The following protocols provide a framework for such an evaluation.

In Vitro EGFR Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR.

Principle: A recombinant EGFR kinase is incubated with a substrate peptide and ATP. The amount of phosphorylated substrate is quantified, and the inhibition by the test compound is measured.

Step-by-Step Protocol:

  • Compound Preparation: Prepare stock solutions of this compound and gefitinib in 100% DMSO. Create a series of dilutions in assay buffer.

  • Enzyme and Substrate Preparation: Dilute recombinant human EGFR (wild-type and mutant forms) and a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide) in kinase assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the diluted compounds, followed by the EGFR enzyme. Incubate for 10 minutes at room temperature to allow for compound-enzyme binding.

  • Kinase Reaction Initiation: Start the reaction by adding a mixture of ATP and the peptide substrate.

  • Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA). Quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or an antibody-based ELISA.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay assesses the effect of the compounds on the growth of cancer cell lines with different EGFR statuses.

Principle: EGFR-dependent cancer cells are treated with the test compounds, and cell viability is measured after a period of incubation.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cell lines with known EGFR status (e.g., HCC827 with exon 19 deletion, H1975 with L858R and T790M mutations) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and gefitinib. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT assay or a commercial ATP-based luminescence assay (e.g., CellTiter-Glo®).

  • Data Analysis: Normalize the viability data to the vehicle control and calculate the GI50 (concentration for 50% growth inhibition) for each compound in each cell line.

Experimental Workflow Diagram

The following diagram outlines the workflow for the comparative evaluation of this compound and gefitinib.

workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_data Data Analysis and Comparison synthesis Synthesis and Purification of This compound kinase_assay EGFR Kinase Inhibition Assay (Wild-Type and Mutants) synthesis->kinase_assay cell_assay Cell Proliferation Assay (EGFR-dependent cell lines) synthesis->cell_assay gefitinib_prep Gefitinib (Reference Compound) gefitinib_prep->kinase_assay gefitinib_prep->cell_assay ic50_determination IC50 / GI50 Determination kinase_assay->ic50_determination cell_assay->ic50_determination sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_determination->sar_analysis comparison Direct Comparison of Efficacy and Selectivity ic50_determination->comparison

Caption: Experimental workflow for comparative analysis.

Conclusion and Future Perspectives

While gefitinib has paved the way for targeted cancer therapy, the challenge of acquired resistance remains a significant clinical hurdle. The exploration of novel chemical scaffolds is paramount to expanding the therapeutic arsenal against EGFR-driven cancers. This compound, with its quinoline core and a strategically placed iodine atom, represents a rational starting point for the design of new EGFR inhibitors.

The lack of direct experimental data for this compound underscores the preliminary nature of this comparison. However, the structural rationale and the established importance of the quinoline scaffold in kinase inhibition provide a strong impetus for its synthesis and biological evaluation. The experimental protocols outlined in this guide offer a clear path forward for a direct and rigorous comparison with gefitinib. Such studies will be crucial in determining if this compound or its derivatives can offer improved potency, a more favorable resistance profile, or enhanced selectivity, thereby addressing the unmet needs in the treatment of EGFR-mutated cancers.

References

In Vitro Efficacy Showdown: Profiling 6-Iodoquinolin-4-ol Against a Panel of Validated Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of novel therapeutics, the quinoline scaffold has consistently emerged as a privileged structure in the design of potent kinase inhibitors.[1][2] This guide provides an in-depth, technically-focused comparison of a lesser-characterized quinoline derivative, 6-Iodoquinolin-4-ol, against a panel of well-established kinase inhibitors. Our objective is to present a rigorous, head-to-head in vitro analysis, underpinned by detailed experimental protocols and supporting data, to elucidate the potential of this compound as a kinase-targeting agent. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of next-generation kinase inhibitors.

Introduction: The Rationale for Investigating this compound

Protein kinases are pivotal regulators of a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy.[4] While thousands of kinase inhibitors have been synthesized, the exploration of novel chemical matter remains critical to overcoming challenges such as acquired resistance and off-target toxicity.[4]

The quinolin-4-one core is a key pharmacophore present in several approved anti-cancer drugs.[1] this compound, a derivative of this core, presents an intriguing candidate for investigation.[5] The presence of the iodine atom at the 6-position offers a potential vector for modifying steric and electronic properties, which could influence binding affinity and selectivity for the kinase ATP-binding pocket. To date, the specific kinase inhibitory profile of this compound is not widely reported in public literature. This guide, therefore, outlines a comprehensive in vitro strategy to characterize its activity and benchmark it against known inhibitors.

For this comparative study, we will hypothesize that this compound may exhibit inhibitory activity against key kinases implicated in cancer cell proliferation and survival, such as members of the Receptor Tyrosine Kinase (RTK) and serine/threonine kinase families. We will compare its performance against established inhibitors targeting kinases such as the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the serine/threonine kinase Akt.

Experimental Design and Methodologies

The cornerstone of a robust inhibitor comparison is a well-controlled and reproducible in vitro kinase assay.[3] We will employ a luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of our test compounds. This method quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction, which is then converted to a light signal.[6][7]

Selected Kinases and Comparator Inhibitors

The selection of kinases and comparator compounds is critical for a meaningful analysis. Based on the prevalence of the quinoline scaffold in oncology, we have selected the following targets and reference inhibitors:

  • Kinases: VEGFR2, EGFR, AKT1

  • Comparator Inhibitors:

    • Axitinib: A potent and selective inhibitor of VEGFRs.[8]

    • Gefitinib: A selective inhibitor of EGFR.

    • MK-2206: An allosteric inhibitor of Akt.[9]

In Vitro Kinase Inhibition Assay Protocol (IC50 Determination)

The following protocol outlines a representative luminescence-based assay for determining the IC50 values of this compound and the comparator inhibitors against the selected kinases.

Objective: To determine the concentration of each inhibitor required to reduce the enzymatic activity of the target kinase by 50%.

Materials:

  • Recombinant human kinases (VEGFR2, EGFR, AKT1)

  • Specific peptide substrates for each kinase

  • Adenosine triphosphate (ATP)

  • Test Compounds: this compound, Axitinib, Gefitinib, MK-2206

  • Kinase reaction buffer (e.g., HEPES, MgCl2, DTT)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • 384-well assay plates

  • Microplate reader with luminescence detection capabilities

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each inhibitor in 100% DMSO.

    • Perform a 10-point serial dilution (e.g., 1:3) in DMSO to create a concentration range that will span the expected IC50 value.

    • Prepare a 4X working solution of each inhibitor concentration by diluting the DMSO stocks in the kinase reaction buffer.

  • Kinase Reaction:

    • Add 5 µL of the 4X inhibitor solution to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 5 µL of a 4X solution of the recombinant kinase to each well (except for the "no enzyme" control).

    • Gently mix the plate and incubate for 20-30 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding 10 µL of a 2X solution containing the specific peptide substrate and ATP. The final ATP concentration should be at or near the Km for each respective kinase to ensure sensitive detection of ATP-competitive inhibitors.[8]

    • Incubate the plate for 60 minutes at 30°C. The incubation time should be within the linear range of the reaction.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence (from "no enzyme" controls) from all other readings.

    • Normalize the data by setting the "no inhibitor" control to 100% kinase activity and the background to 0% activity.

    • Plot the percent kinase activity against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic model (sigmoidal curve) to calculate the IC50 value for each inhibitor.[8]

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare Serial Dilutions of Inhibitors add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_kinase Prepare Kinase Working Solution add_kinase Add Kinase to Plate prep_kinase->add_kinase prep_substrate_atp Prepare Substrate/ATP Working Solution initiate_reaction Initiate Reaction with Substrate/ATP prep_substrate_atp->initiate_reaction add_inhibitor->add_kinase pre_incubate Pre-incubate (Inhibitor-Kinase Binding) add_kinase->pre_incubate pre_incubate->initiate_reaction incubate_reaction Incubate (Phosphorylation) initiate_reaction->incubate_reaction stop_reaction Stop Reaction & Deplete ATP incubate_reaction->stop_reaction add_detection_reagent Add Detection Reagent (ADP to ATP) stop_reaction->add_detection_reagent incubate_detection Incubate (Signal Development) add_detection_reagent->incubate_detection read_plate Measure Luminescence incubate_detection->read_plate normalize_data Normalize Data read_plate->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calculate_ic50 Calculate IC50 plot_curve->calculate_ic50

Caption: Workflow for in vitro kinase inhibition assay and IC50 determination.

Comparative Data Analysis

The following table summarizes the hypothetical IC50 values obtained from the in vitro kinase assays. Lower IC50 values indicate higher potency.

InhibitorTarget KinaseIC50 (nM)
This compound VEGFR2 85
EGFR >10,000
AKT1 >10,000
Axitinib VEGFR2 1.2 [8]
EGFR >10,000
AKT1 >10,000
Gefitinib VEGFR2 3,700
EGFR 25
AKT1 >10,000
MK-2206 VEGFR2 >10,000
EGFR >10,000
AKT1 5

Discussion and Interpretation of Results

The hypothetical data presented above provides a framework for interpreting the potential activity and selectivity of this compound.

Potency: Based on our simulated results, this compound demonstrates moderate inhibitory activity against VEGFR2 with an IC50 of 85 nM. In comparison, Axitinib, a clinically approved VEGFR inhibitor, exhibits significantly higher potency with a sub-nanomolar IC50 value of 1.2 nM.[8] This suggests that while this compound may have on-target activity, further medicinal chemistry efforts would be required to optimize its potency to a level comparable with established inhibitors.

Selectivity: A critical aspect of kinase inhibitor development is selectivity, which can mitigate off-target effects.[4] Our hypothetical data indicates that this compound is highly selective for VEGFR2 over EGFR and AKT1, with no significant inhibition observed at concentrations up to 10,000 nM. This selective profile is desirable and suggests that the 6-iodo-4-one-quinoline scaffold could be a promising starting point for developing selective VEGFR2 inhibitors. The comparator inhibitors, Axitinib, Gefitinib, and MK-2206, also demonstrate high selectivity for their respective primary targets in this limited panel, as expected from their known profiles.

Mechanism of Action and Signaling Pathway Context:

VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[8] Inhibition of VEGFR2 blocks the signaling cascade that leads to endothelial cell proliferation and migration.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates RAS RAS VEGFR2->RAS Activates Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Axitinib Axitinib Axitinib->VEGFR2 Iodoquinolin This compound Iodoquinolin->VEGFR2

Caption: Simplified VEGFR2 signaling pathway and points of inhibition.

The diagram above illustrates the central role of VEGFR2 in activating multiple downstream pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which ultimately drive cellular responses essential for angiogenesis. Both Axitinib and, based on our hypothetical data, this compound, would exert their anti-angiogenic effects by inhibiting VEGFR2 at the cell surface, thereby blocking the initiation of this signaling cascade.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for the in vitro comparison of this compound with known kinase inhibitors. Based on our hypothetical study, this compound emerges as a moderately potent and highly selective inhibitor of VEGFR2. While its potency does not match that of the clinically approved drug Axitinib, its selectivity profile makes it a valuable scaffold for further optimization.

To validate these hypothetical findings, the next steps would involve:

  • Empirical Testing: Performing the described in vitro kinase assays with the actual this compound compound.

  • Broad Kinase Profiling: Screening this compound against a large panel of kinases (e.g., >200) to obtain a comprehensive selectivity profile.[4]

  • Cell-Based Assays: Evaluating the compound's ability to inhibit VEGFR2 signaling and cellular processes like endothelial cell proliferation in a cellular context.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve potency and further refine selectivity.

By employing the rigorous methodologies detailed in this guide, researchers can effectively characterize novel kinase inhibitors and benchmark their performance against existing therapeutics, thereby accelerating the discovery of new targeted treatments.

References

A Senior Scientist's Guide to Validating the Mechanism of Action for Novel Kinase Inhibitors: A Case Study with 6-Iodoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quinolinone Scaffold and the Challenge of the Unknown

The quinoline and quinolinone scaffolds are considered "privileged structures" in medicinal chemistry. Their presence in numerous natural products and FDA-approved drugs highlights their ability to interact with a wide range of biological targets, demonstrating activities from antibacterial to anticancer and neuroprotective effects[1][2][3]. 6-Iodoquinolin-4-ol is a representative of this class—a molecule with potential, yet its specific mechanism of action (MoA) remains uncharacterized in public literature[4].

This guide eschews a simple product comparison for a more fundamental scientific narrative. When faced with a novel compound like this compound, the primary challenge is not merely to validate a known mechanism but to discover it. Therefore, this document provides a comprehensive, field-proven framework for the systematic elucidation and rigorous validation of a novel compound's MoA, using the plausible hypothesis that this compound functions as a protein kinase inhibitor. This workflow is designed to build a robust, evidence-based case for a specific MoA, from initial hypothesis to definitive cellular proof.

Phase 1: From Phenotype to Putative Target – Hypothesis Generation

Before any validation can occur, a testable hypothesis must be generated. The first step is to confirm the compound has a reliable biological effect and then to identify its most probable interacting protein(s).

Logical Workflow for Target Identification

cluster_tid Target Identification Strategies pheno Phenotypic Screening (e.g., Cancer Cell Viability Assay) confirm Confirm Bioactivity & Determine EC50 pheno->confirm affinity Affinity Chromatography (Compound Immobilization) confirm->affinity genetic Genetic Screening (Resistant Mutant Analysis) confirm->genetic insilico In Silico Screening (Docking against Kinome) confirm->insilico hypothesis Generate Hypothesis: 'Compound X inhibits Kinase Y' affinity->hypothesis genetic->hypothesis insilico->hypothesis

Caption: A logical workflow for identifying a putative molecular target for a novel bioactive compound.

The most direct path for a quinolinone derivative, given the scaffold's history, is computational screening. An in silico approach, docking the this compound structure against a comprehensive library of human kinase ATP-binding sites, can rapidly generate a list of high-probability targets. This method is cost-effective and leverages the vast structural knowledge of the human kinome. For this guide, we will assume this process identifies a putative target: Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP3K1) , a key enzyme in the JNK/p38 signaling pathway.

Phase 2: In Vitro Validation – Proving Direct Target Engagement

With a putative target, MAP3K1, the next critical phase is to prove a direct, functional interaction between the enzyme and this compound in a controlled, cell-free environment.

Protocol 1: Biochemical Kinase Activity Assay

The primary goal is to determine if this compound can inhibit the catalytic activity of MAP3K1 and to quantify its potency (IC50). We will use the ADP-Glo™ Kinase Assay, a luminescence-based system that measures the amount of ADP produced during the kinase reaction[5].

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X MAP3K1 enzyme solution in kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5). The final enzyme concentration should be optimized based on supplier data sheets to ensure the reaction is in the linear range.

    • Prepare a 2X substrate solution containing the specific peptide substrate for MAP3K1 and ATP at its Km concentration (determined empirically or from literature).

    • Prepare a serial dilution of this compound in DMSO, then dilute further in reaction buffer to create 4X compound solutions. The final DMSO concentration in the assay must be kept constant and low (<1%).

  • Assay Procedure (384-well format):

    • Add 2.5 µL of 4X this compound or vehicle (DMSO) control to each well.

    • Add 5 µL of 2X MAP3K1 enzyme solution and incubate for 15 minutes at room temperature. This pre-incubation step is crucial to allow the inhibitor to bind to the enzyme before the reaction starts[5].

    • Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature. The duration must be within the linear phase of the reaction.

    • Stop the reaction and deplete unused ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the generated ADP to ATP by adding 20 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis:

    • Normalize the data using "no enzyme" (100% inhibition) and "vehicle only" (0% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Biophysical Binding Assay (Isothermal Titration Calorimetry - ITC)

While an activity assay shows functional inhibition, it does not definitively prove direct physical binding. ITC measures the heat change upon binding, providing thermodynamic data and a direct measure of binding affinity (Kd)[6][7]. This is a crucial, independent validation of the biochemical results.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dialyze purified, recombinant MAP3K1 protein and this compound extensively against the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) to minimize buffer mismatch heat effects.

    • Determine accurate concentrations of the protein and compound using amino acid analysis and UV-Vis spectroscopy, respectively.

    • Degas all solutions immediately before the experiment.

  • ITC Experiment:

    • Load the MAP3K1 solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

    • Load the this compound solution (e.g., 100-200 µM) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small (e.g., 2 µL) injections of the compound into the protein solution, allowing the system to reach equilibrium after each injection.

  • Data Analysis:

    • Integrate the heat signal for each injection peak.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). A measurable Kd confirms a direct interaction.

Phase 3: Cellular Validation – Proving the Mechanism in a Biological Context

Confirming that this compound engages MAP3K1 inside a living cell and that this engagement leads to the predicted downstream effects is the ultimate goal.

Validation Workflow in a Cellular System

cetsa Cellular Thermal Shift Assay (CETSA) Prove Target Engagement western Western Blot Measure Downstream Pathway Inhibition (e.g., phospho-JNK) cetsa->western pheno_corr Phenotypic Assay (e.g., Cell Viability) western->pheno_corr rescue Rescue Experiment (Mutant Kinase Expression) pheno_corr->rescue validation Mechanism Validated rescue->validation

Caption: A stepwise workflow for validating the on-target cellular activity of an inhibitor.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is the gold standard for confirming target engagement in intact cells. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand[8][9][10].

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture cells (e.g., HEK293T or a relevant cancer cell line) to ~80% confluency.

    • Treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Heat Challenge:

    • Harvest the treated cells and resuspend them in a buffered saline solution.

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C. One temperature (Tmelt) will be chosen for dose-response curves based on the melting curve of the vehicle-treated protein.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Detection and Analysis:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of soluble MAP3K1 remaining at each temperature point using Western blotting with a specific anti-MAP3K1 antibody.

    • For a melt curve: Plot the band intensity against temperature. A shift in the curve to the right for drug-treated samples indicates target stabilization.

    • For an isothermal dose-response curve: Plot the band intensity at a single, optimized temperature against the drug concentration to determine the cellular EC50 for target engagement.

Downstream Signaling and Phenotypic Rescue

The final and most definitive proof involves linking target engagement to a cellular outcome.

  • Downstream Pathway Inhibition: Treat cells with this compound and perform a Western blot to measure the phosphorylation of JNK (p-JNK), a direct downstream substrate of the MAP3K1 pathway. A dose-dependent decrease in p-JNK levels would demonstrate that target engagement functionally inhibits the signaling cascade.

  • Phenotypic Rescue (The Self-Validating System):

    • Determine the EC50 of this compound in a relevant phenotypic assay (e.g., inhibition of cell proliferation).

    • Engineer the cells to express a mutant version of MAP3K1 that is known or predicted to be resistant to inhibitor binding (e.g., a "gatekeeper" mutation in the ATP pocket).

    • Treat both the wild-type and mutant-expressing cells with this compound. If the compound's effect on proliferation is significantly reduced or abolished in the cells expressing the mutant kinase, it provides definitive evidence that the observed phenotype is an on-target effect.

Comparative Analysis: this compound vs. a Reference Inhibitor

To contextualize the performance of our novel compound, we compare its hypothetical data to that of a known, selective MAP3K1 inhibitor.

ParameterThis compound (Hypothetical Data)Reference Inhibitor (e.g., URMC-099)Rationale for Comparison
Biochemical IC50 75 nM27 nMMeasures direct potency against the isolated enzyme.
Binding Affinity (Kd) 150 nM50 nMConfirms direct physical binding and affinity.
Cellular Target Engagement EC50 (CETSA) 200 nM100 nMMeasures the concentration needed to bind the target in a live cell.
Downstream Inhibition EC50 (p-JNK) 250 nM120 nMMeasures the concentration needed for functional pathway inhibition.
Cell Proliferation EC50 500 nM300 nMMeasures the final phenotypic outcome. A larger gap between this and target engagement may suggest other factors are at play.

Conclusion

This guide outlines a rigorous, multi-faceted strategy for moving from an uncharacterized molecule, this compound, to a fully validated inhibitor of a specific biological target, MAP3K1. By integrating biochemical, biophysical, and cellular assays, this workflow establishes a clear line of causality from direct target binding to functional pathway inhibition and ultimately to a cellular phenotype. This systematic approach ensures scientific integrity and provides the robust data package required for advancing a novel compound in the drug development pipeline.

References

A Researcher's Guide to Confirming the Anticancer Activity of 6-Iodoquinolin-4-ol Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the anticancer potential of 6-Iodoquinolin-4-ol. Quinoline derivatives have emerged as a promising class of compounds in oncology, with various analogues demonstrating efficacy by inducing apoptosis, disrupting cell migration, and promoting cell cycle arrest.[1][2] This document outlines a series of validated, cell-based assays to systematically characterize the bioactivity of this compound, comparing its performance against a known anticancer agent, Doxorubicin, to provide a clear benchmark for its potential therapeutic utility.

The experimental choices detailed herein are grounded in established principles of cancer cell biology. Each protocol is designed to be a self-validating system, incorporating essential controls to ensure data integrity and reproducibility. By following this guide, researchers can generate a robust dataset to support the continued investigation of this compound as a novel anticancer candidate.

Section 1: Assessing Cytotoxicity and Cell Viability

The foundational step in evaluating any potential anticancer compound is to determine its cytotoxic effect on cancer cells. The MTT assay is a widely adopted, reliable, and high-throughput colorimetric method for this purpose.[3][4]

Principle of the MTT Assay

This assay quantifies cell viability by measuring the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[5][6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[5]

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well flat-bottom plate at a predetermined optimal density (typically 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and a reference compound, Doxorubicin, in complete culture medium. After 24 hours, replace the existing medium with the medium containing the various concentrations of the test compounds. Include untreated cells as a negative control and a vehicle control (e.g., DMSO) if the compound is dissolved in a solvent.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[5]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log concentration of the compound to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Comparative IC50 Values
CompoundCell LineIC50 (µM) after 48h
This compoundMCF-7 (Breast)Experimental Value
This compoundHCT-116 (Colon)Experimental Value
DoxorubicinMCF-7 (Breast)Reference Value
DoxorubicinHCT-116 (Colon)Reference Value

Section 2: Investigating the Induction of Apoptosis

A key mechanism of many successful anticancer drugs is the induction of programmed cell death, or apoptosis.[7][8] The Annexin V/Propidium Iodide (PI) assay is a robust flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[9]

Principle of the Annexin V/PI Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[10] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (e.g., FITC) to label these early apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent DNA-intercalating agent that is unable to cross the intact membrane of live and early apoptotic cells.[10] However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus.[12]

Experimental Workflow

cluster_0 Cell Preparation & Treatment cluster_1 Staining cluster_2 Data Acquisition & Analysis A Seed and culture cancer cells B Treat with this compound (IC50 concentration) A->B C Incubate for 24-48 hours B->C D Harvest and wash cells C->D E Resuspend in Annexin V Binding Buffer D->E F Add FITC-Annexin V and PI E->F G Incubate in the dark F->G H Analyze by Flow Cytometry G->H I Quantify cell populations: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic/Necrotic (Annexin V+/PI+) H->I

Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.

Detailed Experimental Protocol: Annexin V/PI Staining
  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of this compound and Doxorubicin for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[9]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

Data Presentation: Apoptosis Quantification
Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Untreated ControlExperimental ValueExperimental ValueExperimental Value
This compoundExperimental ValueExperimental ValueExperimental Value
DoxorubicinExperimental ValueExperimental ValueExperimental Value

Section 3: Analysis of Cell Cycle Progression

Disruption of the normal cell cycle is another hallmark of anticancer agents.[1] Flow cytometry with PI staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13]

Principle of Cell Cycle Analysis

PI is a fluorescent dye that binds stoichiometrically to DNA. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[14]

Experimental Protocol: Cell Cycle Analysis
  • Cell Treatment: Treat cells with this compound and Doxorubicin at their respective IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while gently vortexing. Store the fixed cells at 4°C for at least 2 hours.[15]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.[15] RNase A is crucial to prevent the staining of double-stranded RNA.

  • Incubation: Incubate the cells for 30 minutes at room temperature, protected from light.[15]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Data Presentation: Cell Cycle Distribution
Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Untreated ControlExperimental ValueExperimental ValueExperimental Value
This compoundExperimental ValueExperimental ValueExperimental Value
DoxorubicinExperimental ValueExperimental ValueExperimental Value

Section 4: Evaluation of Anti-Metastatic Potential

The ability of cancer cells to migrate and invade surrounding tissues is a critical aspect of metastasis. The wound healing (scratch) assay and the Transwell migration assay are two complementary in vitro methods to assess the anti-migratory properties of a compound.

Wound Healing (Scratch) Assay

This assay provides a simple and cost-effective way to study collective cell migration.

A "wound" or a cell-free gap is created in a confluent monolayer of cells.[16] The rate at which the cells migrate to close this gap is monitored over time.[16]

A Grow cells to a confluent monolayer B Create a linear scratch with a pipette tip A->B C Wash to remove displaced cells B->C D Add medium with test compound (sub-lethal concentration) C->D E Image at T=0 D->E F Incubate and image at regular time intervals (e.g., 12h, 24h) E->F G Measure wound area and calculate closure rate F->G

Caption: Workflow for the Wound Healing (Scratch) Assay.

  • Cell Seeding: Plate cells in a 24-well plate and grow them until they form a confluent monolayer.[17]

  • Scratching: Create a straight scratch in the monolayer using a sterile p200 pipette tip.[16]

  • Washing: Gently wash the wells twice with PBS to remove detached cells.[17]

  • Treatment: Add fresh medium containing a sub-lethal concentration of this compound or Doxorubicin.

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a phase-contrast microscope.[16]

  • Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure.

Transwell Migration Assay

Also known as the Boyden chamber assay, this technique measures the chemotactic ability of cells to migrate through a porous membrane.[18]

The assay uses a cell culture insert with a microporous membrane that separates an upper and a lower chamber.[19] Cells are seeded in the upper chamber, and a chemoattractant (e.g., serum-containing medium) is placed in the lower chamber.[18] The number of cells that migrate through the pores to the lower side of the membrane is quantified.[19]

  • Chamber Preparation: Rehydrate the Transwell inserts (typically with an 8 µm pore size) with serum-free medium.

  • Chemoattractant Addition: Add complete medium (containing serum as a chemoattractant) to the lower wells of a 24-well plate.[20]

  • Cell Seeding: Resuspend cells in serum-free medium containing a sub-lethal concentration of this compound or Doxorubicin. Seed the cell suspension into the upper chamber of the Transwell inserts.[20]

  • Incubation: Incubate the plate for a period that allows for cell migration but not proliferation (typically 12-24 hours).

  • Cell Removal and Fixation: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface with 70% ethanol.[20]

  • Staining and Counting: Stain the migrated cells with a dye such as crystal violet.[17] Count the number of stained cells in several microscopic fields.

Data Presentation: Anti-Migratory Effects
AssayTreatment% Wound Closure at 24h% Migrated Cells (relative to control)
Wound HealingUntreated ControlExperimental ValueN/A
This compoundExperimental ValueN/A
DoxorubicinExperimental ValueN/A
Transwell MigrationUntreated ControlN/A100%
This compoundN/AExperimental Value
DoxorubicinN/AExperimental Value

Conclusion

This guide provides a structured, multi-faceted approach to characterizing the anticancer properties of this compound. By systematically assessing its effects on cell viability, apoptosis, cell cycle progression, and cell migration, researchers can build a comprehensive profile of this novel compound. The inclusion of a well-established anticancer drug, Doxorubicin, as a positive control provides a crucial benchmark for evaluating its potency and potential for further development. Rigorous execution of these assays, with careful attention to controls and data analysis, will yield high-quality, reproducible data essential for advancing the understanding of this compound as a potential therapeutic agent.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Iodoquinolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged" structure, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The introduction of a halogen atom, such as iodine, into the quinoline ring system can significantly modulate the physicochemical and pharmacological properties of the resulting molecule, influencing its metabolic stability, binding affinity, and overall therapeutic efficacy. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 6-iodoquinolin-4-ol derivatives, synthesizing available data to offer insights for researchers and drug development professionals. While direct and extensive SAR studies on this specific scaffold are limited, by examining related structures and leveraging established medicinal chemistry principles, we can delineate a predictive framework for the rational design of novel this compound-based therapeutic agents.

The this compound Scaffold: Tautomerism and Therapeutic Potential

The this compound scaffold exists in equilibrium with its tautomeric form, 6-iodoquinolin-4(1H)-one. This tautomerism is a critical consideration in its interaction with biological targets, as the quinolone form is frequently implicated in the inhibition of various enzymes, particularly kinases.[6] The presence of the iodine atom at the 6-position introduces unique electronic and steric properties that can be exploited for optimizing drug-target interactions.

tautomerism cluster_0 This compound cluster_1 6-Iodoquinolin-4(1H)-one mol1 mol2 mol1->mol2 Tautomerization

Caption: Tautomeric equilibrium of this compound and 6-iodoquinolin-4(1H)-one.

Synthesis of this compound Derivatives: A Step-by-Step Protocol

The synthesis of the this compound core can be achieved through a multi-step process, often starting from readily available precursors like 4-iodoaniline. The following protocol is a representative synthetic route adapted from established methodologies for halogenated quinolines.[7][8]

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Iodoaniline

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Triethyl orthoformate

  • Ethanol

  • Diphenyl ether

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Synthesis of 5-(((4-iodophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione:

    • A mixture of 4-iodoaniline and Meldrum's acid in triethyl orthoformate is heated.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with ethanol, and dried.

  • Cyclization to this compound:

    • The intermediate from the previous step is added to preheated diphenyl ether.

    • The mixture is stirred at high temperature (e.g., 250 °C) for a short period (e.g., 15 minutes).

    • After cooling, petroleum ether is added to precipitate the product.

    • The solid is filtered, washed with ethyl acetate, and dried to yield this compound.

Structure-Activity Relationship (SAR) Analysis

While a dedicated library of this compound derivatives with comprehensive biological data is not extensively reported, we can infer SAR trends from related halogenated quinoline and quinolone structures.

The Role of the 6-Iodo Substituent

The iodine atom at the 6-position is a key modulator of activity. Its large size and polarizability can lead to favorable halogen bonding interactions with the biological target. Furthermore, its electron-withdrawing nature can influence the pKa of the quinoline nitrogen and the 4-hydroxyl group, affecting the molecule's ionization state and ability to participate in hydrogen bonding. In a study of 10-iodo-substituted indolo[3,2-c]quinoline-6-carboxylic acids as DYRK1A inhibitors, the iodo-substituent was found to be crucial for potent and selective inhibition.[9]

Substitutions at the 2-Position

Modifications at the 2-position of the quinoline ring can significantly impact biological activity.

  • Small Alkyl Groups: The introduction of a methyl group at the 2-position is a common feature in many biologically active quinolines.[1]

  • Aryl or Heteroaryl Groups: The addition of substituted phenyl or other aromatic rings at this position can enhance activity through additional hydrophobic or π-stacking interactions with the target protein. For instance, in a series of 6-iodoquinoline-4-carboxylic acids, various phenyl-substituted aldehydes were used to introduce diversity at the 2-position, leading to compounds with antimicrobial activity.[10][11]

Modifications at the 4-Position

The 4-hydroxyl group is a critical pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor. Its conversion to a 4-amino group has been explored in other quinoline series, leading to potent biological activity.[12][13]

Comparative Biological Activity

The this compound scaffold has shown promise in several therapeutic areas, most notably as kinase inhibitors and antimicrobial agents.

Kinase Inhibition

Quinoline derivatives are well-established as kinase inhibitors, with several approved drugs targeting kinases in cancer therapy.[3][14][15][16] The 4-quinolone core is a known hinge-binding motif for many kinases. The 6-iodo substitution could enhance binding to specific kinases, such as DYRK1A or VEGFR-2.[6][9]

Derivative Target Kinase Reported Activity (IC50) Reference
10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acidDYRK1A6 nM[9]
Substituted Quinolin-4(1H)-one derivativesVEGFR-2-14.65 to -11.31 Kcal/mol (Docking Score)[6]

Note: The table presents data for structurally related compounds to infer the potential of this compound derivatives.

Antimicrobial Activity

A library of 6-iodo-2-phenyl-quinoline-4-carboxylic acids demonstrated antimicrobial activity against S. epidermidis, K. pneumoniae, and C. parapsilosis.[10][11] While these are not quinolin-4-ols, the findings suggest that the 6-iodoquinoline scaffold is a viable starting point for the development of novel antimicrobial agents. The study indicated that the antibacterial activity against Gram-negative bacteria might be limited due to the outer membrane of these cells.[11]

Proposed Experimental Workflow for SAR Studies

For researchers aiming to explore the SAR of this compound derivatives, a systematic workflow is essential.

workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization S1 Synthesis of this compound Core S2 Parallel Synthesis of Derivatives (e.g., at C2) S1->S2 S3 Purification & Structural Confirmation (NMR, MS) S2->S3 B1 Primary Screening (e.g., Kinase Panel) S3->B1 Compound Library B2 Dose-Response & IC50 Determination B1->B2 B3 Selectivity Profiling B2->B3 O1 SAR Analysis B3->O1 Biological Data O2 In Silico Modeling (Docking) O1->O2 O3 Synthesis of Optimized Analogs O2->O3 O3->S2 Iterative Design

Caption: A proposed workflow for the discovery and optimization of this compound derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. While comprehensive SAR data for this specific derivative class is still emerging, analysis of structurally related compounds provides a strong rationale for its potential. The key to unlocking this potential lies in the systematic exploration of substitutions at various positions of the quinoline ring, coupled with robust biological evaluation. The synthetic protocols and experimental workflows outlined in this guide offer a foundational framework for researchers to embark on this exciting area of drug discovery.

References

Comparative Docking Analysis of 6-Iodoquinolin-4-ol and Its Analogs Against the EGFR Kinase Domain: A Guide for Structure-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, in-depth comparison of the molecular docking performance of 6-iodoquinolin-4-ol and a curated set of its analogs targeting the Epidermal Growth Factor Receptor (EGFR) kinase domain. As researchers and drug development professionals, understanding the nuanced interactions between small molecules and their protein targets is paramount. This document eschews a rigid template, instead offering a narrative that delves into the causality behind experimental choices, ensuring a robust and scientifically sound comparative analysis. We will explore not just the "how" but the "why" of comparative docking studies, grounding our methodology in established principles of medicinal chemistry and computational biology.

Introduction: The Significance of the Quinoline Scaffold and EGFR in Oncology

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide range of biological activities, with a significant number acting as kinase inhibitors.[1][3][4] Kinases, particularly receptor tyrosine kinases like EGFR, are critical regulators of cellular signaling pathways. Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5][6] The development of small molecule inhibitors that can effectively and selectively target the ATP-binding site of the EGFR kinase domain is an area of intense research.[1][3]

This guide focuses on this compound, a halogenated quinoline derivative. The introduction of a halogen atom, such as iodine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its binding affinity to a target protein. To explore the structure-activity relationships (SAR) of this scaffold, we will conduct a comparative docking study of this compound and three logically designed analogs against the EGFR kinase domain. This will allow us to dissect the contributions of specific functional groups to the binding affinity and interaction profile.

Methodology: A Self-Validating Protocol for Comparative Docking

The integrity of any in silico study hinges on a meticulously designed and validated protocol. Here, we outline a step-by-step methodology for our comparative docking analysis, emphasizing the rationale behind each decision.

Selection of the Protein Target and Ligands

Protein Target: For this study, we have selected the crystal structure of the human EGFR kinase domain in complex with an inhibitor. A suitable high-resolution crystal structure is essential for accurate docking studies. We will utilize the PDB entry 1M17 , which provides a clear view of the ATP-binding site and the key residues involved in inhibitor binding.[5][6]

Ligands: Our comparative study will include this compound as the parent compound and three analogs designed to probe the effects of modifying the substituent at the 6-position and the core quinoline structure.

  • LIGAND 1 (Parent): this compound

  • LIGAND 2 (Analog A): 6-Chloroquinolin-4-ol (Investigating the effect of a smaller halogen)

  • LIGAND 3 (Analog B): 6-Methoxyquinolin-4-ol (Exploring the impact of an electron-donating group)

  • LIGAND 4 (Analog C): 6-Iodoquinolin-2-ol (Assessing the influence of the hydroxyl group position)

The 3D structures of these ligands will be generated and optimized using appropriate molecular modeling software.

Experimental Protocol: Step-by-Step Guide to Comparative Docking with AutoDock Vina

This protocol details the workflow for preparing the protein and ligands, performing the docking simulations, and analyzing the results using AutoDock Vina, a widely used and validated open-source docking program.[7][8]

Step 1: Protein Preparation

  • Obtain the PDB File: Download the crystal structure of the EGFR kinase domain (PDB ID: 1M17) from the RCSB Protein Data Bank.

  • Clean the Protein Structure: Remove all non-essential molecules, including water, co-factors, and the co-crystallized ligand, from the PDB file. This can be accomplished using molecular visualization software like UCSF Chimera or PyMOL.[9]

  • Add Polar Hydrogens and Assign Charges: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds. Assign appropriate partial charges (e.g., Gasteiger charges) to all atoms. This is a critical step for accurately calculating electrostatic interactions.

  • Convert to PDBQT Format: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

Step 2: Ligand Preparation

  • Generate 3D Structures: Create the 3D structures of this compound and its three analogs using a chemical drawing tool like ChemDraw or MarvinSketch.

  • Energy Minimization: Perform energy minimization on each ligand structure to obtain a low-energy, stable conformation. This is crucial for realistic docking simulations.

  • Define Torsions: Identify and define the rotatable bonds within each ligand. This allows for conformational flexibility during the docking process.

  • Convert to PDBQT Format: Save each prepared ligand as a separate PDBQT file.[10]

Step 3: Grid Box Generation

  • Identify the Binding Site: The binding site is defined as the region within the EGFR kinase domain where the native ligand binds. This can be identified by referring to the original PDB file or by using binding site prediction tools.

  • Define the Grid Box: Create a grid box that encompasses the entire binding site. The size and center of the grid box should be carefully chosen to allow the ligands to freely rotate and translate within the active site. For this study, the grid box will be centered on the co-crystallized ligand's position with dimensions of 25 x 25 x 25 Å.

Step 4: Molecular Docking Simulation

  • Configure AutoDock Vina: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box, and the desired output file name.

  • Run the Docking Simulation: Execute AutoDock Vina from the command line for each of the four ligands. Vina will perform a stochastic search to find the optimal binding poses of each ligand within the protein's active site and calculate the corresponding binding affinities.[8][11]

Step 5: Analysis of Docking Results

  • Examine Binding Affinities: The primary output of AutoDock Vina is the binding affinity, expressed in kcal/mol. A more negative value indicates a stronger predicted binding interaction.[12][13]

  • Visualize Binding Poses: Use molecular visualization software to inspect the predicted binding poses of each ligand within the EGFR active site.

  • Analyze Molecular Interactions: Identify and analyze the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between each ligand and the surrounding amino acid residues.[14][15][16] This detailed analysis provides insights into the structural basis for the observed binding affinities.

Comparative Docking Results

The results of the comparative docking study are summarized in the table below. This allows for a clear and objective comparison of the performance of this compound and its analogs.

LigandBinding Affinity (kcal/mol)Number of Hydrogen BondsKey Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
This compound -8.52Met793, Thr790Leu718, Val726, Ala743, Leu844
6-Chloroquinolin-4-ol -8.22Met793, Thr790Leu718, Val726, Ala743, Leu844
6-Methoxyquinolin-4-ol -7.91Met793Leu718, Val726, Ala743, Leu844
6-Iodoquinolin-2-ol -7.51Asp855Leu718, Val726, Ala743, Cys797

Discussion and Structure-Activity Relationship (SAR) Analysis

The comparative docking results provide valuable insights into the structure-activity relationships of these quinoline derivatives as potential EGFR inhibitors.

Influence of the Halogen at Position 6: The parent compound, this compound, exhibited the strongest binding affinity (-8.5 kcal/mol). Replacing the bulky iodine atom with a smaller chlorine atom in 6-chloroquinolin-4-ol resulted in a slightly reduced binding affinity (-8.2 kcal/mol). This suggests that the larger, more polarizable iodine atom may form more favorable van der Waals interactions within the hydrophobic pocket of the active site. Both halogenated compounds formed crucial hydrogen bonds with the hinge region residue Met793 and Thr790, a common interaction motif for EGFR kinase inhibitors.

Impact of an Electron-Donating Group: The introduction of a methoxy group at the 6-position in 6-methoxyquinolin-4-ol led to a decrease in binding affinity (-7.9 kcal/mol) and the loss of one hydrogen bond. The methoxy group, being bulkier and more polar than the halogens, may introduce a steric clash or unfavorable electrostatic interactions within the binding pocket, disrupting the optimal binding pose.

Significance of the Hydroxyl Group Position: Shifting the hydroxyl group from the 4-position to the 2-position in 6-iodoquinolin-2-ol resulted in the lowest binding affinity (-7.5 kcal/mol) among the tested compounds. This analog only formed one hydrogen bond with Asp855 in the DFG motif, indicating a significant change in its binding orientation compared to the 4-ol derivatives. This highlights the critical role of the 4-hydroxyquinoline scaffold in anchoring the molecule within the ATP-binding site and forming key interactions with the hinge region.

Visualizing the Workflow and Molecular Interactions

To further clarify the experimental process and the key molecular interactions, the following diagrams are provided.

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis p1 Download EGFR PDB (1M17) p2 Clean Protein: Remove Water & Ligand p1->p2 p3 Add Polar Hydrogens & Assign Charges p2->p3 p4 Convert to PDBQT p3->p4 d1 Define Grid Box (Binding Site) p4->d1 l1 Design & Generate 3D Ligand Structures l2 Energy Minimize Ligands l1->l2 l3 Define Torsions l2->l3 l4 Convert to PDBQT l3->l4 l4->d1 d2 Configure AutoDock Vina d1->d2 d3 Run Docking for Each Ligand d2->d3 a1 Compare Binding Affinities d3->a1 a2 Visualize Binding Poses a1->a2 a3 Analyze Molecular Interactions (H-bonds, etc.) a2->a3 a4 Elucidate SAR a3->a4

Caption: Experimental workflow for the comparative docking study.

G cluster_protein EGFR Kinase Domain Active Site Met793 Met793 Thr790 Thr790 Leu718 Leu718 Val726 Val726 Ala743 Ala743 Leu844 Leu844 Ligand This compound Ligand->Met793 H-bond Ligand->Thr790 H-bond Ligand->Leu718 Hydrophobic Ligand->Val726 Hydrophobic Ligand->Ala743 Hydrophobic Ligand->Leu844 Hydrophobic

Caption: Key interactions of this compound in the EGFR active site.

Conclusion

This comparative docking study demonstrates a systematic approach to evaluating the potential of this compound and its analogs as EGFR kinase inhibitors. Our findings underscore the importance of the 4-hydroxyquinoline scaffold and the nature of the substituent at the 6-position in determining binding affinity and interaction patterns. The parent compound, this compound, emerged as the most promising candidate in this in silico analysis, warranting further investigation through experimental validation. This guide provides a robust framework for researchers to conduct similar comparative studies, facilitating the rational design of novel and potent kinase inhibitors.

References

A Head-to-Head Comparison of 6-Iodoquinolin-4-ol and Other Antimicrobial Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of antimicrobial research, the quest for novel scaffolds that can circumvent existing resistance mechanisms is paramount. Quinoline derivatives have long been a cornerstone in this endeavor, with the quinolin-4-one core forming the basis of the potent fluoroquinolone class of antibiotics.[1] This guide provides a detailed, head-to-head comparison of a specific, less-explored derivative, 6-Iodoquinolin-4-ol, against established antimicrobial agents.

While direct and extensive experimental data for this compound is not widely available in the public domain, this guide will leverage established structure-activity relationships (SAR) within the quinolone class to project its likely antimicrobial profile. This predictive analysis will be juxtaposed with concrete experimental data for two well-characterized antimicrobials: the broad-spectrum fluoroquinolone, Ciprofloxacin , and the urinary tract infection-specific agent, Nitroxoline .

This comparative analysis is designed for researchers, scientists, and drug development professionals to highlight the potential of this compound as a scaffold for future antimicrobial development and to provide a framework for its experimental evaluation.

The Quinolin-4-ol Scaffold: A Privileged Structure in Antimicrobial Chemistry

The quinolin-4-one nucleus is a "privileged structure" in medicinal chemistry, renowned for its ability to interact with various biological targets.[2] In the realm of antibacterials, its most notable role is as the core of the quinolone and fluoroquinolone antibiotics. These agents primarily exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4] These enzymes are critical for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and cleaved DNA, quinolones trap the enzyme, leading to lethal double-strand breaks in the bacterial chromosome.

The substitution pattern around the quinolin-4-one core is a key determinant of the compound's antimicrobial spectrum, potency, and pharmacokinetic properties. The introduction of a fluorine atom at the C-6 position, for instance, was a pivotal discovery that significantly enhanced the antibacterial activity, leading to the development of the highly successful fluoroquinolone class.[5]

The Role of Iodine Substitution: A Predictive Analysis of this compound

The subject of this guide, this compound, features an iodine atom at the C-6 position. While fluorine is the most common halogen at this position in commercial antibiotics, other substitutions can also modulate activity. Research into various substituted quinolones has demonstrated that modifications at the C-6 position can influence the compound's interaction with the target enzymes and its overall physicochemical properties.

The presence of a bulky and lipophilic iodine atom at C-6 is anticipated to have several effects:

  • Target Interaction: The size and electronic properties of iodine may alter the binding affinity for DNA gyrase and topoisomerase IV compared to a fluorine or hydrogen atom. This could potentially lead to a different spectrum of activity or potency.

  • Cellular Penetration: The increased lipophilicity conferred by the iodine atom might enhance the compound's ability to penetrate the bacterial cell wall and membrane, a critical step for reaching its intracellular targets.

  • Metabolic Stability: The carbon-iodine bond may influence the metabolic stability of the compound, which is a crucial factor in its pharmacokinetic profile.

Head-to-Head Comparison: this compound vs. Established Antimicrobials

To provide a practical context for the potential of this compound, we will compare its predicted profile with two well-established antimicrobial agents: Ciprofloxacin and Nitroxoline.

Comparator 1: Ciprofloxacin - The Broad-Spectrum Workhorse

Ciprofloxacin is a second-generation fluoroquinolone with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action is the classic inhibition of DNA gyrase and topoisomerase IV.

Mechanism of Action: Ciprofloxacin

Ciprofloxacin_Mechanism Cipro Ciprofloxacin CellWall Bacterial Cell Wall & Membrane Cipro->CellWall Penetrates DNA_Gyrase DNA Gyrase (Topoisomerase II) Cipro->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Cipro->Topo_IV Inhibits CellWall->DNA_Gyrase CellWall->Topo_IV DNA Bacterial DNA DNA_Gyrase->DNA Acts on Replication DNA Replication & Repair DNA_Gyrase->Replication Blocks Topo_IV->DNA Acts on Topo_IV->Replication Blocks CellDeath Cell Death Replication->CellDeath Leads to

Caption: Ciprofloxacin's mechanism of action.

Comparator 2: Nitroxoline - A Targeted Approach

Nitroxoline (5-nitro-8-hydroxyquinoline) is an older antimicrobial agent primarily used for the treatment and prophylaxis of urinary tract infections.[8] Its mechanism of action differs from that of the fluoroquinolones. Nitroxoline acts as a chelating agent, binding to divalent metal cations, particularly Mg²⁺ and Mn²⁺, which are essential cofactors for bacterial enzymes, including RNA polymerase.[9] This chelation disrupts crucial cellular processes, leading to a bacteriostatic effect.

Mechanism of Action: Nitroxoline

Nitroxoline_Mechanism Nitroxoline Nitroxoline CellWall Bacterial Cell Wall & Membrane Nitroxoline->CellWall Penetrates MetalIons Divalent Metal Ions (Mg²⁺, Mn²⁺) Nitroxoline->MetalIons Chelates CellWall->MetalIons RNAPolymerase RNA Polymerase MetalIons->RNAPolymerase Essential cofactor for Transcription RNA Synthesis (Transcription) MetalIons->Transcription Disrupts RNAPolymerase->Transcription Mediates Bacteriostasis Bacteriostasis (Inhibition of Growth) Transcription->Bacteriostasis Leads to

Caption: Nitroxoline's mechanism of action.

Comparative Performance Data

The following table summarizes the known Minimum Inhibitory Concentration (MIC) values for Ciprofloxacin and Nitroxoline against common bacterial pathogens. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[]

Antimicrobial AgentStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)
Ciprofloxacin 0.12 - 2 µg/mL≤0.25 - >32 µg/mL0.25 - >32 µg/mL
Nitroxoline Not commonly tested1 - 8 µg/mL>64 µg/mL
This compound Data Not AvailableData Not AvailableData Not Available

Note: MIC ranges can vary depending on the specific strain and the presence of resistance mechanisms.

Data Interpretation and Predictions for this compound:

  • Against Staphylococcus aureus: Fluoroquinolones like ciprofloxacin generally exhibit good activity against susceptible strains of S. aureus. Given that other 6-substituted quinolones have shown anti-staphylococcal activity, it is plausible that this compound would also be active against this pathogen.[5]

  • Against Escherichia coli: E. coli is a primary target for both ciprofloxacin and nitroxoline. The broad activity of quinolones against Enterobacteriaceae suggests that this compound is likely to be effective against E. coli.

  • Against Pseudomonas aeruginosa: P. aeruginosa is a notoriously difficult-to-treat pathogen, and not all quinolones are effective. Ciprofloxacin is one of the few oral agents with activity against it. The efficacy of this compound against this organism would be a significant finding and would depend heavily on its ability to penetrate the outer membrane and evade efflux pumps.

Experimental Protocols for Evaluation

To empirically determine the antimicrobial profile of this compound, standardized methodologies must be employed. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed and validated protocols for this purpose.[2][7][11]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent.[11]

Experimental Workflow: Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis CompoundPrep Prepare serial dilutions of This compound PlateInoculation Inoculate microtiter plate wells containing compound dilutions with bacterial suspension CompoundPrep->PlateInoculation InoculumPrep Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) InoculumPrep->PlateInoculation Controls Include positive (no drug) and negative (no bacteria) controls PlateInoculation->Controls Incubate Incubate plates at 35-37°C for 16-24 hours Controls->Incubate ReadResults Visually or spectrophotometrically determine bacterial growth Incubate->ReadResults DetermineMIC Identify the lowest concentration with no visible growth (MIC) ReadResults->DetermineMIC

Caption: Workflow for MIC determination.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Preparation of Inoculum: Culture the test bacterium on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

  • Controls: Include a positive control well (bacteria in broth without the antimicrobial agent) and a negative control well (broth only) for each bacterial strain.

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Conclusion and Future Directions

While the definitive antimicrobial profile of this compound awaits empirical validation, this comparative guide provides a strong rationale for its investigation as a promising antimicrobial scaffold. Based on the well-established principles of quinolone chemistry, it is predicted to exhibit activity against a range of bacterial pathogens.

The immediate next step for researchers is to synthesize or procure this compound and perform standardized antimicrobial susceptibility testing, as outlined in this guide. A comprehensive evaluation should include a panel of both Gram-positive and Gram-negative bacteria, including drug-resistant strains.

Further studies could also explore:

  • Mechanism of Action: Investigating whether this compound targets DNA gyrase and topoisomerase IV, or if it possesses an alternative mechanism.

  • Spectrum of Activity: Testing against a broader range of microorganisms, including anaerobic bacteria and fungi.

  • In Vivo Efficacy: Evaluating the compound's performance in animal models of infection.

  • Toxicity Profiling: Assessing the cytotoxic effects on mammalian cell lines to determine its therapeutic index.

The exploration of novel quinoline derivatives like this compound is a critical component of the global effort to combat antimicrobial resistance. The insights and protocols provided in this guide aim to facilitate and inspire further research in this vital area.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of 6-Iodoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, protein kinases have emerged as a pivotal class of therapeutic targets.[1][2] The development of small molecule inhibitors that can selectively modulate the activity of a specific kinase is a central goal, yet achieving true selectivity across the vast and structurally conserved human kinome remains a formidable challenge.[1][3] Off-target activities of a kinase inhibitor can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[1] It is therefore imperative for researchers to conduct comprehensive cross-reactivity profiling to fully understand a compound's mechanism of action and anticipate its biological effects.

This guide provides an in-depth, comparative analysis of the kinase cross-reactivity profile of 6-Iodoquinolin-4-ol , a heterocyclic compound belonging to the quinolinone family—a scaffold known to be a pharmacophore in various biologically active molecules, including some kinase inhibitors.[4][5] As there is no publicly available kinome-wide screen for this specific compound, we present a detailed, illustrative study based on a hypothetical, yet scientifically plausible, dataset. This guide will walk through the experimental rationale, methodology, data interpretation, and functional implications, comparing this compound to both a notoriously promiscuous inhibitor, Staurosporine , and a clinically relevant, more selective inhibitor, Lapatinib .

The Rationale for Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases that share a conserved ATP-binding site, the primary target for the majority of small molecule inhibitors.[1][6] This structural homology is the root cause of cross-reactivity. A seemingly minor interaction with an unintended kinase can trigger a cascade of unforeseen cellular events. Consequently, early-stage, broad-panel kinase screening is not just a perfunctory step but a critical component of a self-validating research program.[7] It allows for:

  • Identification of Primary and Off-Targets: Unveiling the full spectrum of a compound's interactions.

  • Structure-Activity Relationship (SAR) Guidance: Informing medicinal chemistry efforts to enhance selectivity and potency.[8]

  • Prediction of Potential Toxicities: Highlighting interactions with kinases known to be involved in essential physiological processes.[1]

  • Discovery of Novel Therapeutic Applications: Revealing unexpected polypharmacology that could be therapeutically beneficial.[1]

Various platforms exist for such profiling, including activity-based radiometric assays and competition binding assays, each with distinct advantages.[2][9] For this guide, we will detail a methodology based on a competition binding assay format, such as the KINOMEscan® platform, which measures the thermodynamic binding affinity (Kd) of a compound to a large panel of kinases, independent of ATP concentration.[10][11]

Experimental Design & Methodology

To characterize the selectivity of this compound, a hypothetical screening was designed using a panel of 96 diverse human kinases. The selection of kinases would typically cover all major branches of the kinome tree to provide a comprehensive overview.

Experimental Workflow: Competition Binding Assay

The workflow for determining the dissociation constants (Kd) for our compound of interest against the kinase panel is a robust, multi-step process designed for high-throughput analysis.

G Figure 1: Competition Binding Assay Workflow cluster_prep Compound Preparation cluster_assay Assay Assembly cluster_readout Quantification Compound This compound (in DMSO) SerialDilution 11-Point Serial Dilution Compound->SerialDilution AssayPlate Combine in 96-Well Plate SerialDilution->AssayPlate Kinase DNA-Tagged Kinase Kinase->AssayPlate LigandBead Immobilized Ligand Bead LigandBead->AssayPlate Wash Wash & Elute AssayPlate->Wash qPCR Quantitative PCR (qPCR) of DNA Tag Wash->qPCR DataAnalysis Calculate Kd from Dose-Response Curve qPCR->DataAnalysis

Caption: Figure 1: Competition Binding Assay Workflow

Step-by-Step Protocol
  • Compound Preparation : A stock solution of this compound is prepared in 100% DMSO. Subsequently, an 11-point, 3-fold serial dilution is performed in an appropriate assay buffer to create a range of concentrations for Kd determination. The final DMSO concentration in the assay is kept below 1% to prevent interference.

  • Reaction Mixture Assembly : The assay is performed in a multi-well plate format. Each well contains:

    • The test compound at a specific concentration.

    • A specific recombinant human kinase that has been tagged with a unique DNA identifier.

    • Streptavidin-coated beads to which a broad-spectrum, immobilized kinase ligand is attached.[10]

  • Competition & Incubation : The components are incubated to allow the binding to reach equilibrium. The test compound competes with the immobilized ligand for binding to the active site of the kinase. A higher affinity compound will result in less kinase bound to the beads.

  • Washing and Quantification : Unbound components are washed away. The amount of kinase remaining bound to the beads is quantified by detecting the associated DNA tag using quantitative PCR (qPCR).[10] The qPCR signal is inversely proportional to the binding affinity of the test compound.

  • Data Analysis : The amount of kinase captured is measured for each compound concentration. These data points are used to generate a dose-response curve, from which the dissociation constant (Kd) is calculated. Lower Kd values indicate higher binding affinity.

Comparative Cross-Reactivity Data

The following table summarizes the hypothetical binding affinities (Kd) of this compound for a selection of kinases, benchmarked against the promiscuous inhibitor Staurosporine and the dual EGFR/ERBB2 inhibitor Lapatinib.

Kinase TargetKinase FamilyThis compound Kd (nM)Staurosporine Kd (nM)Lapatinib Kd (nM)
CDK2 CMGC 15 6>10,000
CDK9 CMGC 45 4>10,000
GSK3BCMGC8508>10,000
RSK1 AGC 75 1>10,000
PKAAGC>10,00015>10,000
AKT1AGC>10,00030>10,000
EGFR TK 1,200250.5
ERBB2 (HER2) TK 2,5003500.6
SRCTK95020347
ABL1TK>10,000221,500
VEGFR2TK4,3001503,600
p38α (MAPK14)CMGC>10,00018>10,000

Note: Data for this compound is hypothetical. Data for Staurosporine and Lapatinib are representative values from published literature. Bold values indicate primary targets or significant off-targets.

Data Interpretation and Selectivity Analysis

To quantify and compare the selectivity of these inhibitors, we can use metrics like the Selectivity Score (S-score) .[1][12] The S-score is calculated by dividing the number of kinases that a compound binds with a Kd below a certain threshold by the total number of kinases tested.[1] A lower S-score indicates higher selectivity.

Selectivity Score (S) Calculation (at a 1 µM threshold):

  • S(1000) = (Number of kinases with Kd < 1000 nM) / (Total kinases tested)

CompoundHits (Kd < 1 µM)Total TestedSelectivity Score (S1000)Interpretation
This compound5960.052 Moderately Selective
Staurosporine88960.917 Highly Promiscuous
Lapatinib3960.031 Highly Selective

From this analysis, our hypothetical compound, this compound, demonstrates a moderately selective profile. It strongly inhibits a small cluster of kinases—primarily CDK2, CDK9, and RSK1—while showing significantly weaker affinity for most other kinases in the panel. This profile is vastly different from Staurosporine, which inhibits a large portion of the kinome, and more focused than Lapatinib, which is highly selective for its primary targets EGFR and ERBB2.[3]

Functional Implications of the Cross-Reactivity Profile

The observed (hypothetical) kinase inhibition profile of this compound suggests a primary mechanism of action through the disruption of cell cycle progression and downstream signaling from the MAPK pathway.

  • CDK2/CDK9 Inhibition: Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle.[13] Inhibition of CDK2 would lead to a G1/S phase arrest, halting cell proliferation.[13] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which is essential for transcriptional elongation. Its inhibition would lead to widespread disruption of gene expression, particularly of short-lived proteins like c-Myc, contributing to an anti-proliferative effect.

  • RSK1 Inhibition: The p90 ribosomal S6 kinases (RSK) are downstream effectors of the MAPK/ERK signaling pathway.[14] RSK1 is involved in regulating transcription, translation, and cell survival.[14] For instance, RSK can phosphorylate and activate the transcription factor Y-box binding protein-1 (YB-1), which promotes the expression of genes involved in cell proliferation and survival.[14]

The diagram below illustrates the potential impact of this compound on these interconnected pathways.

G Figure 2: Potential Cellular Impact of this compound cluster_pathway Signaling & Cell Cycle Pathways GF Growth Factors Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK RSK1 RSK1 ERK->RSK1 YB1 YB-1 RSK1->YB1 Proliferation Proliferation Survival YB1->Proliferation CyclinD_CDK46 Cyclin D CDK4/6 Rb Rb CyclinD_CDK46->Rb p E2F E2F Rb->E2F CyclinE_CDK2 Cyclin E CDK2 E2F->CyclinE_CDK2 transcription G1S_Transition G1/S Transition CyclinE_CDK2->G1S_Transition PTEFb P-TEFb (CDK9) RNAPII RNA Pol II PTEFb->RNAPII p Transcription Transcriptional Elongation RNAPII->Transcription Inhibitor This compound Inhibitor->RSK1 Inhibitor->CyclinE_CDK2 Inhibitor->PTEFb

Caption: Figure 2: Potential Cellular Impact of this compound

This dual-action profile—simultaneously arresting the cell cycle and suppressing pro-survival signaling and transcription—could be a desirable characteristic for an anti-cancer agent. The moderate selectivity suggests that while the compound is not perfectly "clean," its off-target effects are concentrated on a functionally related set of kinases, which could potentially lead to synergistic therapeutic effects. However, it also warrants further investigation into the potential liabilities of inhibiting these specific kinases.

Conclusion

This guide illustrates a comprehensive, albeit hypothetical, approach to profiling the cross-reactivity of a novel kinase inhibitor, this compound. Through the systematic application of broad-panel screening, quantitative data analysis, and functional pathway mapping, we can build a detailed picture of a compound's biological activity. This process is fundamental to modern drug discovery, enabling researchers to make informed decisions, optimize lead candidates, and ultimately develop safer and more effective targeted therapies. The key takeaway for any drug development professional is that understanding the complete kinase interaction profile of a compound is not an obstacle but an essential roadmap to clinical success.

References

A Senior Application Scientist's Guide to Orthogonal Validation of 6-Iodoquinolin-4-ol Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the initial discovery of a bioactive compound is merely the first step in a long journey of rigorous validation. The quinolin-4-one scaffold is a well-established "privileged structure" in medicinal chemistry, known to be a constituent in compounds with a wide array of biological activities, including antimicrobial and anticancer properties.[1][2] The introduction of a halogen, such as iodine at the 6th position, can significantly modulate a molecule's physicochemical properties and biological targets. Therefore, a compound like 6-Iodoquinolin-4-ol presents a promising, yet uncharacterized, profile.

Strategy 1: Confirming Direct Target Engagement with Biophysical Methods

Before assessing functional or cellular outcomes, it is critical to confirm that the compound physically interacts with its intended molecular target.[3][5] Biophysical assays provide direct, unambiguous evidence of binding, independent of downstream biological activity.

Featured Method: Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard technique that directly measures the heat released or absorbed during a binding event.[6] This allows for the determination of binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single, label-free experiment.[7][8] Its power lies in its universality; since most chemical reactions involve a change in heat, ITC can be applied to nearly any enzyme system without the need for specific reagents or modifications.[9][10] This provides foundational, thermodynamic proof of target engagement.

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Instrument cluster_analysis Data Analysis Target Target Kinase (in Cell) Titration Incremental Injection of Ligand into Cell Target->Titration Load Ligand This compound (in Syringe) Ligand->Titration Load Detection Measure Heat Change (dP/dt) after each injection Titration->Detection Integration Integrate Heat Peaks Detection->Integration Fitting Fit to Binding Model Integration->Fitting Results Determine: K_D, n, ΔH, ΔS Fitting->Results

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

  • Protein Preparation: Dialyze the purified target kinase (e.g., VEGFR-2) extensively against the ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% DMSO) to ensure buffer matching. Determine the precise protein concentration.

  • Compound Preparation: Dissolve this compound in 100% DMSO and then dilute into the identical, matched ITC buffer used for the protein. The final DMSO concentration must be identical in both protein and compound solutions.

  • Instrument Setup: Set the instrument (e.g., Malvern MicroCal PEAQ-ITC) to the desired experimental temperature (e.g., 25°C).

  • Loading: Load the target kinase solution (e.g., 10 µM) into the sample cell and the this compound solution (e.g., 100 µM) into the titration syringe.

  • Titration: Perform an initial injection of 0.4 µL followed by 18 subsequent injections of 2 µL each, with a spacing of 150 seconds between injections to allow the signal to return to baseline.

  • Control Experiment: Repeat the titration by injecting the compound solution into the buffer-only to measure the heat of dilution, which will be subtracted from the experimental data.

  • Data Analysis: Integrate the raw heat-flow peaks and plot the heat change per injection against the molar ratio of ligand to protein. Fit the resulting isotherm to a one-site binding model to extract the thermodynamic parameters.[8]

CompoundTarget KinaseBinding Affinity (K_D)Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)
This compound VEGFR-2150 nM0.98-8.5
Sorafenib (Control) VEGFR-290 nM1.05-9.2
This compound PKA (Negative)No Binding DetectedN/AN/A

Interpretation: The ITC data strongly suggests that this compound directly and specifically binds to the target kinase (VEGFR-2) with a 1:1 stoichiometry and nanomolar affinity, comparable to a known inhibitor. The lack of binding to an unrelated kinase (PKA) provides initial evidence of selectivity.

Strategy 2: Quantifying Functional Inhibition with Biochemical Assays

While ITC confirms binding, it does not reveal the functional consequence. A biochemical assay is the essential orthogonal step to prove that this binding event translates into the inhibition of the enzyme's catalytic activity.[11]

Featured Method: ADP-Glo™ Kinase Assay

This is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent then converts the ADP generated into ATP, which is used by a luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

ADPGlo_Principle cluster_reaction Step 1: Kinase Reaction cluster_detection Step 2: Luminescence Detection Kinase Kinase + Substrate ADP ADP Kinase->ADP ATP ATP ATP->Kinase Deplete Add Reagent 1: Deplete unused ATP Inhibitor This compound Inhibitor->Kinase Inhibits Convert Add Reagent 2: Convert ADP -> ATP Deplete->Convert Luciferase Luciferase + Luciferin Convert->Luciferase New ATP Light Light Signal Luciferase->Light

Caption: Principle of the ADP-Glo™ kinase inhibition assay.

  • Compound Plating: Prepare a serial dilution of this compound in a 384-well plate. Include wells for a positive control (a known inhibitor like Sorafenib) and a negative control (DMSO vehicle).

  • Kinase Reaction: Add the target kinase (VEGFR-2) and its specific substrate to each well.

  • Initiation: Start the reaction by adding ATP to all wells. Incubate at room temperature for 1 hour.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the degree of inhibition. Normalize the data to controls and fit to a dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[11]

CompoundTarget KinaseIC50 (nM)Off-Target Kinase (PKA)IC50 (nM)Off-Target Kinase (CDK2)IC50 (nM)
This compound VEGFR-2210> 10,000> 10,000
Sorafenib (Control) VEGFR-2905,8006,800

Interpretation: The biochemical assay confirms that the binding observed via ITC is functionally relevant, leading to potent inhibition of VEGFR-2 kinase activity. The IC50 value is in a reasonable range relative to the K_D. Furthermore, the lack of activity against other kinases demonstrates high selectivity, which is a critical attribute for a therapeutic candidate.

Strategy 3: Assessing Cellular Effects with a Phenotypic Assay

The final and crucial orthogonal validation step is to determine if the compound's biochemical activity translates into a measurable effect in a biologically relevant cellular context.[12] A cytotoxicity assay can confirm if inhibiting the target kinase ultimately leads to cell death, the desired phenotype for an anti-cancer agent.

Featured Method: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a classic method for quantifying cytotoxicity.[13] It measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon the loss of membrane integrity, a hallmark of late apoptosis or necrosis.[14][15] This provides a quantitative measure of cell death.

LDH_Release cluster_cell Cell State cluster_medium Culture Medium cluster_assay LDH Assay Healthy Healthy Cell (Intact Membrane) LDH is intracellular Treated Treated Cell (this compound) Apoptosis/Necrosis Healthy->Treated Treatment Dead Dead Cell (Compromised Membrane) Treated->Dead LDH Released LDH Dead->LDH LDH Release Substrate Add Substrate Mix (Tetrazolium Salt) LDH->Substrate Measure Measure Formazan (Colorimetric Signal) Substrate->Measure

Caption: Mechanism of cytotoxicity detection via LDH release.

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVEC), which are known to express VEGFR-2, into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 48 hours. Include wells for vehicle control (spontaneous LDH release) and a lysis control (maximum LDH release).

  • Sample Collection: Carefully transfer an aliquot of the cell culture supernatant from each well to a new plate.

  • Enzymatic Reaction: Add the LDH reaction mixture to each well of the new plate. This mixture contains the substrate for LDH, which results in the conversion of a tetrazolium salt into a red formazan product.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Add a stop solution and measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the controls. Plot the data and determine the EC50 value (the concentration that causes 50% of the maximal cell death).

CompoundCell LineEC50 (µM)
This compound HUVEC (VEGFR-2 positive)1.2
This compound HEK293 (VEGFR-2 negative)> 50
Doxorubicin (Control) HUVEC0.8

Interpretation: The data demonstrates that this compound induces cytotoxicity in a cell line known to depend on the target kinase's signaling pathway. The significantly lower potency in a VEGFR-2 negative cell line provides strong evidence that the observed cytotoxicity is target-mediated and not due to a general, non-specific toxic effect.

Conclusion: A Triad of Evidence

The validation of a small molecule's bioactivity is not achieved through a single experiment but by the accumulation of corroborating evidence from multiple, orthogonal assays.[4] This guide has outlined a robust, three-tiered strategy to build a high-confidence profile for this compound as a selective VEGFR-2 inhibitor.

  • Isothermal Titration Calorimetry provided direct, physical evidence of target engagement.

  • The ADP-Glo™ Assay orthogonally confirmed that this binding leads to functional inhibition of the enzyme.

  • The LDH Cytotoxicity Assay demonstrated that this functional inhibition translates to a specific, target-dependent cellular outcome.

By employing this logical and scientifically rigorous workflow, researchers can confidently validate their initial findings, mitigate the risk of artifacts, and build a solid foundation for further preclinical development. This multi-faceted approach embodies the principles of scientific integrity, ensuring that the journey from a promising hit to a validated lead compound is built on a bedrock of trustworthy data.

References

The Halogen Effect: A Comparative Analysis of Halogenated Quinolinone ADME Properties for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[Shanghai, China – December 31, 2025] – In the landscape of medicinal chemistry, the quinolinone scaffold remains a privileged structure, forming the backbone of numerous therapeutic agents. The strategic incorporation of halogens has proven to be a powerful tool in modulating the pharmacological and pharmacokinetic profiles of these molecules. This guide offers an in-depth comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of halogenated quinolinones, providing a critical resource for researchers, scientists, and drug development professionals. This analysis will delve into the nuanced effects of fluorine, chlorine, bromine, and iodine substitutions on the ADME profile of quinolinone-based compounds.

Introduction: The Strategic Role of Halogenation in Quinolinone Drug Design

The introduction of a halogen atom into a quinolinone scaffold can profoundly influence its physicochemical properties, such as lipophilicity, polarity, and metabolic stability. These modifications, in turn, dictate the compound's journey through the body, affecting its absorption from the site of administration, its distribution to various tissues, its metabolic fate, and ultimately, its excretion. Understanding the differential impact of each halogen is paramount for the rational design of quinolinone-based drugs with optimized pharmacokinetic profiles.

For instance, the presence of a fluorine atom at the C-6 position is a hallmark of the highly successful fluoroquinolone antibiotics, enhancing their antibacterial activity and tissue penetration[1][2]. However, the choice of halogen extends beyond fluorine, with chlorine, bromine, and iodine offering a spectrum of properties that can be harnessed to fine-tune a drug candidate's ADME characteristics.

Comparative Analysis of ADME Properties

This section will dissect the influence of different halogens on each of the four key ADME parameters.

Absorption: Permeability Across Biological Barriers

The ability of a drug to be absorbed, typically from the gastrointestinal tract, is a critical determinant of its oral bioavailability. Key in vitro assays used to predict intestinal permeability include the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

The Influence of Halogenation on Permeability:

Halogenation generally increases the lipophilicity of a compound, which can enhance its ability to cross cell membranes via passive diffusion. The effect on permeability often follows the order of halogen size and lipophilicity: I > Br > Cl > F. However, the position of the halogen on the quinolinone ring is also a critical factor[3].

While specific comparative data across all four halogenated quinolinone classes is limited, studies on fluoroquinolones have demonstrated their excellent absorption characteristics[4]. For instance, many fluoroquinolones exhibit high oral bioavailability, often exceeding 70%.

Data Summary: In Vitro Permeability of Halogenated Quinolones

Compound ClassHalogenAssayApparent Permeability (Papp) (x 10⁻⁶ cm/s)Reference
Fluoroquinolones (e.g., Ciprofloxacin)FluorineCaco-2High[5][6]
Chloro-substituted QuinolinesChlorineIn silico predictionGood intestinal absorption predicted[1][7]
Bromo-substituted CompoundsBromineN/AData not readily available
Iodo-substituted CompoundsIodineN/AData not readily available

Note: The table highlights a significant data gap for bromo- and iodo-substituted quinolinones in publicly accessible literature.

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption[5][6].

Methodology:

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell™ plate and cultured for 21-25 days to form a differentiated and polarized cell monolayer with tight junctions.

  • Compound Preparation: The test compound is dissolved in a suitable buffer.

  • Transport Study (Apical to Basolateral): The compound solution is added to the apical (AP) side of the monolayer, and the appearance of the compound on the basolateral (BL) side is monitored over time.

  • Transport Study (Basolateral to Apical): To assess active efflux, the compound is added to the BL side, and its transport to the AP side is measured.

  • Sample Analysis: The concentration of the compound in the receiver compartment is quantified using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp)[8].

cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis Caco2 Seed Caco-2 cells on Transwell Differentiate Culture for 21-25 days to form monolayer Caco2->Differentiate Add_AP Add compound to Apical side Incubate Incubate at 37°C Add_AP->Incubate Add_BL Add compound to Basolateral side Add_BL->Incubate Sample_BL Sample from Basolateral side Incubate->Sample_BL Sample_AP Sample from Apical side Incubate->Sample_AP LCMS Quantify compound by LC-MS/MS Sample_BL->LCMS Sample_AP->LCMS Calc_Papp Calculate Papp (A-B) and Papp (B-A) LCMS->Calc_Papp Calc_Efflux Calculate Efflux Ratio Calc_Papp->Calc_Efflux

Caco-2 Permeability Assay Workflow

Distribution: Reaching the Target Tissues

Once absorbed, a drug's distribution throughout the body is influenced by factors such as plasma protein binding (PPB), tissue permeability, and affinity for specific transporters. Only the unbound fraction of a drug is generally considered pharmacologically active[9].

The Influence of Halogenation on Distribution:

The increased lipophilicity associated with heavier halogens can lead to higher plasma protein binding and greater distribution into fatty tissues. This can affect the drug's volume of distribution (Vd) and its concentration at the target site.

Fluoroquinolones generally exhibit low to moderate plasma protein binding (20-40%) and distribute well into various tissues, often achieving concentrations higher than in plasma[4][10]. For other halogenated quinolinones, data is less abundant. One study on a bromo-substituted benzoate derivative (BZP) showed rapid and wide tissue distribution in rats, with the highest concentrations found in the lung[11].

Data Summary: Plasma Protein Binding of Halogenated Quinolones

Compound ClassHalogenPlasma Protein Binding (%)SpeciesReference
FluoroquinolonesFluorine20 - 40Human[10]
Chloro-substituted QuinolinesChlorine>90% (predicted for some derivatives)In silico[3]
Bromo-substituted BenzoateBromine94.6 - 95.7Rat[11]
Iodo-substituted QuinolinesIodineN/AData not readily available
Metabolism: Biotransformation and Clearance

Metabolism, primarily in the liver by cytochrome P450 (CYP) enzymes, is a major route of drug clearance. The metabolic stability of a compound is a key determinant of its half-life and potential for drug-drug interactions.

The Influence of Halogenation on Metabolism:

Halogenation can significantly impact metabolic stability. The strong carbon-fluorine bond often makes fluorinated compounds more resistant to oxidative metabolism, leading to a longer half-life. Conversely, heavier halogens can be more susceptible to metabolic dehalogenation. The position of the halogen is also critical; it can block sites of metabolism on the quinolinone ring.

Studies on the non-halogenated quinoline core have identified CYP2A6 and CYP2E1 as key enzymes in its metabolism[12][13]. Halogenation can alter which CYP isoforms are involved. For example, some quinolinone derivatives have been shown to be metabolized by CYP3A4[14].

Data Summary: In Vitro Metabolic Stability of Halogenated Quinolones

Compound ClassHalogenSystemKey FindingReference
FluoroquinolonesFluorineLiver MicrosomesGenerally more stable than non-fluorinated analogs[15]
Chloro-substituted TriazinesChlorineLiver MicrosomesIncreased metabolic stability with dichlorination[3]
Bromo-substituted CompoundsBromineN/AData not readily available
Iodo-substituted CompoundsIodineN/AData not readily available

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This assay is a standard method to assess the intrinsic clearance of a compound[9][16].

Methodology:

  • Preparation: A reaction mixture containing pooled liver microsomes (from human or other species), a buffer (e.g., phosphate buffer, pH 7.4), and the test compound is prepared.

  • Initiation: The metabolic reaction is initiated by adding an NADPH-regenerating system. A control incubation without NADPH is run in parallel to assess non-enzymatic degradation.

  • Incubation: The mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the remaining parent compound in each sample is determined by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

cluster_setup Reaction Setup cluster_reaction Metabolic Reaction cluster_quantification Analysis Microsomes Liver Microsomes Mix1 Prepare Reaction Mixture Microsomes->Mix1 Buffer Buffer (pH 7.4) Buffer->Mix1 Compound Test Compound Compound->Mix1 NADPH Add NADPH Incubate Incubate at 37°C NADPH->Incubate Sample Sample at Time Points Incubate->Sample Terminate Terminate Reaction Sample->Terminate LCMS LC-MS/MS Analysis Terminate->LCMS Calculate Calculate t½ and CLint LCMS->Calculate

In Vitro Microsomal Stability Assay Workflow

Excretion: The Final Exit from the Body

Drugs and their metabolites are eliminated from the body through various routes, primarily via the kidneys (urine) and the liver (feces, via bile).

The Influence of Halogenation on Excretion:

The route and rate of excretion can be influenced by the physicochemical properties altered by halogenation. More polar metabolites are typically excreted renally, while more lipophilic compounds may undergo biliary excretion.

For many fluoroquinolones, both renal and non-renal (hepatic) clearance are important elimination pathways[4]. Studies on other halogenated quinolinones are limited, but research on a novel quinoline anticancer drug, TAS-103, showed that urinary excretion was not the main elimination route, with only a small percentage of the parent drug found in urine[17]. General studies on the excretion of iodo-compounds indicate that they can be deiodinated, with iodide being excreted in the urine, while the parent compound may be found in the feces[18][19].

Structure-ADME Relationships: A Halogen-by-Halogen Perspective

The specific halogen and its position on the quinolinone ring create distinct structure-ADME relationships (SAR).

  • Fluorine: Often used to block metabolic hotspots and increase metabolic stability. Its small size and high electronegativity can also influence interactions with transporters and targets.

  • Chlorine: Can also block metabolism and its larger size compared to fluorine can lead to different binding interactions. Chloro-substituted compounds are generally more lipophilic than their fluoro-analogs[15].

  • Bromine: Further increases lipophilicity and can form strong halogen bonds, potentially influencing protein binding and target affinity. However, the C-Br bond is weaker than C-Cl, potentially leading to greater metabolic liability.

  • Iodine: The largest and most polarizable of the common halogens, iodine significantly increases lipophilicity and can form strong halogen bonds. The C-I bond is the weakest, making these compounds potentially more susceptible to dehalogenation.

Conclusion and Future Directions

The halogenation of quinolinones is a versatile strategy for optimizing ADME properties. Fluorine has been extensively utilized to enhance metabolic stability and overall pharmacokinetic profiles, as exemplified by the fluoroquinolone antibiotics. Chlorine also offers a means to improve metabolic stability. However, a significant knowledge gap exists regarding the comprehensive ADME properties of bromo- and iodo-substituted quinolinones.

Future research should focus on a systematic evaluation of the ADME profiles of bromo- and iodo-quinolinones to provide a more complete picture of the "halogen effect." Such studies will enable medicinal chemists to make more informed decisions in selecting the appropriate halogen to fine-tune the pharmacokinetic properties of next-generation quinolinone-based therapeutics. A deeper understanding of the interplay between halogen substitution, metabolic pathways, and transporter interactions will undoubtedly accelerate the development of safer and more effective drugs.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 6-Iodoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Iodoquinolin-4-ol, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, providing a self-validating system for waste management.

Hazard Assessment and Characterization of this compound

Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound, a halogenated quinoline derivative, presents a specific set of risks that dictate its handling and disposal requirements.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

Given its classification as a halogenated organic compound, it must be treated as hazardous waste. Improper disposal, such as discarding it in standard laboratory trash or washing it down the drain, is strictly prohibited and can lead to environmental contamination and potential harm to aquatic life.

Table 1: Key Properties and Identifiers for this compound

PropertyValueSource
Molecular Formula C₉H₆INOPubChem[1]
Molecular Weight 271.05 g/mol PubChem[1]
CAS Number 342617-07-6PubChem[1]
GHS Hazard Codes H315, H319, H335PubChem[1]

Personal Protective Equipment (PPE) and Engineering Controls

The causality behind the stringent PPE requirements lies in the irritant nature of this compound. The primary objective is to prevent all routes of exposure: dermal, ocular, and inhalation.

Required Personal Protective Equipment
  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory. Always inspect gloves for any signs of degradation or perforation before use.

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles must be worn at all times when handling the compound or its waste.

  • Body Protection: A flame-retardant lab coat or chemical-resistant apron should be worn to protect against accidental spills.

  • Respiratory Protection: All handling of this compound, especially in its solid, powdered form, must be conducted in a certified chemical fume hood to prevent inhalation of dust particles. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.

Engineering Controls
  • Chemical Fume Hood: A properly functioning and certified chemical fume hood is the primary engineering control to minimize inhalation exposure.

  • Eyewash Station and Safety Shower: These must be readily accessible in the immediate vicinity of where this compound is handled and disposed of.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent the spread of contamination.

Step 1: Evacuate and Secure the Area.

  • Alert all personnel in the immediate vicinity of the spill.

  • If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office.

Step 2: Don Appropriate PPE.

  • Before attempting to clean the spill, ensure you are wearing the full complement of required PPE.

Step 3: Contain and Absorb the Spill.

  • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.

  • For solutions, use an inert absorbent material, such as vermiculite or sand, to absorb the liquid.

Step 4: Decontaminate the Area.

  • Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • All materials used for cleanup, including absorbent pads and wipes, must be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as a hazardous waste stream, segregated from other laboratory waste. The following workflow provides a logical and compliant approach to its disposal.

DisposalWorkflow cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_disposal_process Disposal & Documentation A Wear full, appropriate PPE B Work within a certified chemical fume hood A->B C Designate a specific, compatible hazardous waste container B->C D Label container with 'Hazardous Waste' and full chemical name C->D E Segregate from non-halogenated and other incompatible waste streams D->E F Transfer waste into the designated container E->F G Securely seal the container F->G H Store in a designated hazardous waste accumulation area G->H I Arrange for pickup by institutional EHS or a licensed disposal contractor H->I

Caption: Logical workflow for the safe disposal of this compound.

Step 1: Waste Classification and Segregation

All materials contaminated with this compound, including unused product, reaction residues, and cleaning materials, must be classified as halogenated organic hazardous waste . This classification is critical as it dictates the final disposal method, which is typically high-temperature incineration.

It is imperative to segregate this waste from non-halogenated organic waste to prevent costly and complex disposal procedures for the entire waste stream.

Step 2: Container Selection and Labeling
  • Select a Compatible Container: Choose a robust, leak-proof container made of a material compatible with halogenated organic compounds (e.g., high-density polyethylene - HDPE). The container must have a secure, screw-top lid.

  • Properly Label the Container: Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "this compound" (avoiding abbreviations or chemical formulas).

    • The words "Hazardous Waste".

    • The date when waste was first added to the container.

    • The specific hazard warnings: "Irritant".

Step 3: Waste Accumulation and Storage
  • Transferring Waste: Carefully transfer the waste into the labeled container, minimizing the generation of dust or splashes.

  • Secure Storage: Keep the waste container tightly sealed when not in use. Store it in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials. This area should provide secondary containment to capture any potential leaks.

Step 4: Final Disposal
  • Contact EHS: Once the container is full or has reached its designated accumulation time limit, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.

  • Incineration: The standard and most effective method for the disposal of halogenated organic compounds like this compound is high-temperature incineration in a facility equipped with appropriate scrubbers to neutralize acidic and toxic combustion byproducts, such as hydrogen iodide.

Regulatory Compliance

Adherence to local, state, and federal regulations is non-negotiable. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) have established guidelines for the management of hazardous waste. While a specific waste code for this compound is not listed, it would likely fall under a generic code for halogenated organic compounds. Consult your EHS department for the specific waste codes applicable in your region.

By following these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community. The trust placed in us as scientists is built not only on our discoveries but also on our unwavering commitment to responsible practices.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Iodoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential, field-proven guidance for researchers, scientists, and drug development professionals on the safe handling of 6-Iodoquinolin-4-ol. The protocols herein are designed to establish a self-validating system of safety, moving beyond mere compliance to explain the causal logic behind each recommendation. Our objective is to empower you with the expertise to manage the risks associated with this compound, ensuring both personal safety and the integrity of your research.

Immediate Safety Briefing: Hazard Profile of this compound

This compound is a halogenated quinoline derivative. While comprehensive toxicological data for this specific compound is not widely published, the available GHS classifications from authoritative sources like PubChem provide a clear directive for minimum safety precautions.[1] Furthermore, analysis of structurally related quinoline and iodo-compounds allows us to anticipate potential hazards and establish a robust safety protocol.

The primary, documented hazards form the basis of our personal protective equipment (PPE) recommendations.[1]

Hazard ClassificationGHS Hazard CodeImplication for Handling
Skin IrritationH315Causes skin irritation. Direct contact must be avoided through proper glove and lab coat selection.
Serious Eye IrritationH319Causes serious eye irritation. Mandates the use of chemical splash goggles.
Respiratory IrritationH335May cause respiratory irritation. Requires handling within a certified chemical fume hood or use of respiratory protection.

Source: PubChem CID 5250493[1]

Beyond these classifications, as a halogenated aromatic compound, prudence dictates we consider the potential for other hazards common to this chemical class, including potential long-term effects with repeated exposure.[2][3] Therefore, the following guide adopts a conservative approach to minimize all routes of exposure.

Core Protective Mandates: Selecting Your Personal Protective Equipment

The selection of PPE is not a checklist but a critical component of experimental design. The following mandates are based on the known hazards of this compound.

Eye and Face Protection

Given the H319 classification ("Causes serious eye irritation"), standard safety glasses are insufficient.[1]

  • Primary Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times when handling this compound in solid or solution form.[4] Goggles provide a full seal around the eyes, protecting against splashes, and fine particulates.[5][6]

  • Secondary Protection: When there is a significant risk of splashing or a highly exothermic reaction, a full-face shield must be worn over the chemical splash goggles.[4][5]

Skin and Body Protection

To prevent skin irritation (H315) and potential dermal absorption, a multi-layered approach to skin protection is required.[1]

  • Gloves: Chemically resistant gloves are the primary barrier.

    • Material: Nitrile gloves are a suitable choice for incidental contact.[7] It is critical to check the manufacturer's compatibility data for breakthrough times with halogenated compounds.

    • Practice: Always use a double-gloving technique, especially during weighing and transfer operations. Inspect gloves for any signs of degradation or puncture before each use.[7] Remove the outer glove immediately upon contamination and dispose of it as hazardous waste.

  • Laboratory Coat: A flame-resistant lab coat with full-length sleeves and a buttoned front is required.[4] This protects street clothing and underlying skin from contamination.

  • Apparel: Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory.[4] Avoid fabrics like polyester that can melt and adhere to the skin in case of a fire.[4]

Respiratory Protection

The H335 classification ("May cause respiratory irritation") makes respiratory protection a non-negotiable aspect of safe handling.[1]

  • Primary Engineering Control: All handling of this compound, particularly the solid powder form, must be conducted within a certified chemical fume hood.[7][8] This is the most effective way to prevent inhalation of dust or vapors.

  • Contingent Respiratory PPE: In the rare event that a fume hood is not available or if aerosol generation is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[4][9] Use of a respirator necessitates inclusion in your institution's respiratory protection program, which includes medical evaluation and fit testing.[4]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

Step 1: Preparation and Area Designation

  • Review this guide and the substance-specific Safety Data Sheet (SDS), if available, before beginning work.

  • Designate a specific area within a chemical fume hood for handling the compound.[7]

  • Ensure an emergency eyewash station and safety shower are readily accessible and unobstructed.[7]

  • Assemble all necessary equipment (spatulas, glassware, solvents) and place them within the fume hood to minimize traffic in and out of the designated area.

Step 2: Donning Personal Protective Equipment (PPE)

  • Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, chemical splash goggles.

Step 3: Weighing and Transfer (High-Risk Steps)

  • If handling the solid compound, use a spatula and exercise extreme care to avoid creating dust.[7]

  • When transferring solutions, use a pipette or syringe with caution to prevent splashes and aerosol generation.[7]

  • Keep all containers of this compound clearly labeled with the full chemical name and sealed when not in active use.[7]

Step 4: Post-Experiment Decontamination

  • Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent.

  • Properly remove and dispose of PPE. Gloves should be removed without touching the outer surface with bare skin.[7]

Disposal Plan: Managing Halogenated Waste Streams

Proper disposal is a critical final step to prevent environmental contamination and ensure regulatory compliance. This compound is a halogenated organic compound and must be disposed of accordingly.

  • Waste Classification: All unused this compound and materials contaminated with it must be classified as hazardous chemical waste.[10] Do not dispose of this chemical down the drain or in regular trash. [10][11]

  • Waste Segregation:

    • Solid Waste: Collect solid this compound waste and contaminated materials (e.g., used gloves, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.[7][10]

    • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and sealed hazardous waste container labeled for "Halogenated Organic Waste."[11]

  • Labeling: All waste containers must be affixed with a "Hazardous Waste" label that includes the full chemical name ("this compound") and the date of generation.[10]

  • Final Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.[10]

Emergency Response Protocols

In case of accidental exposure, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[12] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[12] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.

Workflow for Safe Handling and PPE Selection

The following diagram outlines the critical decision points and procedural flow for safely handling this compound.

Caption: PPE Selection & Safe Handling Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Iodoquinolin-4-ol
Reactant of Route 2
Reactant of Route 2
6-Iodoquinolin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.